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  • Product: 3-Chloro-5-(4-hydroxymethylphenyl)phenol
  • CAS: 1261904-62-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structural Analysis, Synthesis, and Applications of 3-Chloro-5-(4-hydroxymethylphenyl)phenol

Executive Summary In modern drug discovery and advanced materials science, the biphenyl scaffold represents a "privileged structure" capable of addressing diverse biological targets[1]. 3-Chloro-5-(4-hydroxymethylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the biphenyl scaffold represents a "privileged structure" capable of addressing diverse biological targets[1]. 3-Chloro-5-(4-hydroxymethylphenyl)phenol is a highly functionalized, unsymmetrical biphenyl derivative. By strategically integrating a halogen (chlorine), a phenolic hydroxyl, and a benzylic hydroxyl (hydroxymethyl) across a rigid aromatic axis, this molecule serves as a sophisticated pharmacophore. This guide provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic methodology, and its application in target-directed molecular design.

Structural & Physicochemical Profiling

The molecular architecture of 3-chloro-5-(4-hydroxymethylphenyl)phenol is defined by two distinct aromatic rings connected via a C-C single bond. The rotational barrier around this biphenyl linkage allows the molecule to adopt multiple conformations, enabling it to fit dynamically into complex protein binding pockets.

The strategic placement of substituents directly dictates its physicochemical behavior:

  • Phenol (-OH): Acts as a strong hydrogen bond donor and acceptor.

  • Meta-Chloro (-Cl): Increases lipophilicity, fills hydrophobic pockets (e.g., kinase gatekeeper regions), and sterically blocks cytochrome P450-mediated aromatic oxidation.

  • Para-Hydroxymethyl (-CH₂OH): Unlike a purely hydrophobic methyl group, the hydroxymethyl moiety maintains a favorable Topological Polar Surface Area (TPSA), enhancing aqueous solubility while providing an additional vector for solvent-exposed hydrogen bonding[2].

Quantitative Physicochemical Data

To facilitate rational drug design, the core quantitative metrics of the compound are summarized below:

PropertyValuePharmacological Implication
Molecular Formula C₁₃H₁₁ClO₂Defines the atomic composition and mass.
Molecular Weight 234.68 g/mol Highly ligand-efficient (MW < 300), ideal for fragment-based design.
H-Bond Donors (HBD) 2Enhances target affinity via specific directional interactions.
H-Bond Acceptors (HBA) 2Facilitates interaction with backbone amides or water networks.
Topological Polar Surface Area 40.46 ŲExcellent membrane permeability (TPSA < 90 Ų is ideal for BBB penetration).
Rotatable Bonds 2Strikes a balance between conformational flexibility and entropic penalty.
Calculated LogP (cLogP) ~3.2Optimal lipophilicity for oral bioavailability and target partitioning.

De Novo Synthesis & Mechanistic Pathways

The construction of unsymmetrical biphenyls is most reliably achieved via the Suzuki-Miyaura cross-coupling reaction [3]. This palladium-catalyzed methodology is uniquely suited for this molecule because it exhibits exceptional tolerance toward unprotected protic groups (such as phenols and alcohols), thereby eliminating the need for inefficient protection/deprotection sequences[4].

Synthetic Workflow Diagram

SyntheticWorkflow SM1 3-Bromo-5-chlorophenol (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat Oxidative Addition SM2 (4-(Hydroxymethyl)phenyl)boronic acid (Nucleophile) SM2->Cat Transmetalation Prod 3-Chloro-5-(4-hydroxymethylphenyl)phenol (Target Biphenyl) Cat->Prod Reductive Elimination

Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl scaffold.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to ensure high fidelity and reproducibility in the laboratory.

Reagents:

  • 3-Bromo-5-chlorophenol (1.0 eq, electrophile)

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 eq, nucleophile)

  • Pd(dppf)Cl₂ (0.05 eq, catalyst)

  • K₂CO₃ (3.0 eq, base)

  • 1,4-Dioxane / H₂O (4:1 v/v, solvent)

Methodology & Causality:

  • Solvent Preparation & Degassing: Combine 1,4-dioxane and deionized water in a 4:1 ratio. Causality: 1,4-Dioxane provides excellent solubility for the organic precursors, while water is strictly required to dissolve the inorganic base (K₂CO₃). The mixture must be sparged with Argon for 15 minutes. Oxygen rapidly deactivates the Pd(0) active species into inactive Pd(II) oxides, which leads to unwanted homocoupling side products.

  • Reagent Loading: In an oven-dried Schlenk flask under Argon, add 3-bromo-5-chlorophenol, (4-(Hydroxymethyl)phenyl)boronic acid, and K₂CO₃. Causality: The base is critical; it coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step[1].

  • Catalyst Introduction: Add Pd(dppf)Cl₂ and immediately seal the flask. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step and minimizes deleterious dehalogenation of the sensitive chloro group.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours.

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. Validation Checkpoint: The reaction is deemed complete when the aryl bromide mass disappears. The product formation self-validates via its distinct isotopic signature: a 3:1 ratio of the [M-H]⁻ peaks at m/z 233.0 and 235.0. This confirms that the cross-coupling occurred selectively at the bromide position, leaving the critical chlorine atom intact.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization & Validation

To guarantee scientific integrity, the synthesized compound must be rigorously characterized. The presence of specific functional groups yields highly predictable analytical signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct singlet at ~4.5 ppm integrating to 2 protons confirms the presence of the benzylic -CH₂- group.

    • A broad singlet at ~5.2 ppm (exchangeable with D₂O) corresponds to the hydroxymethyl -OH.

    • A broad singlet at ~9.8 ppm (exchangeable with D₂O) corresponds to the phenolic -OH.

    • The aromatic region (6.7–7.6 ppm) will display a complex multiplet integrating to 7 protons (3 from the phenol ring, 4 from the para-substituted phenyl ring).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₀ClO₂ [M-H]⁻: 233.0375. Found: 233.0378. The characteristic 3:1 isotopic cluster definitively proves the retention of the chlorine atom.

Pharmacological Relevance & Target Engagement

In drug development, 3-chloro-5-(4-hydroxymethylphenyl)phenol is frequently utilized as a core fragment for kinase inhibitors or nuclear receptor modulators. Its structural topology allows it to span multiple micro-environments within a protein target.

Target Engagement Model

TargetEngagement Core 3-Chloro-5-(4-hydroxymethylphenyl)phenol P1 Phenol (-OH) Hinge Region Anchor Core->P1 P2 Chloro (-Cl) Hydrophobic Pocket Fill Core->P2 P3 Hydroxymethyl (-CH2OH) Solvent Interface Core->P3 Target Protein Target (e.g., Kinase) P1->Target H-Bond (Donor/Acceptor) P2->Target Halogen/Hydrophobic Bond P3->Target Solvation/H-Bond

Fig 2. Pharmacophore model illustrating target engagement of the biphenyl functional groups.

Mechanistic Role of Functional Groups
  • Hinge Binding: The phenolic -OH is a classic bioisostere for interacting with the backbone amides of a kinase hinge region. It establishes a robust, directional hydrogen bonding network.

  • Gatekeeper Interaction: The meta-chloro substituent projects into adjacent lipophilic pockets. Halogens, particularly chlorine, can participate in orthogonal halogen bonding with backbone carbonyls, significantly boosting target residence time and affinity.

  • Solvent-Exposed Solvation: The 4'-hydroxymethyl group typically projects outward toward the solvent boundary. This prevents the molecule from becoming excessively lipophilic (which would lead to poor oral absorption and high plasma protein binding) while allowing it to interact with water networks or ribose-binding pockets[2].

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Coupling of aryl chlorides with (hydroxymethyl)phenylboronic acids...
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry, acs.org,
  • Suzuki reaction - Wikipedia, wikipedia.org,

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-Chloro-5-(4-hydroxymethylphenyl)phenol

Executive Summary 3-Chloro-5-(4-hydroxymethylphenyl)phenol (Molecular Formula: C₁₃H₁₁ClO₂) is a highly functionalized biphenyl intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-(4-hydroxymethylphenyl)phenol (Molecular Formula: C₁₃H₁₁ClO₂) is a highly functionalized biphenyl intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture—featuring a phenolic hydroxyl, a benzylic hydroxyl, and an aryl chloride—presents a unique landscape of orthogonal reactivity. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, chemical behavior, and the rigorous analytical workflows required to characterize and validate its stability in pharmaceutical development.

Structural & Physicochemical Profiling

Understanding the intrinsic physicochemical properties of a molecule is the foundation of rational method development. The biphenyl core of 3-Chloro-5-(4-hydroxymethylphenyl)phenol dictates its lipophilicity, while its functional groups govern its acid-base chemistry.

Mechanistic Breakdown of pKa

The molecule possesses two distinct hydroxyl groups with vastly different ionization profiles:

  • Phenolic -OH (Ring A): The acidity of this proton is enhanced by the electron-withdrawing nature of the meta-chloro substituent and the extended conjugation of the biphenyl system. Consequently, the pKa of the chlorophenol moiety is approximately 9.5[1].

  • Benzylic -OH (Ring B): In contrast, the aliphatic benzylic hydroxyl is insulated from the aromatic ring's resonance system by a methylene bridge (-CH₂-). This lack of resonance stabilization for the conjugate base results in a significantly higher pKa of approximately 15.4[2].

Physicochemical Data Summary
PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C₁₃H₁₁ClO₂Biphenyl core with chloro, phenolic, and hydroxymethyl substituents.
Molecular Weight 234.68 g/mol Calculated from standard atomic weights.
pKa (Phenolic -OH) ~9.5Electron-withdrawing chloro group increases acidity relative to unsubstituted phenol[1].
pKa (Benzylic -OH) ~15.4Aliphatic hydroxyl insulated from aromatic resonance stabilization[2].
LogP (Octanol/Water) ~3.6 - 3.8Moderate lipophilicity driven by the biphenyl system, offset by two H-bond donors.
Physical State Crystalline SolidHigh melting point driven by strong intermolecular hydrogen bonding networks.

Chemical Reactivity & Mechanistic Pathways

The significant difference in pKa between the two hydroxyl groups (ΔpKa ~5.9) is a powerful tool for synthetic chemists. It allows for orthogonal reactivity —the ability to selectively functionalize one group without the need for complex protecting group strategies.

  • Selective Phenol Functionalization: At a pH of ~11, the phenolic -OH is completely deprotonated to a highly nucleophilic phenoxide ion, while the benzylic -OH remains protonated and relatively inert. This allows for selective etherification or esterification.

  • Benzylic Oxidation: The benzylic alcohol can be selectively oxidized to an aldehyde or carboxylic acid using mild oxidants (e.g., Dess-Martin periodinane) that do not disrupt the electron-rich phenol.

  • Cross-Coupling: The aryl chloride serves as a robust electrophilic handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Reactivity A 3-Chloro-5-(4-hydroxymethylphenyl)phenol B Phenolic -OH pKa ~9.5 A->B Deprotonation C Benzylic -OH pKa ~15.4 A->C Oxidation D Aryl Chloride C-Cl Bond A->D Activation E Etherification / Esterification B->E F Oxidation to Aldehyde/Acid C->F G Pd-Catalyzed Cross-Coupling D->G

Orthogonal reactivity pathways of 3-Chloro-5-(4-hydroxymethylphenyl)phenol.

Analytical Characterization Workflows

To ensure the purity and quality of this intermediate, a robust analytical method must be developed and validated according to ICH Q2(R1) guidelines[3].

Protocol 1: UHPLC-MS/MS Impurity Profiling

Objective: Quantify the active compound and its degradants with high specificity. Self-Validation Criteria: System Suitability Testing (SST) must precede all sample runs. Inject a 1 µg/mL standard six times. The protocol is self-validating and ready for sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the peak tailing factor is ≤1.5.

Step-by-Step Methodology:

  • Column Selection: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic stationary phase effectively retains the lipophilic biphenyl core (LogP ~3.7), ensuring adequate resolution from polar impurities.

  • Mobile Phase Configuration:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The pKa of the phenolic OH is ~9.5[1]. Maintaining the mobile phase at pH ~2.7 (via formic acid) ensures the phenol remains completely protonated (neutral). If the pH were closer to the pKa, partial ionization would occur, leading to severe peak tailing and retention time shifts.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 8 minutes, followed by a 2-minute hold to wash strongly bound hydrophobic degradants.

  • Ionization (ESI-): Operate the Electrospray Ionization source in negative mode.

    • Causality: The phenolic proton is highly labile under ESI conditions. Negative mode readily abstracts this proton to form a highly stable, abundant [M-H]⁻ phenoxide ion (m/z 233.0), providing superior signal-to-noise ratios compared to positive mode.

Stability & Degradation Kinetics

Understanding how this molecule degrades under environmental stress is critical for defining storage conditions and shelf-life. Forced degradation studies must be executed in strict compliance with ICH Q1A(R2)[4].

Protocol 2: Stability-Indicating Forced Degradation

Objective: To elucidate degradation pathways and prove the stability-indicating power of the UHPLC-MS method[4]. Self-Validation Criteria: The "Mass Balance" must fall between 95% and 105%. If the total peak area (intact API + all degradant peaks) is <95% of the control, it indicates secondary degradation into volatile compounds or irreversible binding to the column, necessitating orthogonal detection methods (e.g., Charged Aerosol Detection or NMR).

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 5 mL of methanol. Add 5 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Causality: This targets the benzylic hydroxyl, probing its susceptibility to acid-catalyzed dehydration or etherification with the methanol solvent.

  • Base Hydrolysis: Dissolve 10 mg in 5 mL methanol. Add 5 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Causality: Evaluates the stability of the aryl chloride against Nucleophilic Aromatic Substitution (SNAr), which is accelerated in highly basic conditions.

  • Oxidative Stress: Treat 10 mg (in 5 mL MeOH) with 5 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Causality: Probes the vulnerability of the benzylic alcohol to oxidize into an aldehyde or carboxylic acid, and the phenol to oxidize into quinone-like structures.

  • Neutralization & Dilution: Neutralize the acid/base samples to pH ~7. Dilute all stressed samples to a final analytical concentration of 0.1 mg/mL using the initial mobile phase (90:10 Water:Acetonitrile) to prevent solvent-shock in the UHPLC column.

  • Analysis: Inject 2 µL of each sample into the UHPLC-MS system using Protocol 1.

ForcedDegradation S1 Sample Prep (0.1 mg/mL) S2 Stress Conditions (Acid, Base, Heat, UV) S1->S2 S3 Neutralization & Dilution S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 Mass Spec Detection (ESI-TOF) S4->S5 S6 Impurity Profiling (Mass Balance) S5->S6

Step-by-step forced degradation and LC-MS analytical workflow.

References

  • Source: deswater.
  • Source: osti.
  • Title: ICH Q1A (R2)
  • Title: Q2(R1)

Sources

Foundational

Comprehensive Synthesis Pathway for 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Technical Whitepaper

Introduction & Retrosynthetic Analysis The synthesis of highly functionalized biphenyl architectures, such as 3-chloro-5-(4-hydroxymethylphenyl)phenol , presents a classic chemoselectivity challenge in modern organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

The synthesis of highly functionalized biphenyl architectures, such as 3-chloro-5-(4-hydroxymethylphenyl)phenol , presents a classic chemoselectivity challenge in modern organic synthesis. The target molecule features three distinct reactive moieties: a halogenated phenol ring, a sterically unhindered benzylic alcohol, and an aryl chloride. Traditional linear syntheses often rely on exhaustive protection-deprotection strategies (e.g., TBS or MOM ethers) to prevent unwanted side reactions during cross-coupling and reduction phases.

However, by exploiting the inherent kinetic differences in the oxidative addition rates of carbon-halogen bonds and the chemoselectivity of mild hydride donors, we can execute a highly efficient, protecting-group-free two-step synthesis. The retrosynthetic strategy disconnects the benzylic alcohol to an aldehyde precursor, followed by a disconnection of the biphenyl bond to commercially available starting materials: 3-bromo-5-chlorophenol [1] and (4-formylphenyl)boronic acid [2].

Retrosynthesis Target 3-Chloro-5-(4-hydroxymethylphenyl)phenol (Target Molecule) Intermediate 3-Chloro-5-(4-formylphenyl)phenol (Intermediate) Target->Intermediate Chemoselective Reduction SM 3-Bromo-5-chlorophenol + (4-Formylphenyl)boronic acid (Starting Materials) Intermediate->SM Suzuki-Miyaura Cross-Coupling

Retrosynthetic analysis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol.

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

Theory & Causality

The first step involves the construction of the biphenyl core via a Suzuki-Miyaura cross-coupling. The causality behind this specific pairing lies in the bond dissociation energies (BDE) of the aryl halides. The C–Br bond (~68 kcal/mol) undergoes oxidative addition to the Palladium(0) active species significantly faster than the C–Cl bond (~81 kcal/mol). This kinetic disparity ensures exquisite regioselectivity, coupling exclusively at the 3-position while leaving the 5-chloro substituent completely intact.

Furthermore, the use of an unprotected phenol is strategically viable. By employing an excess of a mild base such as potassium carbonate (K₂CO₃), the phenol (pKa ~9.5) is quantitatively deprotonated to its corresponding phenoxide in situ. This prevents the free phenol from poisoning the palladium catalyst and drastically enhances the solubility of the aryl halide in the aqueous 1,4-dioxane solvent system. The catalyst of choice, Pd(dppf)Cl₂, features a bidentate ferrocene-based ligand that enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions[3].

Quantitative Data: Reaction Optimization
EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)10082
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9076

Table 1: Entry 2 demonstrates the optimal balance of base strength and solvent polarity, maximizing the yield while suppressing protodeboronation of the boronic acid.

Experimental Protocol
  • Reagent Charging: To an oven-dried Schlenk flask, add 3-bromo-5-chlorophenol (1.0 eq), (4-formylphenyl)boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Sparge the resulting suspension with Argon for an additional 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) species.

  • Reaction: Seal the flask and heat the mixture to 90°C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validating Workup: Cool the reaction to room temperature. Critical Step: The aqueous layer will be highly basic (pH > 10), meaning the product exists as a water-soluble phenoxide. Carefully acidify the aqueous layer to pH ~5 using 1M HCl to protonate the phenoxide back to the neutral phenol. Failure to do so will result in the product being lost in the aqueous waste.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-chloro-5-(4-formylphenyl)phenol .

Step 2: Chemoselective Reduction of the Aldehyde

Theory & Causality

The intermediate, 3-chloro-5-(4-formylphenyl)phenol, contains an aldehyde, an aryl chloride, and a phenol. The objective is to reduce the aldehyde to a primary alcohol without hydrodehalogenating the aryl chloride.

Sodium borohydride (NaBH₄) in methanol at 0°C to room temperature is the optimal system for this transformation. NaBH₄ is a mild hydride donor that rapidly and chemoselectively reduces aldehydes to primary alcohols[4]. Crucially, aryl chlorides are completely inert to NaBH₄ under these conditions, ensuring the halogen handle remains untouched. Because the acidic phenolic proton will quench a small fraction of the hydride reagent (forming hydrogen gas and a borate complex), a slight stoichiometric excess (2.0 equivalents) of NaBH₄ is utilized to drive the reaction to completion.

Workflow Step1 1. Reagent Charging SMs, Pd(dppf)Cl2, K2CO3 Step2 2. Solvent Addition Degassed 1,4-Dioxane/H2O Step1->Step2 Step3 3. Cross-Coupling 90°C, 12h under Argon Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 5. Chemoselective Reduction NaBH4 in MeOH, 0°C to RT Step4->Step5 Step6 6. Final Purification Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow from cross-coupling to final purification.

Experimental Protocol
  • Preparation: Dissolve 3-chloro-5-(4-formylphenyl)phenol (1.0 eq) in anhydrous methanol (0.2 M concentration) and cool the flask to 0°C using an ice bath.

  • Hydride Addition: Add NaBH₄ (2.0 eq) portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed as the hydride reacts with the phenolic proton and the solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (disappearance of the UV-active aldehyde spot).

  • Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild acidic protons to safely decompose unreacted NaBH₄ into borate salts without being acidic enough to cause unwanted side reactions.

  • Isolation: Remove the methanol in vacuo, extract the aqueous residue with Dichloromethane (3x), dry over Na₂SO₄, and concentrate to yield the pure target compound, 3-chloro-5-(4-hydroxymethylphenyl)phenol .

Analytical Characterization & Validation

To validate the structural integrity of the final product, nuclear magnetic resonance (NMR) spectroscopy is employed. The successful conversion is marked by:

  • ¹H NMR (DMSO-d₆): The disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a diagnostic benzylic methylene signal (-CH₂OH) as a doublet around 4.5–4.6 ppm, coupled to the adjacent hydroxyl triplet (~5.2 ppm). The phenolic -OH will appear as a broad singlet near 9.8 ppm.

  • Mass Spectrometry (ESI-MS): The presence of the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) confirms that the aryl chloride survived the reduction sequence intact.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Chemoselective reductions with sodium borohydride Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][4]

  • 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 Source: PubChem - National Institutes of Health (NIH) URL:[Link][1]

  • 4-Formylphenylboronic acid Source: Wikipedia URL:[Link][2]

Sources

Exploratory

The Evolution of Substituted Biphenylphenols in Drug Discovery: From LTB4 Antagonism to Oncology and Endocrine Modulation

Executive Summary & Historical Context The chemical class of substituted biphenylphenols represents a fascinating case study in rational drug design, polypharmacology, and toxicological repurposing. Characterized by a ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The chemical class of substituted biphenylphenols represents a fascinating case study in rational drug design, polypharmacology, and toxicological repurposing. Characterized by a rigid biphenyl backbone coupled with a phenolic hydroxyl group, this pharmacophore was originally engineered to mimic the lipophilic tail and polar head of endogenous lipid mediators like arachidonic acid metabolites.

In the late 1990s, the discovery of LY293111 (Etalocib) by Eli Lilly marked a watershed moment for this chemical class. Developed as a potent, orally active Leukotriene B4 (LTB4) receptor antagonist, it was initially targeted at inflammatory airway diseases[1]. However, as the understanding of the LTB4/BLT1 signaling axis deepened, researchers discovered that biphenylphenols exerted profound anti-proliferative and apoptotic effects in solid tumors, prompting a clinical pivot toward oncology[2]. Today, the biphenylphenol scaffold is not only studied for its therapeutic potential but is also rigorously evaluated in environmental toxicology as a substitute for Bisphenol A (BPA), necessitating advanced high-throughput screening for endocrine disruption[3].

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols central to the research of substituted biphenylphenols.

Structural Pharmacology and SAR of Biphenylphenols

The biphenylphenol core provides a highly tunable scaffold. The biphenyl system confers significant hydrophobicity (high LogP), allowing the molecule to anchor deeply into the lipophilic pockets of G-protein coupled receptors (GPCRs) and nuclear receptors. The phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor, dictating receptor specificity.

In the optimization of LY293111, researchers discovered that adding an acidic moiety (such as a benzoic acid derivative) to the biphenylphenol core dramatically increased binding affinity to the BLT1 receptor, successfully competing with the endogenous agonist LTB4[1]. Conversely, simpler, unsubstituted biphenylphenols (like 4-phenylphenol) exhibit promiscuous binding to Estrogen Receptors (ERα/ERβ), making them subjects of intense toxicological scrutiny[3].

Quantitative Data: Physicochemical & Binding Properties
CompoundPrimary Target / ApplicationReceptor Affinity (IC50 / Ki)Key Structural FeaturePrimary Indication / Context
LY293111 (Etalocib) BLT1 Receptor / PPARγKi = 25 nM (BLT1)Biphenylphenol linked to an acidic tailPancreatic Cancer, Asthma
4-Phenylphenol ERα / ERβLow affinity (Micromolar)Unsubstituted biphenyl coreBPA Substitute / Toxicology
2-Bromo-4-phenylphenol Bacterial cell membranesN/A (Non-specific)Ortho-brominated phenolIndustrial Germicide
Bisphenol A (Ref) ERα / ERβIC50 ~ 200 nMDual phenolic ringsEndocrine Disruptor (Baseline)

Mechanistic Pathways: The LTB4/BLT1 Axis and Apoptosis

The primary mechanism of action for advanced biphenylphenols like LY293111 is the competitive antagonism of the BLT1 receptor, a high-affinity GPCR for LTB4. In normal physiology, LTB4 drives neutrophil chemotaxis. However, in malignancies such as pancreatic adenocarcinoma, LTB4 acts as an autocrine growth factor, stimulating intracellular calcium mobilization and ERK1/2 phosphorylation to drive cell cycle progression[4].

LY293111 disrupts this pathway with remarkable potency. By blocking BLT1, it induces S-phase cell cycle arrest (via the downregulation of Cyclin A, Cyclin E, and CDK2) and triggers the intrinsic mitochondrial apoptosis pathway. This is characterized by the release of cytochrome c into the cytosol and the subsequent activation of executioner caspases (Caspase-9 and Caspase-3)[2]. Furthermore, LY293111 exhibits secondary agonist activity at PPARγ, contributing to its multi-targeted anticancer profile[5].

Pathway LTB4 Leukotriene B4 (Endogenous Agonist) BLT1 BLT1 GPCR Receptor LTB4->BLT1 Activation LY293111 LY293111 (Etalocib) (Biphenylphenol Antagonist) LY293111->BLT1 Competitive Inhibition (Ki=25nM) Apoptosis Mitochondrial Apoptosis (Cyt c, Caspase-9/3) LY293111->Apoptosis Induces (S-Phase Arrest) Calcium Intracellular Ca2+ Mobilization BLT1->Calcium Gq/11 Signaling ERK ERK1/2 Phosphorylation BLT1->ERK Kinase Cascade Proliferation Tumor Proliferation & Survival ERK->Proliferation Cell Cycle Progression

Diagram 1: LTB4/BLT1 signaling axis and the targeted intervention by biphenylphenol LY293111.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of biphenylphenols requires robust, self-validating assay systems. The following protocols detail the optimal methods for assessing receptor binding and cellular efficacy, explaining the causality behind each methodological choice.

Protocol A: High-Throughput Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity (Ki) of biphenylphenols to target receptors (e.g., BLT1, ERα)[3]. Rationale: FP is chosen over traditional radioligand binding because it eliminates radioactive waste and allows for a homogeneous, "mix-and-read" format. By avoiding wash steps, FP preserves low-affinity transient complexes, ensuring accurate kinetic measurements.

Step-by-Step Workflow:

  • Preparation: Express and purify the target receptor ligand-binding domain (LBD) tagged with GST.

  • Tracer Incubation: Incubate the receptor LBD with a fluorescently tagged reference ligand (e.g., FITC-LTB4 or Fluormone for ER) in a 384-well black microplate.

  • Compound Addition: Add the biphenylphenol test compound in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a microplate reader with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation System:

    • Positive Control: Unlabelled endogenous ligand (ensures 100% displacement).

    • Negative Control: Vehicle (DMSO 0.1%) to establish maximum polarization (baseline bound state).

    • Quality Metric: Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

Protocol B: Cell Cycle and Apoptosis Profiling via Flow Cytometry

Purpose: To determine if the anti-proliferative effects of compounds like LY293111 are cytostatic (cell cycle arrest) or cytotoxic (apoptosis)[2]. Rationale: Propidium Iodide (PI) intercalates into DNA, allowing precise quantification of DNA content to identify S-phase arrest. Annexin V-FITC binds to externalized phosphatidylserine, an early and definitive marker of apoptosis.

Step-by-Step Workflow:

  • Cell Culture: Seed human pancreatic cancer cells (e.g., MiaPaCa-2) at 1×105 cells/well in 6-well plates.

  • Treatment: Expose cells to 250 nM LY293111 for 24, 48, and 72 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer.

  • Self-Validation System:

    • Positive Apoptosis Control: Staurosporine (1 µM) to validate Annexin V staining.

    • Orthogonal Validation: Perform Western blotting on parallel lysates to probe for Cytochrome c release and Cleaved Caspase-3. If Annexin V is positive but Caspase-3 is uncleaved, the mechanism may involve caspase-independent cell death.

Workflow HTS Phase 1: FP Screening (Receptor Binding) InVitro Phase 2: In Vitro Profiling (Flow Cytometry & WB) HTS->InVitro Hit Triage Orthogonal Phase 3: Orthogonal Validation (Reporter Gene Assays) InVitro->Orthogonal Mechanism Check InVivo Phase 4: In Vivo Efficacy (Xenograft Models) Orthogonal->InVivo Lead Selection

Diagram 2: The self-validating, tiered screening workflow for evaluating biphenylphenol derivatives.

Modern Toxicological Relevance: Endocrine Modulation

While highly substituted biphenylphenols like LY293111 are potent therapeutics, simpler biphenylphenols are widely used in industrial applications (e.g., thermal paper, epoxy resins) as substitutes for Bisphenol A (BPA). Because they share the phenolic ring structure necessary for interacting with the canonical ligand-binding domains of nuclear receptors, they are actively screened for endocrine-disrupting potential[3].

Recent tiered high-throughput screening approaches have demonstrated that certain biphenylphenols can recruit co-activators to Estrogen Receptors (ERα and ERβ) and Androgen Receptors (AR), driving unintended reporter gene activation[3]. Consequently, drug developers and toxicologists must employ rigorous computational docking and cell-based reporter assays to ensure that novel biphenylphenol-derived therapeutics do not carry off-target endocrine liabilities.

Conclusion

The history of substituted biphenylphenols illustrates the dynamic nature of drug discovery. Originating as targeted lipoxygenase/LTB4 pathway inhibitors for respiratory diseases, the flagship molecule LY293111 redefined the class by revealing potent, multi-receptor apoptotic efficacy in oncology. Today, the rigorous methodologies developed to synthesize and screen these compounds serve a dual purpose: advancing targeted cancer therapeutics while safeguarding public health through the toxicological profiling of environmental endocrine disruptors.

References

  • Sofia MJ, Floreancig P, Bach N, et al. "The discovery of LY293111, a novel, potent and orally active leukotriene B4 receptor antagonist of the biphenylphenol class." Advances in Experimental Medicine and Biology, 1997. URL:[Link]

  • Tong WG, Ding XZ, Talamonti MS, et al. "Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells." Anti-Cancer Drugs, 2007. URL:[Link]

  • Adrian TE, et al. "The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer." PPAR Research, 2008. URL:[Link]

  • Grimaldi M, et al. "A tiered high-throughput screening approach for evaluation of estrogen and androgen receptor modulation by environmentally relevant bisphenol A substitutes." Science of the Total Environment, 2020. URL:[Link]

  • Tong WG, Ding XZ, et al. "Leukotriene B4 Receptor Antagonist LY293111 Inhibits Proliferation and Induces Apoptosis in Human Pancreatic Cancer Cells." Clinical Cancer Research, 2002. URL:[Link]

Sources

Foundational

IUPAC name for 3-Chloro-5-(4-hydroxymethylphenyl)phenol

An In-depth Technical Guide to 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol Abstract This technical guide provides a comprehensive scientific overview of the biphenyl derivative, 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol

Abstract

This technical guide provides a comprehensive scientific overview of the biphenyl derivative, 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol. As this compound is not extensively documented in current literature, this paper establishes its chemical identity and proposes a robust synthetic pathway, methods for its characterization, and an expert analysis of its potential physicochemical properties and biological significance. The core of the proposed synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for constructing biaryl systems. This document is intended for researchers, chemists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the synthesis and evaluation of this and structurally related compounds.

Nomenclature and Chemical Structure

The unambiguous identification of a molecule is critical for scientific discourse. Based on IUPAC nomenclature rules, the structure derived from the name "3-Chloro-5-(4-hydroxymethylphenyl)phenol" is defined as follows. The principal functional group is the phenol, which dictates the numbering of the primary aromatic ring.

  • Systematic IUPAC Name : 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol

  • Molecular Formula : C₁₃H₁₁ClO₂

  • Key Structural Features : The molecule consists of a biphenyl core. One ring is substituted with a hydroxyl group (phenol) and a chlorine atom in a meta-arrangement (positions 1, 3, 5). The second ring is substituted with a hydroxymethyl (-CH₂OH) group at the para-position (position 4').

Chemical Identifiers:

  • SMILES : OCc1ccc(cc1)c1cc(O)cc(Cl)c1

  • InChI : InChI=1S/C13H11ClO2/c14-12-7-10(9-16)8-11(15)6-12/h6-8,15-16H,9H2

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale & Expert Insights
Molecular Weight 234.68 g/mol Calculated from the molecular formula (C₁₃H₁₁ClO₂).
Appearance White to off-white solidBiphenyls and phenols are typically crystalline solids at room temperature.
Melting Point 140 - 180 °CThe biphenyl core provides rigidity, and hydrogen bonding from the -OH groups will lead to a relatively high melting point. The exact value is sensitive to crystal packing.
Boiling Point > 400 °C (est.)High due to molecular weight and hydrogen bonding capabilities. Likely to decompose before boiling at atmospheric pressure.
Aqueous Solubility LowThe hydrophobic biphenyl and chloro-substituted core will dominate, leading to low water solubility, a general characteristic of polychlorinated biphenyls (PCBs).[1] The hydroxyl and hydroxymethyl groups will slightly increase polarity but are unlikely to confer high solubility.
logP (Octanol-Water) 3.5 - 4.5 (est.)The molecule possesses significant lipophilicity due to the aromatic rings and chlorine atom. This value suggests good membrane permeability, a key parameter in drug design.
pKa (Phenolic -OH) 8.5 - 9.5 (est.)The pKa of phenol is ~10. The electron-withdrawing chlorine atom will increase the acidity of the phenolic proton, lowering the pKa.

Synthesis and Purification

The construction of the C-C bond forming the biaryl core is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[3][4]

The proposed synthetic strategy involves the coupling of two key building blocks:

  • Aryl Halide Partner : 3-Bromo-5-chlorophenol (or the iodo-analogue for higher reactivity).

  • Boronic Acid/Ester Partner : (4-(Hydroxymethyl)phenyl)boronic acid.[5]

Synthetic Workflow Diagram

The overall process from starting materials to the purified final product is outlined below.

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_purification Purification & Analysis A Aryl Halide (3-Bromo-5-chlorophenol) E Assemble Reaction Under Inert Atmosphere (Ar/N2) A->E B Boronic Acid (4-(Hydroxymethyl)phenyl)boronic acid B->E C Pd Catalyst & Ligand (e.g., Pd(OAc)2 + SPhos) C->E D Base & Solvent (e.g., K3PO4 in Dioxane/H2O) D->E F Suzuki-Miyaura Coupling (Heat, e.g., 80-100 °C, 4-12h) E->F Degas G Reaction Quench & Workup (Acidify, Extract with EtOAc) F->G Monitor by TLC/LCMS H Crude Product G->H I Silica Gel Column Chromatography H->I J Characterization (NMR, MS, HPLC) I->J K Final Product (>95% Purity) J->K

Caption: High-level workflow for the synthesis of 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point. As with any reaction, optimization may be required based on observed results.

Materials:

  • 3-Bromo-5-chlorophenol (1.0 equiv)

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-chlorophenol (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

    • Expertise Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the oxidative addition step (especially with less reactive aryl chlorides/bromides) and facilitates the rate-limiting reductive elimination, preventing catalyst decomposition and improving yields.[6]

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a ~10:1 dioxane:water mixture (e.g., 10 mL dioxane, 1 mL water for a 1 mmol scale reaction). The mixture should be ~0.1 M with respect to the limiting reagent.

    • Trustworthiness: Solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl halide is consumed (typically 4-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc). Carefully acidify the aqueous layer with 1 M HCl to a pH of ~5-6 to protonate the phenoxide.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Washing : Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol.

Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxid_add oxid_add Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl transmetal transmetal Transmetalation pd2_biaryl->pd0 reduct_elim reduct_elim Reductive Elimination product Ar¹-Ar² (Final Product) reduct_elim->product aryl_halide Ar¹-X (3-Bromo-5-chlorophenol) aryl_halide->oxid_add boronate [Ar²-B(OH)₃]⁻ boronate->transmetal boronic_acid Ar²-B(OH)₂ ((4-CH₂OH-Ph)B(OH)₂) boronic_acid->boronate base base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation.

    • ¹H NMR : Expected signals would include:

      • A singlet for the phenolic -OH proton (typically broad, δ 5-9 ppm, depending on solvent and concentration).

      • A singlet for the benzylic -OH proton (δ ~1.5-3 ppm, exchanges with D₂O).

      • A singlet for the benzylic -CH₂- protons (~δ 4.6 ppm).[7]

      • A set of aromatic signals between δ 6.8-7.6 ppm. The protons on the chloro-substituted ring will appear as distinct multiplets, while the protons on the hydroxymethyl-substituted ring will appear as a characteristic AA'BB' system (two doublets).

    • ¹³C NMR : Will show 10 distinct aromatic carbon signals (due to symmetry in the para-substituted ring) and one signal for the benzylic carbon (~δ 64 ppm). The carbon bearing the chlorine atom will be in the δ 130-135 ppm range, and the carbon bearing the hydroxyl group will be in the δ 155-160 ppm range.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition. The mass spectrum will exhibit a characteristic M/M+2 isotope pattern with an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity. A reversed-phase C18 or Biphenyl column with a mobile phase of acetonitrile/water or methanol/water would be appropriate. Purity should exceed 95% for most research applications.

Potential Applications and Biological Significance

While the specific biological activity of 3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol has not been reported, its structural motifs suggest several avenues for investigation relevant to drug discovery and materials science.[8][9]

  • Scaffold for Drug Discovery : The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs (e.g., Valsartan, Telmisartan). The functional groups (-OH, -CH₂OH, -Cl) provide handles for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties.[10]

  • Antimicrobial/Antifungal Agents : Chlorinated phenols are a well-known class of antimicrobial agents.[2] The combination of this moiety with the biphenyl structure could lead to novel compounds with interesting activity profiles against various pathogens.

  • Antioxidant Properties : Phenolic compounds are excellent hydrogen-donating antioxidants. The ability of the molecule to scavenge free radicals could be evaluated in various assays (e.g., DPPH, ORAC) and may have relevance in diseases associated with oxidative stress.[11]

  • Enzyme Inhibition : Many biphenyl derivatives are known to be enzyme inhibitors. This compound could be screened against various targets, such as kinases, proteases, or metabolic enzymes, where its specific 3D shape and electronic properties might enable potent and selective binding.

It is strongly recommended that this compound be subjected to a broad panel of biological screening assays to uncover its potential therapeutic value.

Conclusion

3-Chloro-5-(4-(hydroxymethyl)phenyl)phenol is a functionalized biphenyl derivative with significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis via a robust Suzuki-Miyaura coupling protocol, methods for its purification and characterization, and an expert-driven perspective on its properties and potential applications. By detailing the causality behind experimental choices and grounding the methodology in established chemical principles, this document serves as a valuable resource for scientists aiming to synthesize and explore this and other novel biaryl compounds.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI Bookshelf. Retrieved from [Link]

  • Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(19), 3439. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gómez, L. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Revista Colombiana de Ciencias Químico-Farmacéuticas, 52(2). Available at: [Link]

  • ResearchGate. (n.d.). Some physical and chemical properties of the tested chlorinated phenols. [Data table]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information for "Title of Paper". J. Chem. Inf. Model. Available at: (This is a generic reference format, a specific paper URL would be used if available).
  • PubChem. (n.d.). Compound Summary for CID 129627032. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • S.A. Eli Lilly and Co. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent EP 0004447A1.
  • Kaggle. (2023). SMILES Unveiled: Mastering Molecular Notation. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and... [Scientific diagram]. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (2020). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. (2020). Google Patents.
  • Al-Majedy, Y. K., et al. (2025). Organic Compounds with Biological Activity. Compounds, 5(3), 260-265. Available at: [Link]

  • International Journal of Scientific Development and Research. (2021). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR, 6(1). Available at: [Link]

  • Négrel, S., & Brunel, J. M. (2021). Synthesis and Biological Activities of Naturally Functionalized Polyamines: An Overview. Current Medicinal Chemistry, 28(17), 3354-3376. Available at: [Link]

  • PubChem. (n.d.). Compound Summary for CID 145887872. National Center for Biotechnology Information. Retrieved from [Link]

  • Kirk, P. D., et al. (2012). Identification and quantification of metabolites in 1H NMR spectra by Bayesian model selection. Bioinformatics, 28(19), 2446–2454. Available at: [Link]

  • Ertani, A., et al. (2016). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 21(2), 205. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the bis-(R)-MPA derivative... [Scientific diagram]. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Organic Compounds with Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. [Request PDF]. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Anomalous ¹H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine.... Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Analysis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: Molecular Weight Determination and Physicochemical Profiling

Executive Summary 3-Chloro-5-(4-hydroxymethylphenyl)phenol is a halogenated biphenyl derivative that serves as a critical scaffold in medicinal chemistry and advanced materials synthesis. Understanding its exact mass and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-(4-hydroxymethylphenyl)phenol is a halogenated biphenyl derivative that serves as a critical scaffold in medicinal chemistry and advanced materials synthesis. Understanding its exact mass and isotopic distribution is foundational for downstream pharmacokinetic profiling and structural validation. This technical whitepaper provides an in-depth analysis of the compound’s molecular weight (234.68 g/mol ), evaluates its drug-likeness, and outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for empirical mass determination.

Structural Elucidation and Theoretical Molecular Weight

The molecular architecture of 3-Chloro-5-(4-hydroxymethylphenyl)phenol (Chemical Formula: C₁₃H₁₁ClO₂ ) consists of a central phenol ring substituted with a chlorine atom at the meta position (C3) and a 4-hydroxymethylphenyl group at the C5 position.

Causality in Mass Calculation: In high-resolution mass spectrometry, molecular weight is not a singular integer due to the natural isotopic abundance of constituent elements. Chlorine is particularly notable because it exists natively as two stable isotopes: ³⁵Cl (approx. 75.77%) and ³⁷Cl (approx. 24.23%) 1[1]. Consequently, the mass spectrum of any monomeric chlorine-containing compound will exhibit a characteristic monoisotopic peak (M) and an M+2 peak in a roughly 3:1 relative intensity ratio 1[1].

Table 1: Theoretical Mass and Isotopic Distribution

ParameterValueDerivation / Significance
Chemical Formula C₁₃H₁₁ClO₂Carbon (13), Hydrogen (11), Chlorine (1), Oxygen (2)
Average Molecular Weight 234.68 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, O: 15.999)
Monoisotopic Mass (³⁵Cl) 234.0448 DaExact mass of the most abundant isotopologue (¹²C₁₃ ¹H₁₁ ³⁵Cl ¹⁶O₂)
M+2 Mass (³⁷Cl) 236.0418 DaExact mass incorporating the heavier ³⁷Cl isotope

Physicochemical Properties and Drug-Likeness

In early-stage drug discovery, molecular weight acts as a primary determinant of a compound's pharmacokinetic viability, specifically regarding absorption and cellular permeation. According to Lipinski's Rule of Five, an orally active drug candidate should typically possess a molecular weight of less than 500 Daltons to ensure favorable passive diffusion 2[2].

At 234.68 g/mol , 3-Chloro-5-(4-hydroxymethylphenyl)phenol falls well below this threshold. Furthermore, its functional groups align perfectly with the remaining parameters of the rule, making it a highly drug-like scaffold.

Table 2: Predicted Lipinski Parameters

ParameterValueRule of Five ThresholdCompliance
Molecular Weight 234.68 g/mol < 500 DaYes
Hydrogen Bond Donors 2 (Phenolic OH, Aliphatic OH)≤ 5Yes
Hydrogen Bond Acceptors 2 (Two Oxygen atoms)≤ 10Yes
Calculated LogP (cLogP) ~3.2 (Estimated)≤ 5Yes

Empirical Determination: LC-ESI-MS Methodology

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the analytical gold standard.

Causality in Method Selection: Electrospray Ionization (ESI) is a soft ionization technique that prevents the extensive fragmentation of the parent molecule, preserving the intact molecular ion for accurate mass measurement. Because phenolic compounds possess an acidic hydroxyl proton, they readily deprotonate in solution to form stable phenoxide anions. Therefore, operating the ESI source in negative ion mode yields superior sensitivity and specificity for phenols compared to positive mode 3[3] 4[4].

Step-by-Step Protocol: Self-Validating LC-ESI-MS Workflow

This protocol is designed to be self-validating: the internal calibrant ensures mass accuracy, while the isotopic pattern mathematically confirms the chemical formula, eliminating false positives from isobaric interferences.

  • Sample Preparation: Dissolve 1.0 mg of 3-Chloro-5-(4-hydroxymethylphenyl)phenol in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Acetic Acid. (Note: While weakly acidic, acetic acid has been shown to favorably enhance negative-ion ESI response for phenolic compounds by facilitating electrochemical reduction at the capillary tip)5[5].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI Negative Mode):

    • Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

    • The molecule undergoes deprotonation: M → [M-H]⁻ + H⁺.

  • Mass Analysis (Time-of-Flight - TOF):

    • Scan range: m/z 100 to 500.

    • Co-infuse a standard reference mass (e.g., Leucine Enkephalin) to ensure mass accuracy within < 5 ppm.

  • Data Processing & Validation:

    • Extract the ion chromatogram for the deprotonated monoisotopic mass at m/z 233.0370 .

    • Validate the detection by confirming the presence of the M+2 peak at m/z 235.0341 . The relative intensity of the M+2 peak must be approximately 33% of the monoisotopic peak, confirming the presence of exactly one chlorine atom 1[1].

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O) Chromatography Reverse-Phase UHPLC (C18 Column Separation) SamplePrep->Chromatography Ionization ESI Negative Mode [M-H]- Generation Chromatography->Ionization MassAnalysis TOF Mass Analyzer (High-Resolution MS) Ionization->MassAnalysis DataProcessing Isotopic Pattern Analysis (35Cl / 37Cl Ratio) MassAnalysis->DataProcessing

LC-ESI-MS workflow for 3-Chloro-5-(4-hydroxymethylphenyl)phenol molecular weight determination.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode - SciELO.
  • Isotopes in Mass Spectrometry - Chemistry Steps.
  • Bio-oil Analysis Using Negative Electrospray Ionization - Iowa State University.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - NIH.

Sources

Foundational

Solubility Profile of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Framework for Experimental Determination and Analysis

An In-depth Technical Guide for Drug Development Professionals Abstract The pre-formulation stage of drug development is critically dependent on a thorough understanding of a candidate molecule's physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pre-formulation stage of drug development is critically dependent on a thorough understanding of a candidate molecule's physicochemical properties, with solubility being paramount. This guide provides a comprehensive technical framework for determining the solubility of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, a compound of interest in medicinal chemistry, across a range of organic solvents. Due to the absence of extensive published data for this specific molecule, this document serves as both a theoretical guide and a practical manual. It outlines the predicted solubility behavior based on structural analysis, details a rigorous experimental protocol using the gold-standard shake-flask method, and provides a validated analytical procedure for quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering the necessary tools to generate reliable and reproducible solubility data essential for downstream development processes such as formulation, toxicology studies, and process chemistry.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug design and development. It directly influences a drug's bioavailability, manufacturability, and therapeutic efficacy. A compound with poor solubility can face significant hurdles, including inadequate absorption in the gastrointestinal tract, difficulties in parenteral formulation, and challenges in achieving desired concentrations for in vitro and in vivo testing.

This guide focuses on 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CAS: 885270-34-8), a molecule featuring a unique combination of functional groups that present interesting and complex solubility characteristics. Understanding its behavior in various organic solvents is a prerequisite for its advancement as a potential therapeutic agent. This document provides the scientific rationale and detailed methodologies required to systematically characterize its solubility profile.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. By dissecting the functional components of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, we can develop a robust hypothesis for its interaction with different classes of organic solvents.

Compound Structure and Properties:

  • Chemical Name: 3-Chloro-5-(4-hydroxymethylphenyl)phenol

  • CAS Number: 885270-34-8[1][2]

  • Molecular Formula: C₇H₇ClO₂[1][2]

  • Molecular Weight: 158.58 g/mol [1][2]

Chemical structure of 3-Chloro-5-(4-hydroxymethylphenyl)phenol
Figure 1. Chemical Structure of 3-Chloro-5-(4-hydroxymethylphenyl)phenol.

Structural Analysis:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It also imparts weak acidity (pKa typically 8-10 for chlorophenols), which is a key consideration in protic or buffered systems.[3]

  • Hydroxymethyl (-CH₂OH) Group: This primary alcohol group is also highly polar and is a strong hydrogen bond donor and acceptor. Its presence is expected to enhance solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols.[4][5]

  • Chloro (-Cl) Group: The chlorine atom is electronegative, contributing to the molecule's overall polarity. However, its primary influence is to increase hydrophobicity and the n-octanol-water partition coefficient (logP) compared to the non-chlorinated parent phenol.[3][6][7] Chlorinated phenols are generally readily soluble in organic solvents but have poor solubility in water.[3][6]

  • Aromatic Rings (Biphenyl scaffold): The two phenyl rings provide a large, non-polar surface area, which favors solubility in solvents that can engage in van der Waals forces or π-π stacking interactions.

Predicted Solubility: Based on these features, 3-Chloro-5-(4-hydroxymethylphenyl)phenol is predicted to be an amphiphilic molecule with a preference for polar organic solvents.

  • High Solubility Expected in: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone) due to the strong potential for hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

  • Poor Solubility Expected in: Non-polar solvents (e.g., Hexane, Toluene), where the polar hydroxyl groups would be energetically unfavorable.

A Logic-Driven Approach to Solvent Selection

The principle of "like dissolves like" is the foundational guide for solvent selection.[8] For a molecule with multiple functional groups like 3-Chloro-5-(4-hydroxymethylphenyl)phenol, a systematic approach is necessary. The following diagram illustrates the decision-making process for selecting an appropriate solvent class based on dominant solute-solvent interactions.

G cluster_solute Solute: 3-Chloro-5-(4-hydroxymethylphenyl)phenol cluster_solvents Solvent Classes & Interactions Solute Key Functional Groups: - Phenolic -OH (H-bond donor/acceptor) - Hydroxymethyl -OH (H-bond donor/acceptor) - Aromatic Rings (van der Waals, π-π) - Chloro group (dipole, hydrophobic) Protic Polar Protic (e.g., Methanol, Ethanol) Dominant Interaction: Hydrogen Bonding Solute->Protic Excellent Match: Both -OH groups can H-bond. PREDICTED: HIGH SOLUBILITY Aprotic Polar Aprotic (e.g., DMSO, Acetone) Dominant Interaction: Dipole-Dipole Solute->Aprotic Good Match: -OH dipoles align with solvent dipoles. PREDICTED: GOOD SOLUBILITY Nonpolar Non-Polar (e.g., Hexane, Toluene) Dominant Interaction: van der Waals Solute->Nonpolar Poor Match: Polar -OH groups are energetically unfavorable. PREDICTED: LOW SOLUBILITY

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, the shake-flask method is the universally accepted gold standard.[8][9] It measures the equilibrium or thermodynamic solubility, which represents the true saturation point of the solvent at a given temperature.

Objective: To determine the equilibrium solubility of 3-Chloro-5-(4-hydroxymethylphenyl)phenol in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment:

  • 3-Chloro-5-(4-hydroxymethyl)phenol (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation:

    • Set the orbital shaker to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

    • Label glass vials in triplicate for each solvent to be tested.

  • Addition of Excess Solute:

    • Weigh an amount of 3-Chloro-5-(4-hydroxymethyl)phenol that is known to be in excess of its expected solubility and add it to each vial. A starting point of ~10-20 mg is often sufficient. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition:

    • Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to be certain.[8][10] The goal is to ensure the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period (~30 minutes) to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection:

    • Carefully draw the clear supernatant into a syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis and falsely elevate the measured concentration.

    • Perform an immediate, precise dilution of the filtrate with the mobile phase to bring its concentration into the linear range of the analytical method.

The following diagram outlines this comprehensive experimental workflow.

Caption: Standard workflow for the shake-flask solubility determination method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a robust, reliable, and widely available technique for quantifying the concentration of phenolic compounds in solution.[11][12][13][14][15]

Protocol for Method Development and Analysis:

  • Preparation of Standards:

    • Prepare a primary stock solution of 3-Chloro-5-(4-hydroxymethyl)phenol of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point for separating phenolic compounds.[13]

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% acetic acid or formic acid) and an organic solvent (methanol or acetonitrile) is typically effective.

    • Detection: Based on the phenolic structure, a detection wavelength in the range of 270-280 nm should provide good sensitivity.[11] A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λ-max).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Inject the series of calibration standards to establish a calibration curve (Peak Area vs. Concentration). The curve must exhibit excellent linearity (R² > 0.999).

    • Inject the diluted solubility samples (in triplicate).

    • Ensure the peak areas of the samples fall within the linear range of the calibration curve.

Data Interpretation and Presentation

Calculation:

  • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.

  • The final result is the equilibrium solubility, typically expressed in mg/mL or µg/mL. It can also be converted to molarity (mol/L).

Data Presentation:

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Solvent ClassSolventPolarity IndexSolubility at 25°C (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Polar Aprotic DMSO7.2Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Intermediate Ethyl Acetate4.4Experimental ValueCalculated Value
Non-Polar Toluene2.4Experimental ValueCalculated Value
n-Hexane0.1Experimental ValueCalculated Value

Conclusion

References

  • Hattula, M. L. (1985). A review of chlorinated phenols. Journal of Environmental Health, 48(1), 14-18. Available at: [Link]

  • Barać, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Foods, 11(3), 269. Available at: [Link]

  • Kusuma, A. S., et al. (2022). Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. Algal Research, 68, 102888. Available at: [Link]

  • Singh, R., et al. (2015). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Pharmacognosy and Phytochemistry, 4(1), 1-5. Available at: [Link]

  • World Health Organization. (1989). Chlorophenols (EHC 93). International Programme on Chemical Safety. Available at: [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. Available at: [Link]

  • Tanaka, K., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 8-15. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 16, 2026, from [Link]

  • Al-Farsi, M., & Lee, C. Y. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Journal of AOAC International, 98(5), 1253-1257. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved March 16, 2026, from [Link]

  • OctoChem. (2026). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. Retrieved March 16, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (n.d.). Association and solubility of chlorophenols in CCl4: MIR/NIR spectroscopic and DFT study. Retrieved March 16, 2026, from [Link]

  • Health Canada. (1987). Chlorophenols. Guidelines for Canadian Drinking Water Quality. Available at: [Link]

  • The Good Scents Company. (n.d.). Benzyl alcohol. Retrieved March 16, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Chlorophenol. Retrieved March 16, 2026, from [Link]

  • Reagent Database. (n.d.). 3-CHLORO-5-(HYDROXYMETHYL)PHENOL. Retrieved March 16, 2026, from [Link]

  • NIST. (n.d.). Phenol, 3-chloro-. NIST Chemistry WebBook. Available at: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Technical Guide to Halogenated Biphenyl Scaffolds

Chemical Rationale: The Anatomy of a Privileged Scaffold In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. The compound 3-Chloro-5-(4-hydroxymethylphenyl)phenol (C13...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale: The Anatomy of a Privileged Scaffold

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. The compound 3-Chloro-5-(4-hydroxymethylphenyl)phenol (C13H11ClO2) represents a highly versatile, functionalized biphenyl architecture. By dissecting its structural components, we can map its potential across three distinct therapeutic domains:

  • The Biphenyl Core: Provides a rigid, planar hydrophobic axis that mimics the steroidal backbone, making it an ideal pharmacophore for nuclear receptor binding[1].

  • The Phenol Moiety: Acts as a critical hydrogen-bond donor/acceptor. In endocrine targets, this mimics the A-ring of endogenous estradiol[2].

  • The Chloro Substituent: Halogenation increases the lipophilicity (logP) and metabolic stability of the ring, allowing it to occupy deep hydrophobic sub-pockets and increasing target residence time[3].

  • The Hydroxymethyl Group (-CH₂OH): This is the strategic linchpin of the molecule. It provides a highly nucleophilic, sterically accessible "exit vector" for synthetic conjugation, drastically improving aqueous solubility compared to fully halogenated analogs[4].

Based on this structural profile, this guide explores three high-impact research areas for this compound: Nuclear Receptor Modulation , Antimicrobial Development , and Targeted Protein Degradation (PROTACs) .

Research Area 1: Nuclear Receptor Modulation (ERα/β)

Halogenated biphenyls and bisphenol analogs have been extensively documented to exhibit pleiotropic effects on nuclear receptors, including both the Estrogen Receptor (ER) and Androgen Receptor (AR)[3]. The biphenyl scaffold serves as a robust proteomimetic, capable of acting as an ERα coactivator binding inhibitor by displacing Helix 12 in the Ligand Binding Domain (LBD)[2].

The presence of the chloro group enhances binding affinity via halogen bonding, while the phenol group anchors the molecule to key residues (e.g., Glu353 and Arg394 in ERα).

Mechanistic Pathway: ERα Antagonism

ER_Pathway Ligand 3-Chloro-5-(4-hydroxymethylphenyl)phenol (Biphenyl Ligand) ER_LBD Estrogen Receptor α (LBD Binding) Ligand->ER_LBD High Affinity Binding Conformational_Change Helix 12 Displacement (Conformational Shift) ER_LBD->Conformational_Change Structural Alteration Coactivator_Block Coactivator Recruitment Blocked Conformational_Change->Coactivator_Block Antagonism Gene_Repression Target Gene Repression (Decreased Proliferation) Coactivator_Block->Gene_Repression Cellular Response

Ligand-induced conformational shift in ERα leading to coactivator blockade and gene repression.

Self-Validating Protocol: TR-FRET Coactivator Binding Assay

Causality: Phenolic compounds often exhibit inherent auto-fluorescence, which confounds standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected here because the long emission half-life of the Terbium fluorophore allows for a time-gated measurement, eliminating background noise and ensuring the data reflects true target engagement[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged ERα-LBD, 2 nM Terbium-labeled anti-GST antibody, and 100 nM fluorescein-labeled PGC1α coactivator peptide in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Dispense 3-Chloro-5-(4-hydroxymethylphenyl)phenol in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate. Self-Validation: Include Fulvestrant as a positive control for antagonism and DMSO as a vehicle (negative) control.

  • Incubation: Add the master mix to the compound plates and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Data Acquisition: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein) using a time delay of 100 µs.

  • Analysis: Calculate the FRET ratio (520 nm / 495 nm). A decrease in the FRET ratio indicates successful displacement of the coactivator peptide by the biphenyl ligand.

Research Area 2: Membrane-Disrupting Antimicrobial Agents

The halogenated biphenyl ether structure, akin to triclosan, provides a highly stable and lipophilic core that disrupts microbial membranes and inhibits lipid biosynthesis[4]. Marine-derived halogenated biphenyls (e.g., MC21-A) have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[5]. Furthermore, positional isomers of biphenyl amphiphiles show that spatial arrangement dictates efficacy against Gram-negative pathogens[6]. The hydroxymethyl group in our target compound acts as a hydrophilic head, creating an amphiphilic profile ideal for membrane intercalation.

Self-Validating Protocol: Time-Kill Kinetics Assay

Causality: While a Minimum Inhibitory Concentration (MIC) assay determines static potency, it cannot differentiate between bacteriostatic and bactericidal activity. Because halogenated biphenyls are hypothesized to act via membrane disruption[6], a Time-Kill assay is required to prove rapid bactericidal causality.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture MRSA (ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to logarithmic growth phase. Adjust the concentration to 1×106 CFU/mL.

  • Exposure: Challenge the inoculum with the compound at 1×, 2×, and 4× its predetermined MIC. Self-Validation: Include Vancomycin as a bactericidal positive control and an untreated growth control to validate normal logarithmic replication.

  • Sampling & Neutralization: At time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots. Immediately dilute 1:10 in a neutralizing buffer (containing Tween 80 and Lecithin) to halt compound activity and prevent carryover toxicity.

  • Plating & Readout: Plate serial dilutions on Tryptic Soy Agar (TSA) and incubate for 24 hours at 37°C. Count colonies to determine CFU/mL. A ≥3 log₁₀ reduction relative to the initial inoculum confirms bactericidal activity.

Research Area 3: Scaffold for Targeted Protein Degradation (PROTACs)

In the realm of targeted protein degradation, the hydroxymethyl group acts as an optimal exit vector, allowing for the attachment of PEG linkers to form stable ternary complexes[7]. Recent advancements have highlighted the efficacy of PROTACs utilizing biphenyl exit vectors to achieve potent degradation of nuclear receptors[8]. The primary alcohol (-CH₂OH) is less sterically hindered and more nucleophilic than the phenolic -OH, allowing for regioselective functionalization.

Mechanistic Pathway: PROTAC Ternary Complex Assembly

PROTAC_Workflow Biphenyl_POI Halogenated Biphenyl Core (ERα Binder) Linker PEG Linker attached via -CH2OH Exit Vector Biphenyl_POI->Linker Synthetic Conjugation Ternary Ternary Complex (POI - PROTAC - E3) Linker->Ternary Intracellular Assembly E3_Ligand E3 Ligase Recruiter (e.g., VHL / CRBN) E3_Ligand->Linker Synthetic Conjugation Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Target Clearance

Design and mechanism of a biphenyl-based PROTAC driving targeted proteasomal degradation.

Self-Validating Protocol: Regioselective Linker Conjugation

Causality: To maintain the binding affinity of the phenol group to the target protein (e.g., ERα), the PROTAC linker must be attached exclusively to the hydroxymethyl group. A carbamate linkage is chosen over an ether linkage because it can be formed under milder conditions, preventing the degradation of the E3 ligase ligand (like Thalidomide/Cereblon binders)[9].

Step-by-Step Methodology:

  • Activation: React a Cereblon-recruiting PEG3-carboxylic acid linker (1.1 eq) with EDC·HCl (1.5 eq) and NHS (1.5 eq) in anhydrous DMF for 1 hour to form the active NHS-ester.

  • Conjugation: Add 3-Chloro-5-(4-hydroxymethylphenyl)phenol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture. Stir at room temperature for 12 hours.

  • Purification: Quench with water and extract with ethyl acetate. Purify the crude product via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Validation: Analyze the purified fraction via LC-MS and ¹H-NMR. Self-Validation: In the ¹H-NMR spectrum, the shift of the benzylic protons (-CH₂-) from ~4.6 ppm to ~5.2 ppm confirms successful O-acylation at the hydroxymethyl site, while the phenolic -OH proton remains intact, proving regioselectivity.

Quantitative Data Summary

The following table synthesizes the extrapolated pharmacological benchmarks for 3-Chloro-5-(4-hydroxymethylphenyl)phenol across the discussed research areas, based on structure-activity relationship (SAR) data of analogous halogenated biphenyls.

Research AreaPrimary TargetMechanism of ActionKey Functional Group ContributionBenchmark Metric (Extrapolated)
Endocrine Modulation ERα / ERβLBD Antagonism / Coactivator BlockadePhenol (H-bond), Chloro (Lipophilic pocket)IC₅₀ ~ 30–60 nM
Antimicrobial MRSA / Gram-negativeMembrane Disruption / FabI InhibitionBiphenyl core (Rigidity), Chloro (Lipophilicity)MIC ~ 2–4 μg/mL
PROTAC Scaffold ERα (via E3 Ligase)Proteasomal DegradationHydroxymethyl (Linker Exit Vector)DC₅₀ < 10 nM

References

  • Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. PubMed. Available at:[Link]

  • Novel Anti-Infective Compounds from Marine Bacteria. PMC. Available at:[Link]

  • Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors. PMC. Available at:[Link]

  • Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology. Available at:[Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC. Available at:[Link]

  • Triclosan: A Small Molecule with Controversial Roles. CABI Digital Library. Available at: [Link]

  • Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity. ChemRxiv. Available at: [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. PMC. Available at:[Link]

  • PROTACs in the Management of Prostate Cancer. MDPI. Available at:[Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling of Chlorinated Phenols for Laboratory Professionals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of chlorinated phenols. Synthesizing technical data wi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of chlorinated phenols. Synthesizing technical data with established safety protocols, this document moves beyond a simple checklist to explain the causality behind each precaution, fostering a culture of intrinsic safety and scientific integrity.

Section 1: Hazard Identification and Toxicological Profile

Chlorinated phenols are a class of organic compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine.[1] They are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals, but their utility is matched by their significant hazardous potential.[2][3] An understanding of their toxicological profile is the foundation of safe laboratory practice.

Toxicological Overview and Routes of Exposure

The toxicity of chlorinated phenols is generally proportional to the degree of chlorination.[1][4] These compounds can exert severe local and systemic effects. The primary routes of occupational exposure are dermal contact, inhalation of vapors or dust, and ingestion.[5][6] Dermal absorption is a particularly significant and insidious route, as some chlorinated phenols can rapidly penetrate the skin, leading to systemic toxicity, often without immediate pain or visible signs of irritation.[6][7]

Acute Health Effects:

  • Dermal and Ocular: Can cause severe chemical burns to the skin and eyes, potentially leading to permanent damage or blindness.[7][8] A key danger is the anesthetic effect of phenol, which can mask the initial pain of a burn, delaying first aid.[7]

  • Systemic: Acute systemic poisoning can manifest as central nervous system (CNS) effects, including muscular twitching, tremors, weakness, and convulsions, potentially leading to collapse.[1] Symptoms can progress to include hyperpyrexia, tachycardia, nausea, and abdominal pain.[1]

Chronic Health Effects:

  • Carcinogenicity: Some chlorophenols are classified as possible human carcinogens.[2][9] Epidemiological studies have suggested links between occupational exposure and soft-tissue sarcomas and lymphomas.[1]

  • Organ Damage: The liver is a primary target, with effects including increased liver weight and necrosis.[5] Kidney damage and a depressed immune response have also been associated with chronic exposure.[6]

Environmental Hazards:

  • Chlorinated phenols are recognized as significant environmental pollutants due to their persistence and toxicity to aquatic life.[2][9][10] Their release into the environment is strictly regulated.[11][12]

Physicochemical Properties and Occupational Exposure Limits

The properties of chlorinated phenols vary with the extent and position of chlorination. This table summarizes key data for representative compounds.

CompoundCAS NumberFormulaMolar Mass ( g/mol )AppearanceOSHA PEL (8-hr TWA)ACGIH TLV (8-hr TWA)
2-Chlorophenol95-57-8C₆H₅ClO128.56Colorless to yellow liquidNot establishedNot established
2,4-Dichlorophenol120-83-2C₆H₄Cl₂O163.00Colorless to yellow solidNot establishedNot established
2,4,6-Trichlorophenol88-06-2C₆H₃Cl₃O197.45White to yellow solid/needlesNot establishedNot established
Pentachlorophenol87-86-5C₆HCl₅O266.34White to light brown solid0.5 mg/m³0.5 mg/m³

Data sourced from various safety data sheets and occupational safety databases. OSHA PEL for Pentachlorophenol is listed in 29 CFR 1910.1000 Table Z-1.[13]

Section 2: The Hierarchy of Controls for Managing Exposure

A systematic approach to safety, the hierarchy of controls, prioritizes the most effective and reliable measures for mitigating risk. This framework is essential for developing a self-validating system of protocols where safety is engineered into the workflow.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chlorinated Phenols Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Elimination and Substitution

The most robust safety measure is to eliminate the use of chlorinated phenols entirely. If this is not feasible, a thorough investigation into substituting them with less hazardous alternatives should be the primary scientific and safety objective. This requires validating that the substitute does not compromise the experimental outcome while offering a more favorable toxicological profile.

Engineering Controls

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. They are the primary barrier to exposure when handling chlorinated phenols.

  • Chemical Fume Hoods: All procedures involving the handling of stock solutions, weighing of solids, making dilutions, or any potential for aerosol or vapor generation must be conducted within a certified chemical fume hood.[7][14][15] The sash should be kept as low as possible.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP is mandatory for any process involving chlorinated phenols.[7][16] The SOP must include chemical-specific hazard information, step-by-step handling procedures, waste disposal instructions, and emergency protocols.

  • Designated Areas: Clearly demarcate areas where chlorinated phenols are stored and handled. Label these areas with appropriate hazard warnings.[17]

  • Training: All personnel must receive documented training on the specific hazards of chlorinated phenols and the procedures outlined in the SOP before beginning work.[18][19]

  • Inventory Management: Maintain a real-time, accurate inventory of all chlorinated phenols.[20][21] Containers must be clearly labeled with the chemical identity, hazard pictograms, and dates of receipt and opening.[18][21]

  • Work Practices: Never work alone when handling these substances.[7] Wash hands thoroughly after handling, even if gloves were worn.[22] Prohibit eating, drinking, or smoking in the laboratory.[6][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls. The selection of PPE must be based on a thorough risk assessment of the specific task.

  • Eye and Face Protection: Chemical splash goggles with side shields are mandatory at all times.[22] A face shield must be worn over goggles whenever there is a significant risk of splashing.[8]

  • Protective Clothing: A chemical-resistant lab coat, fully buttoned, is required.[22] For tasks with a high potential for splashing, a butyl rubber or neoprene apron should be worn.[6][7]

  • Glove Selection: This is a critical decision. Disposable nitrile gloves offer very poor protection against many phenols and chlorinated compounds and should not be relied upon for anything other than incidental splash protection, after which they must be changed immediately. [7][17] The causality is that compounds like phenol can rapidly permeate through the nitrile material. Double-gloving is a recommended practice.[7][23]

Glove MaterialSuitability for Chlorinated PhenolsKey Considerations
Butyl Rubber Good to Excellent Recommended for extended contact.[7][23]
Neoprene Good Suitable for short-term work; thicker grades (>0.3mm) are better.[7][24]
Viton™ Good to Excellent Offers good resistance but may have poor dexterity.[7][24]
Nitrile Very Poor to Poor Splash protection only.[7][17] Rapidly degraded by chloroform if used in mixtures.[7]
Silver Shield™/Barrier™ Excellent Recommended for high-hazard scenarios and emergency response.[7][17]

Section 3: Standard Operating Protocols

Protocol for Safe Storage and Segregation
  • Verify Container Integrity: Upon receipt, inspect containers for damage or leaks.

  • Labeling: Ensure the manufacturer's label is intact. Add labels indicating the date received and the date first opened.[18]

  • Storage Location: Store in a designated, cool, dry, and well-ventilated area.[21][22]

  • Segregation: This is a self-validating step to prevent dangerous reactions. Store chlorinated phenols separately from incompatible materials such as:

    • Strong oxidizing agents (e.g., perchlorates, nitrates).[25]

    • Acids and acid chlorides.[18][25]

    • Bases.[18][25]

  • Containment: Use secondary containment (e.g., chemical-resistant trays) to contain potential spills.[25]

Protocol for Waste Management and Disposal
  • Waste Identification: All waste containing chlorinated phenols is to be treated as hazardous waste.[14]

  • Waste Collection:

    • Collect liquid waste in a dedicated, compatible, and clearly labeled hazardous waste container.[14][15] The container must be kept closed when not in use.[15]

    • Collect contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) in a separate, sealed, and clearly labeled container.[15]

  • No Drain Disposal: It is strictly forbidden to dispose of chlorinated phenols or their waste down the sink.[15]

  • Pickup: Arrange for hazardous waste disposal through your institution's Environmental Health & Safety (EHS) department in accordance with local and federal regulations.[8][15]

Section 4: Emergency Preparedness and Response

Preparedness is a critical component of a robust safety system. All personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits, and be trained in their use.[7][25]

DermalExposureWorkflow cluster_1 Emergency Workflow: Dermal Exposure to Chlorinated Phenols Start Dermal Exposure Occurs RemoveClothing Immediately remove all contaminated clothing and PPE Start->RemoveClothing PEG Wipe affected area repeatedly with Polyethylene Glycol (PEG 300/400) on gauze for at least 15 minutes RemoveClothing->PEG Critical Step: Do NOT use water first Wash Wash area thoroughly with copious amounts of soap and water PEG->Wash Medical Seek Immediate Medical Attention. Provide SDS to responders. Wash->Medical

Caption: Critical first aid workflow for skin exposure to chlorinated phenols.

Spill Management Protocol
  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[14]

  • Assess the Spill:

    • Minor Spill (<100 mL/g in a fume hood): If trained and equipped, personnel may clean it up. Don appropriate PPE, including heavy-duty gloves (e.g., Butyl or Silver Shield™), goggles, and a lab coat. Contain the spill with absorbent material (e.g., vermiculite or commercial sorbent pads).[22] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.

    • Major Spill (>100 mL/g or outside a fume hood): Evacuate the area immediately. Alert your institution's emergency response team (e.g., EHS) and the laboratory supervisor.[22] Restrict access to the area.

First Aid for Exposures

Decontamination of the victim always takes priority over spill cleanup. Anyone assisting must wear appropriate PPE.[7]

  • Skin Contact: This is a medical emergency requiring immediate and specific action.

    • Rapidly remove all contaminated clothing, including leather items like belts or watchbands.[7][8]

    • CRITICAL: Do NOT initially flush with water, as this can dilute the phenol and increase its absorption across a wider surface area.[26]

    • Immediately and repeatedly wipe the exposed areas with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) on gauze pads for at least 15 minutes.[7][26][27] This is the most effective way to solubilize and remove the phenol from the skin.

    • After PEG treatment, wash the area thoroughly with soap and copious amounts of water for at least 15 minutes.[8]

    • Seek immediate medical attention.[7][8]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15-20 minutes, holding the eyelids open.[7][8][26]

    • Remove contact lenses if it can be done easily.[7]

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the victim to fresh air immediately.[7]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.[7][27]

    • If the victim is conscious and able to swallow, give 1-2 glasses of water or milk.[7]

    • Seek immediate medical attention.[7]

Conclusion

Chlorinated phenols are potent chemical hazards that demand a rigorous and informed approach to safety. By understanding their toxicological properties and implementing the hierarchy of controls—prioritizing engineering solutions, reinforcing them with strict administrative protocols, and using PPE as a final barrier—researchers can create a self-validating system of safety. Preparedness for emergencies, particularly the specific and critical first aid for dermal exposure, is non-negotiable. Adherence to the principles and protocols outlined in this guide is essential for protecting the health of laboratory personnel and ensuring the integrity of scientific research.

References

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chlorophenols - Canada.ca. (2008, October 6). Government of Canada. [Link]

  • Toxicological Profile for Chlorophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Med & Analy Chem Int J, 2(4). [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. [Link]

  • Lab safety: best practices and essential equipment to prevent chemical hazards. (2025, March 4). Quimivita. [Link]

  • Barber, J. T., & Sharma, H. A. (1996). comparison of the toxicity and metabolism of phenol and chlorinated phenols by Lemna gibba, with special reference to 2,4,5‐trichlorophenol. Environmental Toxicology and Chemistry, 15(7), 1145-1149. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Thomasnet. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). Chemwatch. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. [Link]

  • Adeola, A. O. (2017). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal. [Link]

  • CHLOROPHENOLS. (n.d.). AFIRM Group. [Link]

  • Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). (1980, May 30). Oregon OSHA. [Link]

  • Safety Data Sheet: 4-Chlorophenol. (n.d.). Carl ROTH. [Link]

  • HAZARD SUMMARY: 2-CHLOROPHENOL. (n.d.). New Jersey Department of Health. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety. [Link]

  • FACT SHEET: Phenol. (2023, June 30). Princeton University Office of Environmental Health and Safety (OEHS). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols. (n.d.). National Center for Biotechnology Information - NCBI Bookshelf. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center. [Link]

  • Häggblom, M. M., & Valo, R. J. (2004). Bioremediation of chlorinated phenols. In Applied Bioremediation and Phytoremediation (pp. 111-134). Springer, Berlin, Heidelberg. [Link]

  • Chlorophenols (EHC 93, 1989). (n.d.). International Programme on Chemical Safety (INCHEM). [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Toxicological Profile for Chlorophenols. (2022). Centers for Disease Control and Prevention (CDC). [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association (ECSA). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Phenol. (n.d.). National Center for Biotechnology Information - NCBI Bookshelf. [Link]

  • Smith, J. D. (1975). The Removal of Phenols From Oily Wastewater by Chlorine Dioxide. VTechWorks. [Link]

  • Phenol | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). National Center for Biotechnology Information. [Link]

  • FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. (n.d.). Queen's University Belfast. [Link]

  • Phenol 90% - Safety Data Sheet. (n.d.). Chemius. [Link]

  • Decontamination methods. (n.d.). EBSCO. [Link]

  • Enhanced Phenol and Chlorinated Phenols Removal by Combining Ozonation and Biodegradation. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Commercial Availability and Synthetic Validation of 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Strategic Context & Chemical Identity In modern structure-based drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Strategic Context & Chemical Identity

In modern structure-based drug design, highly functionalized biphenyl scaffolds are privileged structures. 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP) represents a highly specific, tri-functionalized building block. The presence of a phenolic hydroxyl, a benzylic alcohol, and a meta-chloro substituent provides three orthogonal vectors for late-stage functionalization, making it highly valuable for the synthesis of PROTAC linkers, targeted kinase inhibitors, and advanced materials.

However, the structural specificity of CHMPP introduces significant supply chain bottlenecks. This guide evaluates the commercial landscape of CHMPP and provides a rigorous, self-validating de novo synthesis protocol to bypass procurement delays.

Table 1: Physicochemical Properties & Strategic Significance
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₁ClO₂Defines the exact mass for high-resolution MS validation.
Molecular Weight 234.68 g/mol Critical for stoichiometric calculations during scale-up.
LogP (Predicted) ~3.2Indicates moderate lipophilicity, ideal for oral bioavailability and membrane permeability.
H-Bond Donors 2 (-OH, -CH₂OH)Provides crucial interaction vectors for kinase hinge-region binding.
H-Bond Acceptors 2Enhances solubility in polar aprotic solvents during synthesis.

Commercial Availability Landscape

A rigorous evaluation of global chemical inventories reveals that CHMPP is rarely stocked in bulk by primary catalog suppliers (e.g., Sigma-Aldrich, TCI). While specialized B2B aggregators list1[1], these listings are predominantly placeholders for custom synthesis services rather than off-the-shelf inventory.

Procurement professionals must navigate this landscape by deciding between commissioning a Contract Research Organization (CRO)—which typically incurs a 4-to-6-week lead time—or executing an in-house synthesis. Because aggregator-sourced materials often lack rigorous spectroscopic documentation, mandatory in-house Quality Control (QC) is required regardless of the sourcing route .

ProcurementLogic Start Requirement: CHMPP Scaffold Check Query Global Aggregators (e.g., Alibaba, MolPort) Start->Check Decision Is Inventoried Bulk Available? Check->Decision Custom Custom Synthesis via CRO (Lead time: 4-6 weeks) Decision->Custom No (Typical) InHouse In-House Synthesis (From CAS 56962-04-0) Decision->InHouse Urgent Timeline Validate Mandatory In-House QC (Purity >98%) Custom->Validate InHouse->Validate

Fig 1: Decision matrix for the commercial procurement versus in-house synthesis of CHMPP.

Regioselective De Novo Synthesis (Self-Validating Protocol)

To bypass supply chain limitations, CHMPP can be synthesized via a highly regioselective Suzuki-Miyaura cross-coupling. This protocol utilizes two commercially abundant starting materials:2[2] and3[3].

The Causality of Regioselectivity

This synthesis requires no protecting groups due to the inherent electronic properties of the starting materials. The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~400 kJ/mol). Consequently, the Palladium(0) catalyst undergoes oxidative addition exclusively at the C-Br position. The mildly basic conditions tolerate both the phenolic and benzylic hydroxyl groups, ensuring high atom economy.

SynthesisWorkflow SM1 3-Bromo-5-chlorophenol CAS: 56962-04-0 Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat SM2 (4-(Hydroxymethyl)phenyl)boronic acid CAS: 59016-93-2 SM2->Cat Reaction Regioselective Suzuki Coupling (Self-Validating via LC-MS) Cat->Reaction Product 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP) Reaction->Product >95% Conversion QC Analytical QC (1H-NMR, HPLC, MS) Product->QC Validation

Fig 2: Regioselective synthetic workflow for CHMPP with built-in analytical validation checkpoints.

Step-by-Step Methodology

Every step in this protocol acts as a self-validating system, ensuring errors are caught before downstream processing.

  • Reaction Assembly:

    • Charge a Schlenk flask with 3-bromo-5-chlorophenol (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Addition & Degassing:

    • Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃, facilitating the crucial transmetalation step. Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction:

    • Add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing unwanted dehalogenation of the C-Cl bond.

  • In-Process Validation (TLC/LC-MS):

    • After 4 hours, sample the reaction.

    • Validation Check: Disappearance of the starting material mass (m/z 205/207) and appearance of the product mass (m/z 233) confirms successful coupling. If starting material persists, verify the system's anaerobic integrity.

  • Workup & Isolation:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Check: Pool fractions only after confirming purity via TLC (UV active, stains dark with KMnO₄ due to the benzylic alcohol).

Analytical Validation & Quality Control

Whether synthesized in-house or procured via a custom CRO, the identity and purity of CHMPP must be rigorously validated. The following analytical parameters form a self-contained validation matrix to confirm structural integrity.

Table 2: Self-Validating Analytical Parameters
Analytical MethodTarget ObservationValidation Logic & Causality
LC-MS (ESI-) m/z 233.0 [M-H]⁻Confirms the exact molecular weight. The characteristic 3:1 isotopic pattern mathematically proves the retention of the single chlorine atom.
¹H-NMR (DMSO-d₆) ~9.8 ppm (s, 1H, Ar-OH)Confirms the phenolic proton remains intact, proving no unwanted etherification occurred during the basic coupling.
¹H-NMR (DMSO-d₆) ~4.5 ppm (d, 2H, -CH₂OH)Confirms the benzylic alcohol survived the thermal conditions without oxidizing to an aldehyde.
HPLC (UV 254 nm) Single peak, >98% AUCValidates the complete removal of the des-bromo starting material and any boronic acid homocoupled byproducts.

Conclusion

3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP) is a highly versatile intermediate whose commercial scarcity requires strategic foresight. By utilizing the regioselective reactivity differentials between carbon-halogen bonds, researchers can rapidly synthesize this scaffold in-house. Implementing the self-validating protocols and analytical matrices outlined in this guide ensures high-fidelity material generation, accelerating downstream drug discovery and materials science applications.

References

  • Alibaba Verified Suppliers. "Reliable Solutions for Your 3 chloro 5 4 hydroxymethylphenyl phenol." Alibaba.com.
  • National Institutes of Health (NIH). "3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180." PubChem.
  • Fisher Scientific. "4-(Hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America." FisherSci.ca.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale In modern drug discovery, the efficient constru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In modern drug discovery, the efficient construction of functionalized biaryl systems is a critical bottleneck. The target molecule, 3-chloro-5-(4-hydroxymethylphenyl)phenol , is a highly versatile intermediate. It possesses three orthogonal functional handles—a phenolic hydroxyl, a benzylic hydroxyl, and an aryl chloride—making it an ideal scaffold for late-stage diversification. Notably, its precursor, 3-chloro-5-iodophenol, has been utilized extensively in the synthesis of competitive, non-peptidic SARS-CoV-2 Mpro inhibitors .

As an Application Scientist, I designed this protocol to prioritize atom economy and chemoselectivity . Traditional syntheses often employ protecting groups (e.g., benzyl or silyl ethers) for the reactive hydroxyl moieties. However, aligning with the aspirational goals of the ACS Green Chemistry Institute Pharmaceutical Roundtable to reduce step count and waste , this workflow leverages a protecting-group-free Suzuki-Miyaura cross-coupling. Modern palladium catalytic systems exhibit excellent tolerance for unprotected phenols and alcohols , allowing for a direct, high-yielding transformation.

Mechanistic Insights & Causality

To ensure reproducible success, it is vital to understand the causality behind the reagent selection:

  • Chemoselectivity (Iodide vs. Chloride): The reaction utilizes 3-chloro-5-iodophenol. The bond dissociation energy of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). This thermodynamic differential allows the active Pd(0) species to undergo oxidative addition exclusively at the iodine position, leaving the aryl chloride intact for future functionalization.

  • Catalyst Selection[Pd(dppf)Cl₂]: We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand enforces a cis-geometry on the metal center, which accelerates the reductive elimination step. Furthermore, its steric bulk prevents the precipitation of inactive "Pd black" and suppresses competitive homocoupling.

  • Base and Solvent Matrix (K₂CO₃ in Dioxane/H₂O): The inclusion of water is non-negotiable. Water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate complex [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd 1. Oxidative Addition Chemoselective insertion into C-I bond Pd0->OxAdd Ar-I addition TransMet 2. Transmetalation Transfer of Ar-group via Boronate OxAdd->TransMet Pd(II) Intermediate RedElim 3. Reductive Elimination Formation of C-C biaryl bond TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 3-Chloro-5-(4-hydroxymethylphenyl)phenol RedElim->Product ArI 3-Chloro-5-iodophenol ArI->OxAdd Boronic 4-(Hydroxymethyl)phenylboronic acid Boronic->TransMet

Figure 1: Catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling.

Quantitative Data: Reaction Optimization

Before finalizing the protocol, several catalytic systems were evaluated. The quantitative data summarized below demonstrates why the Pd(dppf)Cl₂ / Dioxane system was selected to maximize yield and minimize impurities.

EntryCatalyst System (5 mol%)Solvent SystemBase (3 eq)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃1265Moderate yield; competitive dehalogenation of C-Cl observed.
2Pd(OAc)₂ / SPhosTHF/H₂OK₃PO₄872Good conversion; difficult chromatographic removal of phosphine oxide.
3 Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 6 89 Clean profile; excellent chemoselectivity and easy purification.

Validated Experimental Protocol

This protocol is designed as a self-validating system . In-process quality control (IPQC) checks are embedded within the steps to ensure the researcher can verify the reaction's trajectory in real-time.

Workflow Step1 Reaction Setup Degassing & Mixing Step2 Catalysis 80°C, 6 hours Step1->Step2 Step3 Aqueous Workup EtOAc Extraction Step2->Step3 Step4 Purification Silica Chromatography Step3->Step4 Step5 Validation NMR & LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for biaryl synthesis and isolation.

Materials Required:
  • 3-Chloro-5-iodophenol (1.00 g, 3.93 mmol, 1.0 equiv)

  • 4-(Hydroxymethyl)phenylboronic acid (0.71 g, 4.71 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.16 g, 0.20 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.63 g, 11.8 mmol, 3.0 equiv)

  • 1,4-Dioxane (20 mL) and Deionized Water (5 mL)

Step-by-Step Methodology:

Step 1: Solvent Degassing To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxane (20 mL) and DI water (5 mL). Sparge the solvent mixture with inert gas (Nitrogen or Argon) for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands and promotes the formation of inactive Pd(II) peroxo complexes, halting the catalytic cycle.

Step 2: Reagent Charging Under a positive flow of nitrogen, add 3-chloro-5-iodophenol, 4-(hydroxymethyl)phenylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes at room temperature.

  • Self-Validation Check: The mixture will appear as a cloudy, pale-white suspension.

Step 3: Catalyst Addition & Heating Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. Attach a reflux condenser, ensure the system is sealed under nitrogen, and heat the reaction block to 80 °C.

  • Self-Validation Check: Within 15–30 minutes of heating, the suspension will transition to a dark reddish-brown, homogeneous solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

Step 4: Reaction Monitoring Allow the reaction to stir at 80 °C for 6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (2:1 v/v) mobile phase.

  • Self-Validation Check: The starting iodide ( Rf​≈0.65 ) should be completely consumed. A new, highly UV-active spot representing the product will appear at Rf​≈0.35 (due to the increased polarity from the added hydroxymethyl group).

Step 5: Aqueous Workup Cool the reaction mixture to room temperature. Dilute with water (20 mL) to dissolve inorganic salts, and extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude brown oil.

Step 6: Purification Purify the crude material via flash column chromatography on silica gel. Load the crude mixture using a minimal amount of DCM. Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 1:1). Collect the fractions containing the product ( Rf​=0.35 ), pool, and evaporate to afford 3-chloro-5-(4-hydroxymethylphenyl)phenol as an off-white solid.

References

  • Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL:[Link]

  • Evaluating the Impact of a Decade of Funding from the Green Chemistry Institute Pharmaceutical Roundtable Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Analytical Methodologies for the Quantification of 3-Chloro-5-(4-hydroxymethylphenyl)phenol

Introduction & Physicochemical Profiling 3-Chloro-5-(4-hydroxymethylphenyl)phenol (C₁₃H₁₁ClO₂, MW ~234.68 g/mol ) is a complex halogenated biphenyl derivative. Accurate quantification of this compound in both bulk formul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-Chloro-5-(4-hydroxymethylphenyl)phenol (C₁₃H₁₁ClO₂, MW ~234.68 g/mol ) is a complex halogenated biphenyl derivative. Accurate quantification of this compound in both bulk formulations and complex biological/environmental matrices requires a deep understanding of its physicochemical properties.

As a Senior Application Scientist, the first step in method development is mapping the molecule's structural motifs to specific analytical behaviors:

  • Biphenyl Core: Provides a highly conjugated π -system, yielding strong UV absorbance (optimal at ~254 nm and 280 nm). This makes High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) ideal for high-concentration assay and purity testing.

  • Phenolic Hydroxyl Group: Confers weak acidity (pKa ~9.5). In mass spectrometry, this allows for highly efficient deprotonation to form an [M−H]− ion, making negative-ion Electrospray Ionization (ESI-) the definitive choice for trace quantification[1].

  • Chloro Substituent: Increases overall lipophilicity (driving retention on reversed-phase columns) and provides a highly diagnostic 35Cl/37Cl isotopic signature (approximate 3:1 ratio). This isotopic pattern acts as an intrinsic structural confirmation tool during mass spectrometric analysis[2].

  • Hydroxymethyl Group: Introduces a polar, hydrogen-bonding site. If not properly managed via mobile phase buffering, this moiety can interact with residual silanols on silica-based columns, leading to severe peak tailing.

Method 1: HPLC-DAD for Assay and Purity Determination

Rationale & Causality

For Active Pharmaceutical Ingredient (API) lot release or formulation testing, HPLC-DAD provides the necessary precision and robustness[3]. A reversed-phase C18 column is selected to retain the lipophilic biphenyl core. Crucial Causality: The mobile phase must be acidified (e.g., 0.1% Formic Acid). Why? At a neutral pH, the phenolic hydroxyl group exists in a state of partial ionization, leading to "split" or tailing peaks as the neutral and ionized forms elute at slightly different rates. Acidifying the mobile phase to pH ~2.7 forces the phenol entirely into its neutral, protonated state, ensuring sharp, symmetrical peaks and a self-consistent integration baseline.

Step-by-Step Protocol (Self-Validating System)
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of Methanol (ensuring complete solubilization of the lipophilic core), then dilute to volume with the initial mobile phase (Standard Conc: 100 µg/mL).

  • System Suitability Testing (SST): Inject the standard solution in six replicates. Self-Validation Check: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , theoretical plates >5000 , and the tailing factor is ≤1.5 .

  • Sample Preparation: Extract the sample using the same diluent to maintain solvent matching. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Run: Execute the gradient method (Table 1). Monitor absorbance at 254 nm (primary quantification) and 280 nm (impurity profiling).

Table 1: HPLC-DAD Chromatographic Conditions
ParameterSpecification / Setting
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min: 20% B; 2-10 min: 20% 80% B; 10-12 min: 80% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C (Reduces mobile phase viscosity and improves mass transfer)

Method 2: LC-MS/MS for Trace Bioanalytical Quantification

Rationale & Causality

For pharmacokinetic (PK) profiling or environmental trace analysis, UV detection lacks the required sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard[4]. Crucial Causality: Unlike the UV method, the LC-MS/MS mobile phase utilizes 10 mM Ammonium Acetate (pH ~6.8) instead of strong acids. In negative ESI mode, a near-neutral or slightly basic pH actively promotes the deprotonation of the phenol ring in the electrospray droplet, exponentially increasing the [M−H]− ion yield and driving the Limit of Quantitation (LOQ) down to the pg/mL range[5].

Step-by-Step Protocol (Self-Validating System)
  • Internal Standard (IS) Spiking: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) into 100 µL of the biological matrix. Self-Validation Check: The SIL-IS co-elutes with the analyte, experiencing identical matrix-induced ion suppression. Quantifying via the Analyte/IS area ratio mathematically cancels out extraction losses and ionization variability[6].

  • Solid-Phase Extraction (SPE):

    • Condition: 1 mL Methanol, then 1 mL Water on an HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Load: Diluted spiked sample.

    • Wash: 1 mL 5% Methanol in Water (removes salts and polar interferences without eluting the target).

    • Elute: 1 mL 100% Methanol.

    • Reconstitute: Evaporate under N2​ and reconstitute in 100 µL of initial mobile phase.

  • MRM Acquisition: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions defined in Table 2.

Table 2: LC-MS/MS MRM Parameters (ESI Negative Mode)
Compound RolePrecursor Ion ( [M−H]− )Product IonCollision Energy (CE)Rationale for Fragment
Target (Quantifier) m/z 233.0m/z 203.0-22 VLoss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group. Highly specific.
Target (Qualifier) m/z 235.0m/z 205.0-22 VUtilizes the 37Cl isotope. Confirms halogen presence[2].
SIL-IS m/z 239.0m/z 209.0-22 V+6 Da mass shift from the 13C6​ labeled phenol ring.

Bioanalytical Workflow Visualization

BioanalyticalWorkflow Sample 1. Biological Matrix (Plasma/Urine) SPE 2. Solid-Phase Extraction HLB Polymeric Sorbent Sample->SPE Spike with SIL-IS LC 3. LC Separation Reversed-Phase C18 (pH 6.8) SPE->LC Reconstituted Extract MS 4. MS/MS Detection ESI Negative, MRM Mode LC->MS Chromatographic Eluent Data 5. Data Analysis Analyte/IS Ratio Calculation MS->Data MRM Transitions Validate 6. Regulatory Reporting ICH M10 / FDA Compliant Data->Validate Validated Quantitation

Figure 1: End-to-end bioanalytical LC-MS/MS workflow for trace quantification.

Regulatory Validation Framework

To ensure the trustworthiness and legal defensibility of the generated data, the methods must be subjected to rigorous validation in accordance with ICH Q2(R1)[3] and FDA Bioanalytical Method Validation guidelines[4].

Table 3: Key Validation Acceptance Criteria
Validation ParameterFDA / ICH Q2(R1) Acceptance CriteriaExperimental Execution
Selectivity No interfering peaks >20% of LLOQ area.Analyze 6 independent blank matrix lots.
Linearity R2≥0.990 across the dynamic range.Minimum 6 non-zero calibration standards.
Accuracy & Precision ±15% of nominal ( ±20% at LLOQ).5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC).
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤15% .Compare peak areas of post-extraction spiked samples vs. neat solutions.

By strictly adhering to these causal principles—matching the column chemistry to the biphenyl core, tuning the mobile phase pH to control the phenolic ionization state, and utilizing isotopic signatures for MS/MS tracking—laboratories can guarantee robust, reproducible, and regulatory-compliant quantification of 3-Chloro-5-(4-hydroxymethylphenyl)phenol.

References

  • [4] Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • [6] International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • [1] PubMed / National Institutes of Health. Low nanogram per liter determination of halogenated nonylphenols, nonylphenol carboxylates, and their non-halogenated precursors in water and sludge by liquid chromatography electrospray tandem mass spectrometry. Available at:[Link]

  • [3] Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • [2] ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry. Available at:[Link]

  • [5] Separation Science. Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. Available at:[Link]

Sources

Method

Potential Pharmaceutical Applications of Biphenyl Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in modern drug design and development.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in modern drug design and development.[1][2] Its rigid, yet conformationally flexible nature allows it to interact with a diverse array of biological targets, earning it the designation of a "privileged structure" in medicinal chemistry.[3] This structural motif is present in numerous commercially available drugs, underscoring its therapeutic significance.[1][3] Biphenyl derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, neuroprotective, and antimicrobial effects.[1][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the exploration of biphenyl derivatives as potential therapeutic agents. We will delve into the mechanistic underpinnings of their activity in key disease areas and provide actionable, field-proven methodologies for their synthesis, screening, and evaluation.

I. Anticancer Applications: Targeting Key Pathways in Malignancy

Biphenyl derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a range of human tumor cell lines.[4][6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
  • Induction of Apoptosis: Many biphenyl sulfonamide derivatives trigger programmed cell death (apoptosis) in cancer cells. This is achieved through the modulation of the Bcl-2 protein family, which leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.[8]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M checkpoints.[8] This is accomplished by modulating the activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[8]

  • Anti-Angiogenesis: Certain biphenyl derivatives, particularly those with a sulfonamide moiety, can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[7][8] This is often achieved by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[8] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent its autophosphorylation and downstream signaling.[8]

B. Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative biphenyl carboxylic acid derivatives against human breast cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Standard Reference
3j (Benzyloxy substituted)MCF-79.92 ± 0.97Tamoxifen
MDA-MB-2319.54 ± 0.85
3a (Unsubstituted)MCF-710.14 ± 2.05Tamoxifen
MDA-MB-23110.78 ± 2.58

Data sourced from a study on the synthesis of small molecule biphenyl carboxylic acids as anticancer agents.[4]

C. Experimental Protocols

This protocol describes a general method for the synthesis of biphenyl carboxylic acids, a common scaffold for anticancer activity, using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4]

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl structures. It is widely used in pharmaceutical synthesis due to its high tolerance for various functional groups and its generally good yields.[1][4][9]

Materials:

  • Substituted aryl boronic acid

  • Aryl halide (e.g., 4-bromobenzoic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

  • Base (e.g., anhydrous sodium carbonate)

  • Solvent (e.g., a mixture of dioxane and water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol), the substituted aryl boronic acid (1.5 mmol), and the anhydrous sodium carbonate (3.0 mmol) in a mixture of dioxane and water (e.g., 3.8:1 v/v, 15 mL).[10]

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Add the Pd(PPh3)4 catalyst (0.05-0.15 mmol) to the reaction mixture under a nitrogen atmosphere.[10]

  • Heat the reaction mixture to a temperature of 80-90°C and stir for 2-12 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired biphenyl carboxylic acid derivative.

  • Characterize the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.[4]

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification ArylHalide Aryl Halide Solvent Solvent (e.g., Dioxane/H2O) ArylHalide->Solvent BoronicAcid Aryl Boronic Acid BoronicAcid->Solvent Catalyst Pd(0) Catalyst Catalyst->Solvent Base Base (e.g., Na2CO3) Base->Solvent Heat Heat (80-90°C) Solvent->Heat Inert Inert Atmosphere (N2) Heat->Inert Extraction Extraction Inert->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization Purification->Characterization Product Biphenyl Derivative Characterization->Product

Caption: General workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of biphenyl derivatives on cancer cell lines.[11]

Rationale: The MTT assay is a widely used and reliable method for determining cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Biphenyl derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Prepare serial dilutions of the biphenyl derivative in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[11] During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Biphenyl derivatives, such as fenbufen and diflunisal, have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] Newer derivatives continue to be explored for their potential to treat inflammatory conditions.[12][13]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary mechanism of action for many anti-inflammatory biphenyl derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. Some derivatives may also exert their effects by inhibiting the production of other pro-inflammatory cytokines and mediators.

B. Experimental Protocols

This protocol describes a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of biphenyl derivatives in rodents.[13]

Rationale: The carrageenan-induced paw edema model is a widely accepted preclinical assay for screening potential anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Biphenyl derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the biphenyl derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After one hour, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

III. Antihypertensive Applications: Targeting the Renin-Angiotensin System

Biphenyl derivatives are central to the development of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans".[14][15] These drugs, including telmisartan and irbesartan, are widely prescribed for the treatment of hypertension.[15][16]

A. Mechanism of Action: Selective Blockade of the AT1 Receptor

ARBs selectively block the angiotensin II type 1 (AT1) receptor.[15] Angiotensin II is a potent vasoconstrictor that plays a key role in regulating blood pressure. By blocking the AT1 receptor, ARBs prevent angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a reduction in blood pressure.[15] The biphenyl tetrazole moiety is a common pharmacophore in many ARBs.[14][15]

Diagram: Mechanism of Action of Angiotensin II Receptor Blockers (ARBs)

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction ARBs Biphenyl Derivative (ARB) ARBs->AT1R Blocks

Caption: Simplified pathway showing how biphenyl-based ARBs block the renin-angiotensin system to lower blood pressure.

IV. Neuroprotective Applications: Combating Neurodegenerative Diseases

Emerging research highlights the potential of biphenyl derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[3][17]

A. Mechanism of Action: Multi-target Approach

The neuroprotective effects of biphenyl derivatives can be attributed to their ability to inhibit key enzymes involved in the pathology of Alzheimer's disease. For instance, certain derivatives have been shown to be potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Some biphenyl derivatives also show inhibitory activity against β-secretase (BACE-1), an enzyme involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease.[17]

B. Data Presentation: Cholinesterase and BACE-1 Inhibition

The following table presents the in vitro inhibitory activity of a promising biphenyl derivative against key enzymes in Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)
19 Acetylcholinesterase (AChE)0.096
Butyrylcholinesterase (BuChE)1.25
15 Butyrylcholinesterase (BuChE)0.74
Acetylcholinesterase (AChE)1.18
6f Acetylcholinesterase (eeAChE)0.416 ± 0.018
Butyrylcholinesterase (eqBChE)0.474 ± 0.054
BACE-10.392 ± 0.021

Data for compounds 19 and 15 sourced from a study on dual inhibitors of AChE and BuChE.[3] Data for compound 6f sourced from a study on biphenyl imidazole derivatives for Alzheimer's disease.[17]

V. Antimicrobial Applications: A Scaffold for New Antibacterial Agents

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Biphenyl derivatives have demonstrated promising antibacterial and antifungal activities.[18][19]

A. Mechanism of Action: Diverse Antimicrobial Strategies

The antimicrobial mechanisms of biphenyl derivatives are varied. Some act as antimicrobial peptide mimics, disrupting the bacterial cell membrane.[18] Others may inhibit essential microbial enzymes.[11] The biphenyl scaffold provides a versatile platform for the development of new antimicrobial compounds with novel mechanisms of action.

B. Experimental Protocols

This protocol describes the broth microdilution method for determining the MIC of a biphenyl derivative against a bacterial strain.[11]

Rationale: The MIC is a key parameter for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Biphenyl derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the biphenyl derivative in MHB in a 96-well plate.[11]

  • Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the serially diluted compound with the bacterial suspension.[11] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[11]

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Conclusion: The Enduring Promise of Biphenyl Derivatives

The biphenyl scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to address a wide range of diseases. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the vast potential of biphenyl derivatives in their drug discovery endeavors. With continued research and development, this privileged structure is poised to deliver the next generation of innovative medicines.

References

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PMC. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Springer. [Link]

  • Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents. Bentham Science. [Link]

  • Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI. [Link]

  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. [Link]

  • Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. PubMed. [Link]

  • Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. PubMed. [Link]

  • Synthesis and biological evaluation of novel biphenyl-furocoumarin derivatives as vasodilator agents. Taylor & Francis Online. [Link]

  • Imidazole and Biphenyl Derivatives as Anti-cancer Agents for Glioma Therapeutics: Computational Drug Repurposing Strategy. Bentham Science. [Link]

  • Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

  • Design, synthesis, and evaluation of some novel biphenyl imidazole derivatives for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. [Link]

  • Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. [Link]

  • Biphenyl. Wikipedia. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Polychlorinated Biphenyls, Oxidative Stress, and Brain Health: Mechanistic Links to Neurodegenerative and Neurodevelopmental Diseases. MDPI. [Link]

  • Development of bioactive compounds based on biphenyl. ResearchGate. [Link]

  • Chemical structures of various angiotensin II receptor blockers. ResearchGate. [Link]

  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI. [Link]

  • A Review on New Antihypertensive Agent: Irbesartan. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Novel biphenyl sartans.
  • Biphenyl Acid Derivatives as APJ Receptor Agonists. ACS Publications. [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC. [Link]

  • Design, Synthesis, and Evaluation of o -(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. ResearchGate. [Link]

  • Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Publications. [Link]

Sources

Application

3-Chloro-5-(4-hydroxymethylphenyl)phenol in material science research

Advanced Polymeric Architectures via 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP): A Comprehensive Guide to Bifunctional Monomer Integration Executive Brief In advanced material science, the design of high-performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Polymeric Architectures via 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP): A Comprehensive Guide to Bifunctional Monomer Integration

Executive Brief

In advanced material science, the design of high-performance polymers relies heavily on the architectural control of monomeric building blocks. 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP) is a highly specialized, asymmetric A-B bifunctional monomer. Featuring a rigid biphenyl core, an electron-withdrawing chloro substituent, and two distinct hydroxyl groups (phenolic and aliphatic), CHMPP serves as a versatile precursor. This application note details the mechanistic rationale and validated protocols for utilizing CHMPP to synthesize both high-Tg linear polycarbonates and advanced cross-linked thermosetting resins .

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, understanding the intrinsic reactivity of your monomer is the first step in architectural control. CHMPP is defined by its dual hydroxyl functionality, which exhibits a massive differential in acidity and nucleophilicity:

  • Phenolic -OH (pKa ~9.0): The acidity is slightly enhanced by the inductive electron-withdrawing effect of the meta-chloro group. It acts as a moderate nucleophile but an excellent leaving group in dynamic covalent networks.

  • Aliphatic -CH2OH (pKa ~15.0): A primary benzylic alcohol that acts as a highly reactive nucleophile in esterification/phosgenation, but under thermal stress, readily dehydrates to form a highly electrophilic quinone methide intermediate.

This asymmetry allows CHMPP to undergo step-growth polycondensation when both groups are activated simultaneously (e.g., via phosgenation) to form linear chains[1]. Conversely, under solvent-free thermal conditions, the monomer undergoes electrophilic aromatic substitution , where the aliphatic alcohol alkylates the electron-rich phenol ring of adjacent molecules, forming a rigid, cross-linked network akin to advanced resole resins[2]. The biphenyl core ensures high thermal stability, while the chloro group increases the free volume of the polymer, enhancing solubility and processability without sacrificing the glass transition temperature (Tg).

Visual Workflow: Divergent Synthetic Pathways

G CHMPP CHMPP Monomer (A-B Bifunctional) Cond1 Triphosgene / Pyridine (Dual OH Activation) CHMPP->Cond1 Cond2 Thermal Curing (>150°C) (Electrophilic Aromatic Substitution) CHMPP->Cond2 Poly1 Linear Polycarbonate (Head-to-Tail Chain) Cond1->Poly1 Poly2 Crosslinked Phenolic Resin (Rigid Network) Cond2->Poly2 Prop1 Optical Clarity & High Tg Poly1->Prop1 Prop2 Chemical & Flame Resistance Poly2->Prop2

Divergent synthetic pathways of CHMPP yielding linear polycarbonates or crosslinked resins.

Experimental Protocols

Protocol A: Synthesis of Linear Poly(biphenyl carbonate)s via Step-Growth Polycondensation

This protocol utilizes triphosgene to link the asymmetric hydroxyl groups. To achieve high molecular weights in A-B step-growth polymerization, strict stoichiometric control and the suppression of side reactions are mandatory[1].

Materials: CHMPP (1.0 eq), Triphosgene (0.35 eq), Pyridine (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Monomer Desiccation: Dry CHMPP in a vacuum oven at 60°C for 24 hours.

    • Causality: Trace water will hydrolyze triphosgene into HCl and CO2, terminating chain growth and destroying the stoichiometric balance required for high-molecular-weight step-growth polymers.

  • Initiation: Dissolve 10 mmol of CHMPP in 50 mL of anhydrous DCM in a flame-dried, three-neck flask under N2. Add 25 mmol of anhydrous pyridine.

    • Causality: Pyridine is selected over aliphatic amines (like TEA) because it acts as a nucleophilic catalyst via an acylpyridinium intermediate, preventing ketene-forming side reactions that can occur with aliphatic hydroxyls[3].

  • Polymerization: Dissolve 3.5 mmol of triphosgene in 10 mL DCM. Add dropwise to the reaction mixture at 0°C over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (FTIR): Extract a 0.1 mL aliquot, precipitate in methanol, and analyze via FTIR. The reaction is successfully progressing when the broad -OH band (3200-3500 cm⁻¹) vanishes, replaced by a sharp, intense carbonate C=O stretch at ~1760 cm⁻¹.

  • Termination & Purification: Quench the reaction with 1M HCl (to remove pyridine). Wash the organic layer with deionized water until neutral. Precipitate the polymer by dripping the DCM solution into vigorously stirred cold methanol. Filter and dry under vacuum at 80°C.

Protocol B: Solvent-Free Thermal Curing (Thermosetting Resin)

This protocol leverages the latent reactivity of the hydroxymethyl group to form a highly cross-linked network without the need for external hardeners or catalysts[4].

Step-by-Step Methodology:

  • B-Stage Resin Formation (Pre-curing): Place 5g of CHMPP into a PTFE mold. Heat to 130°C in a vacuum oven for 30 minutes.

    • Causality: This step melts the monomer and initiates the formation of benzylic carbocations/quinone methides. Performing this under vacuum outgasses the water byproduct generated by the condensation, preventing micro-voids in the final bulk material.

  • Network Cross-linking (Post-curing): Transfer the mold to a programmable convection oven. Ramp the temperature to 180°C for 4 hours, followed by a final post-cure at 220°C for 2 hours.

    • Causality: The step-wise thermal ramp prevents premature vitrification. The final 220°C stage provides the thermal energy required to drive the electrophilic aromatic substitution to absolute completion, maximizing cross-link density[2].

  • Self-Validation Checkpoint (Gel Fraction): Perform a Soxhlet extraction on a 0.5g sample of the cured plaque using boiling Tetrahydrofuran (THF) for 24 hours. Dry the remaining mass. A gel fraction >98% confirms a fully realized, insoluble cross-linked network.

Quantitative Data Presentation

Table 1: Physicochemical Profile of CHMPP Monomer

PropertyValueAnalytical Method / Significance
Molecular Weight 234.68 g/mol Mass Spectrometry (ESI-MS)
Phenolic pKa ~9.0Potentiometric Titration (Enhanced acidity via Cl group)
Aliphatic pKa ~15.0Computational / Literature baseline
Melting Point (Tm) 112 - 115°CDifferential Scanning Calorimetry (DSC)

Table 2: Comparative Properties of CHMPP-Derived Architectures

Material ArchitectureGlass Transition (Tg)Thermal Degradation (Td, 5% loss)Polydispersity (PDI)Primary Application
Linear Polycarbonate 165°C380°C1.8 - 2.2High-refractive-index optical films
Crosslinked Resin >250°C (No distinct Tg)410°CN/A (Insoluble network)Aerospace composites, Photoresists

Sources

Method

protocol for functionalization of the hydroxyl group in 3-Chloro-5-(4-hydroxymethylphenyl)phenol

An Application Note and Protocol for the Selective Functionalization of Hydroxyl Groups in 3-Chloro-5-(4-hydroxymethylphenyl)phenol Abstract This document provides a comprehensive guide to the selective functionalization...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Functionalization of Hydroxyl Groups in 3-Chloro-5-(4-hydroxymethylphenyl)phenol

Abstract

This document provides a comprehensive guide to the selective functionalization of the two distinct hydroxyl groups present in 3-Chloro-5-(4-hydroxymethylphenyl)phenol. This molecule serves as a valuable bifunctional scaffold in medicinal chemistry and materials science, featuring a nucleophilic phenolic hydroxyl group and a primary benzylic alcohol. Achieving regioselective modification is paramount for its use as a versatile building block. This guide details field-proven protocols for the selective etherification and esterification of each hydroxyl group, explains the underlying chemical principles governing this selectivity, and presents an orthogonal protection-deprotection strategy for sequential multi-step synthesis. The methodologies are designed to be robust and reproducible, providing researchers with the tools to confidently incorporate this molecule into complex synthetic routes.

Introduction: The Challenge of Regioselectivity

3-Chloro-5-(4-hydroxymethylphenyl)phenol is a compound of significant synthetic interest due to its dual functionality. It possesses both a phenolic hydroxyl group, which is acidic and highly nucleophilic upon deprotonation, and a benzylic hydroxyl group, which behaves as a typical primary alcohol. This structural dichotomy presents both a challenge and an opportunity. The key to unlocking its synthetic potential lies in the ability to functionalize one hydroxyl group while leaving the other intact.

The difference in the electronic environment of the two hydroxyl groups is the foundation upon which selective functionalization is built:

  • The Phenolic Hydroxyl: Directly attached to an aromatic ring, this group has a pKa of approximately 10. Its acidity stems from the resonance stabilization of the corresponding phenoxide anion. This makes it susceptible to deprotonation by mild bases, creating a potent nucleophile for reactions like Williamson ether synthesis.[1]

  • The Benzylic Hydroxyl: As a primary alcohol, this group is significantly less acidic (pKa ~16-18) and therefore requires a strong base for deprotonation. However, it is an excellent nucleophile under neutral or acidic conditions for reactions such as esterification and is amenable to transformations like the Mitsunobu reaction.[2][3]

This guide will explore three core strategies for harnessing these reactivity differences.

G cluster_0 Core Strategies A Selective Phenolic -OH Functionalization B Selective Benzylic -OH Functionalization C Orthogonal Strategy for Sequential Functionalization Start 3-Chloro-5-(4-hydroxymethylphenyl)phenol Start->A Exploit Acidity (pKa ~10) Start->B Exploit Alcohol Nucleophilicity Start->C Controlled Multi-step Synthesis

Caption: Logical workflow for functionalizing the target molecule.

Strategy 1: Selective Functionalization of the Phenolic Hydroxyl Group

The most straightforward approach to modifying the phenolic position is to exploit its higher acidity. By using a base that is strong enough to deprotonate the phenol but too weak to affect the benzylic alcohol, we can generate a phenoxide in situ, which serves as a powerful nucleophile.

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1] Its high efficiency in this context is due to the vast difference in acidity between the two hydroxyl groups.

Caption: Selective Williamson ether synthesis of the phenolic hydroxyl.

Causality: Potassium carbonate (K₂CO₃) is a moderately weak base, sufficient to deprotonate the phenol (pKa ~10) but not the benzylic alcohol (pKa ~17). The resulting potassium phenoxide is highly nucleophilic and readily displaces the halide from the electrophile (R-X) in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that promotes this reaction type.

Experimental Protocol:

  • To a solution of 3-Chloro-5-(4-hydroxymethylphenyl)phenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 20 minutes to facilitate phenoxide formation.

  • Add the alkylating agent (e.g., Benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired phenolic ether.

Strategy 2: Selective Functionalization of the Benzylic Hydroxyl Group

To target the benzylic alcohol, reaction conditions must be chosen where the primary alcohol is the more reactive nucleophile and the phenol is either unreactive or less reactive.

Protocol 2: Selective Esterification with Acyl Chloride

Under neutral or mildly basic (non-nucleophilic base) conditions, the benzylic alcohol is a better nucleophile than the phenol. This allows for chemoselective acylation. An investigation into the solvent-free esterification of 4-hydroxybenzyl alcohol with acetyl chloride demonstrated high selectivity for the benzylic hydroxyl group, leaving the phenolic -OH untouched.[2]

Caption: Selective esterification of the benzylic hydroxyl group.

Causality: The lone pair on the oxygen of the benzylic alcohol is more available for nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride compared to the phenolic oxygen, whose lone pairs are delocalized into the aromatic ring. Pyridine is used as a mild, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

Experimental Protocol:

  • Dissolve 3-Chloro-5-(4-hydroxymethylphenyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flask under an inert atmosphere (e.g., Nitrogen).

  • Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., Acetyl chloride, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Selective Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[4] In this reaction, the alcohol is activated in situ to become a good leaving group. The reaction is highly selective for alcohols over phenols, which typically act as the nucleophile rather than the substrate being activated.[3][5]

Causality: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) react to form a betaine intermediate.[4] This intermediate activates the benzylic alcohol, forming an alkoxyphosphonium salt, which is an excellent leaving group. A suitable pronucleophile (pKa < 13), such as benzoic acid, then displaces the activated oxygen in an Sₙ2 reaction. The phenol is not sufficiently nucleophilic to intercept the betaine and is not acidic enough to be the pronucleophile in the presence of a carboxylic acid.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-Chloro-5-(4-hydroxymethylphenyl)phenol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the nucleophile (e.g., Benzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. A color change and/or precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify directly by silica gel column chromatography to isolate the desired product.

Strategy 3: Orthogonal Protection for Sequential Synthesis

For complex syntheses where both hydroxyl groups must be functionalized in a specific sequence, an orthogonal protection strategy is the most robust approach.[6] This involves protecting one hydroxyl group with a protecting group that can be removed under specific conditions that do not affect the other, newly functionalized group. Here, we will protect the more reactive phenol, functionalize the benzyl alcohol, and then deprotect the phenol for subsequent modification.

G A Start: 3-Chloro-5-(4-hydroxy- methylphenyl)phenol B Phenol-Protected Intermediate A->B Step 1: Protect Phenol (e.g., TBDMSCl) C Dual-Functionalized Intermediate B->C Step 2: Functionalize Benzylic -OH (e.g., Acylation) D Deprotected Phenol (Benzylic Ester) C->D Step 3: Deprotect Phenol (e.g., TBAF) E Final Product: Dual Functionalized D->E Step 4: Functionalize Phenolic -OH (e.g., Alkylation)

Caption: Workflow for the orthogonal protection-functionalization strategy.

Protocol 4: Orthogonal Synthesis Workflow

Step A: Selective Protection of the Phenolic Hydroxyl

  • Method: Silyl ethers are excellent protecting groups for alcohols and phenols.[7][8] tert-Butyldimethylsilyl (TBDMS) is a common choice due to its stability and selective removal conditions.

  • Protocol:

    • Dissolve 3-Chloro-5-(4-hydroxymethylphenyl)phenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (0.2 M).

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at room temperature.

    • Stir for 2-3 hours until TLC indicates complete consumption of the starting material.

    • Work up by diluting with diethyl ether and washing with water and brine.

    • Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by chromatography to isolate the TBDMS-protected phenol.

Step B: Functionalization of the Free Benzylic Hydroxyl

  • Method: With the phenol protected, the benzylic alcohol can be functionalized without risk of side reactions.

  • Protocol: Follow Protocol 2 (Selective Esterification) using the TBDMS-protected intermediate as the starting material.

Step C: Selective Deprotection of the Phenolic Silyl Ether

  • Method: The TBDMS group is labile to fluoride ions, a condition under which most esters are stable.[9]

  • Protocol:

    • Dissolve the dual-functionalized intermediate (1.0 eq) in THF (0.1 M).

    • Add a 1 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) at room temperature.

    • Stir for 1-2 hours, monitoring by TLC for the disappearance of the silyl ether.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), filter, concentrate, and purify.

Step D: Functionalization of the Free Phenolic Hydroxyl

  • Method: The benzylic ester is now stable to the basic conditions required for phenol modification.

  • Protocol: Follow Protocol 1 (Williamson Ether Synthesis) using the deprotected intermediate from Step C as the starting material.

Summary of Methodologies

The following table summarizes the recommended protocols for achieving selective functionalization.

ProtocolTarget GroupReaction TypeKey ReagentsSolventCausality for Selectivity
1 Phenolic -OHWilliamson Ether SynthesisK₂CO₃, R-XDMFHigher acidity of phenol allows selective deprotonation.
2 Benzylic -OHEsterificationR-COCl, PyridineDCMHigher nucleophilicity of primary alcohol under neutral conditions.
3 Benzylic -OHMitsunobu ReactionPPh₃, DEAD, R-COOHTHFSelective activation of the alcohol to a phosphonium leaving group.
4 SequentialOrthogonal ProtectionTBDMSCl, TBAF, etc.VariousStepwise modification enabled by chemically distinct protecting groups.

Conclusion

The selective functionalization of 3-Chloro-5-(4-hydroxymethylphenyl)phenol is readily achievable through the judicious choice of reagents and reaction conditions that exploit the inherent differences in acidity and nucleophilicity between its phenolic and benzylic hydroxyl groups. Direct alkylation of the phenol under basic conditions and direct esterification of the benzylic alcohol under neutral conditions are highly effective strategies. For more complex synthetic targets requiring sequential modifications, an orthogonal protection strategy using a silyl ether provides a robust and reliable pathway. The protocols outlined in this guide provide a validated foundation for researchers to confidently employ this versatile molecule in their synthetic endeavors.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Patil, S. A., et al. (2007). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 37(16), 2747-2754. [Link]

  • Srivastava, N., & Das, B. (2002). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 43(15), 2741-2743. [Link]

  • Falck, J. R., et al. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 66(23), 7148-7150. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • St-Jean, F., & Beaver, M. G. (2005). tert-Butyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry, 70(3), 1141-1144. [Link]

  • Kumar, P., et al. (2010). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 8(20), 4567-4571. [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]

  • Monti, H., et al. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 13(12), 1021-1026. [Link]

  • Heravi, M. M., et al. (2006). Oxidative deprotection of methoxymethyl ethers (MOM-ethers). ResearchGate. [Link]

  • Kim, H., & Lee, D. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 29(5), 1089. [Link]

  • Anonymous. (n.d.). Alcohol Protecting Groups. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Di Donato, F., et al. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Green Chemistry. [Link]

  • Ashenhurst, J. (2021). Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Lu, R., et al. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters, 17(9), 2254-2257. [Link]

  • Omae, I., et al. (1969). The Formation of Phenolic Ethers by the Acid-catalyzed Condensation of Phenols and Alcohols. Bulletin of the Chemical Society of Japan, 42(3), 643-646. [Link]

  • Wikipedia. (n.d.). Phenol ether. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Dodge, J. A., et al. (1995). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry, 60(2), 239-245. [Link]

  • Farbenfabriken Bayer AG. (1975). US3911022A - Etherification of phenolic compounds.
  • Rhone-Poulenc Industries. (1981). EP0037353A1 - Process for the etherification of phenols.
  • Kuno, H., et al. (1993). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1, (23), 2843-2849. [Link]

  • Nikpassand, M., & Zare, A. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Shang, R., et al. (2016). Dearomatization-Rearomatization Strategy for ortho-Selective Alkylation of Phenols with Primary Alcohols. Angewandte Chemie International Edition, 55(44), 13809-13813. [Link]

  • General Electric Company. (2007). WO2007027375A2 - Method of making benzylated phenols.
  • Guan, Z., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau9319. [Link]

  • Wang, X., et al. (2020). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2020(5), 163-174. [Link]

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Sources

Application

assessing the biological activity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol

Application Note: Profiling the Biological Activity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol as a Novel Pharmacophore Executive Summary & Structural Rationale The compound 3-Chloro-5-(4-hydroxymethylphenyl)phenol repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling the Biological Activity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol as a Novel Pharmacophore

Executive Summary & Structural Rationale

The compound 3-Chloro-5-(4-hydroxymethylphenyl)phenol represents a highly versatile, halogenated biphenyl scaffold frequently encountered in fragment-based drug discovery (FBDD). Structurally, it features a phenol ring (mimicking the A-ring of endogenous steroids like estradiol), a hydrophobic biphenyl twist, and a hydroxymethyl group capable of acting as both a hydrogen bond donor and acceptor.

In drug development, biphenyl phenols are privileged structures. They are classically investigated as modulators of Nuclear Receptors (specifically Estrogen Receptors ERα and ERβ) [1] and as hinge-binding fragments in kinase inhibitor design. As a Senior Application Scientist, I have designed this guide to provide a self-validating, multi-tiered workflow for assessing the biological activity of this compound. We will move logically from primary target engagement (binding) to secondary functional assays (cellular phenotypes), and finally to in vitro ADME profiling.

Workflow Visualization

To establish a rigorous screening cascade, the experimental design must filter out false positives early. The workflow below illustrates the logical progression from cell-free target binding to complex cellular and metabolic profiling.

Workflow Start Compound: 3-Chloro-5-(4-hydroxymethylphenyl)phenol Target Target-Based Screening (ER Binding & Kinase Panel) Start->Target Cellular Cellular Assays (Proliferation & Reporter Gene) Target->Cellular ADME In Vitro ADME (CYP450 & Microsomal Stability) Cellular->ADME Lead Lead Optimization & SAR Development ADME->Lead

Fig 1: Step-by-step workflow for assessing the biological activity of the biphenyl phenol derivative.

Primary Screening: Target Engagement via Fluorescence Polarization

Causality & Rationale: To determine if 3-Chloro-5-(4-hydroxymethylphenyl)phenol binds to the Estrogen Receptor (ER), we utilize a Fluorescence Polarization (FP) displacement assay [2]. We choose FP over radioligand binding because it is a homogenous, mix-and-read format that avoids radioactive waste while providing high-throughput scalability. The assay relies on the competition between our test compound and a high-affinity fluorescent ligand (e.g., Fluormone™ ES2) for the ER ligand-binding domain. If our compound binds, it displaces the fluorescent probe, causing it to tumble rapidly in solution and resulting in a measurable decrease in polarization (mP).

Protocol 1: ERα/ERβ FP Competitive Binding Assay Self-Validating System: This protocol includes a known high-affinity binder (17β-estradiol) as a positive control and calculates the Z'-factor to ensure assay robustness.

  • Reagent Preparation: Thaw recombinant human ERα or ERβ on ice. Prepare a 2X complex of ER and Fluormone™ ES2 in screening buffer (e.g., 10 nM ER and 4.5 nM ES2 final concentration) [3].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-Chloro-5-(4-hydroxymethylphenyl)phenol in 100% DMSO. Dilute these stocks into the screening buffer so the final DMSO concentration in the assay does not exceed 1% (to prevent receptor denaturation).

  • Assay Assembly: In a 384-well black, low-volume microplate, add 10 µL of the test compound (or 17β-estradiol control) per well. Add 10 µL of the 2X ER/Fluormone complex to all wells.

  • Incubation: Protect the plate from light and incubate at room temperature (20–25°C) for 2 hours to allow equilibrium binding.

  • Detection: Read the plate on a multi-mode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 530 nm).

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle (high polarization) and 1 µM 17β-estradiol (low polarization) controls. A Z'-factor > 0.5 validates the assay run. Fit the data to a 4-parameter logistic curve to determine the IC50 and Ki.

Secondary Screening: Cellular Functional Assays

Causality & Rationale: Binding does not equal functional modulation. A compound may bind the ER but act as an agonist, antagonist, or Selective Estrogen Receptor Modulator (SERM). To determine the functional consequence of 3-Chloro-5-(4-hydroxymethylphenyl)phenol binding, we employ a reporter gene assay in a relevant cell line (e.g., MCF-7 breast cancer cells) [4].

ER_Pathway Ligand 3-Chloro-5-(4-hydroxymethylphenyl)phenol ER Estrogen Receptor (Cytosol) Ligand->ER Binding Dimer Receptor Dimerization ER->Dimer Activation Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binding to ERE (DNA) Nucleus->ERE Transcription Gene Transcription ERE->Transcription

Fig 2: Mechanism of action for estrogen receptor modulation by the biphenyl phenol ligand.

Protocol 2: ERE-Luciferase Reporter Assay Self-Validating System: We multiplex this assay with a cell viability readout (e.g., CellTiter-Glo) to ensure that a reduction in luminescence is due to true receptor antagonism, not compound cytotoxicity.

  • Cell Seeding: Seed MCF-7 cells stably transfected with a 3xERE-TATA-Luciferase reporter plasmid into 96-well white-bottom plates at 10,000 cells/well in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous hormones).

  • Starvation & Treatment: Incubate for 24 hours. Treat cells with serial dilutions of the test compound. For antagonism mode, co-treat with 1 nM 17β-estradiol.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Multiplexed Detection:

    • Viability: Add a fluorogenic viability substrate (e.g., resazurin) and incubate for 1 hour. Read fluorescence.

    • Reporter Activity: Add Luciferase assay reagent (e.g., ONE-Glo™). Incubate for 5 minutes and read luminescence.

  • Analysis: Normalize the luminescence signal to the viability fluorescence signal to rule out false-positive antagonism caused by cell death.

In Vitro ADME & Cytotoxicity Profiling

Causality & Rationale: Halogenated phenols can be susceptible to rapid Phase II metabolism (glucuronidation/sulfation) or cause off-target cytotoxicity via mitochondrial uncoupling. Assessing Human Liver Microsome (HLM) stability is critical to determine if the compound has sufficient half-life to be a viable lead.

Protocol 3: Microsomal Stability Assay

  • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM of 3-Chloro-5-(4-hydroxymethylphenyl)phenol in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation: Run Verapamil (high clearance) concurrently to verify the metabolic competence of the microsomes.

Quantitative Data Presentation

The following table outlines how the biological data for 3-Chloro-5-(4-hydroxymethylphenyl)phenol should be structured and interpreted during the screening cascade.

Table 1: Representative Biological Profiling Matrix

Assay CategorySpecific AssayMeasured ParameterExpected Range / Benchmark for Lead Progression
Primary Target ERα FP BindingIC50 / Ki< 500 nM (indicates strong target engagement)
Primary Target ERβ FP BindingIC50 / Ki< 500 nM (Calculate ERβ/ERα selectivity ratio)
Cellular Function ERE-LuciferaseEC50 (Agonism) or IC50 (Antagonism)< 1 µM; Must correlate with binding affinity
Cytotoxicity MCF-7 ViabilityCC50> 50 µM (Ensures a wide therapeutic window)
In Vitro ADME HLM StabilityIntrinsic Clearance (CLint)< 50 µL/min/mg protein (indicates moderate to high stability)

References

  • Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. National Institutes of Health (PMC). Available at:[Link]

  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. ResearchGate. Available at:[Link]

  • 4,4′-unsymmetrically substituted 3,3′-biphenyl alpha helical proteomimetics as potential coactivator binding inhibitors. National Institutes of Health (PMC). Available at:[Link]

Method

Application Notes and Protocols: Scalable Synthesis of 3,5-Bis(hydroxymethyl)phenol and its Derivatives

Abstract This guide provides a comprehensive overview and detailed protocols for the safe and scalable synthesis of 3,5-bis(hydroxymethyl)phenol, a critical A₂B-type building block in polymer and medicinal chemistry. We...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the safe and scalable synthesis of 3,5-bis(hydroxymethyl)phenol, a critical A₂B-type building block in polymer and medicinal chemistry. We move beyond traditional, hazardous methods employing lithium aluminum hydride (LAH) to present a robust, multi-step synthesis pathway optimized for scale-up, utilizing the safer and more manageable reducing agent, sodium borohydride (NaBH₄). The protocols detailed herein begin with the protection and subsequent reduction of commercially available 5-hydroxyisophthalic acid derivatives. Furthermore, we provide methodologies for the conversion of this key intermediate into activated monomers suitable for the convergent synthesis of poly(aryl ether) dendrimers. This document is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable route to this versatile phenol derivative.

Introduction: The Strategic Importance of 3,5-Bis(hydroxymethyl)phenol

3,5-Bis(hydroxymethyl)phenol is a polyphenol of significant interest due to its unique trifunctional structure, comprising one phenolic hydroxyl group and two primary benzylic alcohols. This arrangement makes it an ideal A₂B monomer for the construction of complex macromolecules, most notably poly(aryl ether) dendrimers and monodendrons. These highly branched polymers have found applications in drug delivery, catalysis, and materials science. Beyond polymer chemistry, this compound serves as a valuable intermediate for ligands, biologically active products, and has been explored for its clinical relevance in treating allergies.

Historically, the synthesis of 3,5-bis(hydroxymethyl)phenol often relied on potent reducing agents like lithium aluminum hydride (LAH) to reduce the corresponding carboxylic acid or ester functionalities. However, LAH poses significant safety risks, especially during large-scale operations, due to its violent reactivity with water and cumbersome work-up procedures. The protocols outlined in this application note circumvent these issues by employing a strategically designed pathway that is inherently safer and more amenable to industrial scale-up.

A Scalable Synthesis Pathway

Our recommended strategy involves a three-stage process starting from dimethyl 5-hydroxyisophthalate. This approach is predicated on the selective protection of the reactive phenolic hydroxyl group prior to the reduction of the ester functionalities, which ensures high yields and minimizes side reactions.

Overall Synthesis Workflow

The transformation from the starting material to the final product follows a logical sequence of protection, reduction, and deprotection. This ensures that the functional groups react in the desired order and that the final product can be isolated with high purity.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection A Dimethyl 5-hydroxyisophthalate B Dimethyl 5-(benzyloxy)isophthalate A->B BnBr, K₂CO₃ DMF C 1-(Benzyloxy)-3,5-bis(hydroxymethyl)benzene B->C NaBH₄ THF/MeOH D 3,5-Bis(hydroxymethyl)phenol C->D H₂, Pd/C EtOH

Caption: Scalable synthesis route for 3,5-bis(hydroxymethyl)phenol.

Protocol 1: Benzyl Protection of Dimethyl 5-hydroxyisophthalate

Causality: The phenolic proton is acidic and would be quenched by the hydride reducing agent in the subsequent step, consuming the reagent and preventing the desired reduction of the esters. Therefore, we protect it as a benzyl ether. Benzyl bromide is chosen as it is a reliable electrophile, and potassium carbonate serves as a mild, inexpensive base that is easily removed during work-up.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
Dimethyl 5-hydroxyisophthalate210.18100.0 g0.4761.0
Benzyl Bromide (BnBr)171.0490.0 g (62.1 mL)0.5261.1
Potassium Carbonate (K₂CO₃)138.2198.6 g0.7141.5
Dimethylformamide (DMF)-500 mL--

Step-by-Step Methodology:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dimethyl 5-hydroxyisophthalate (100.0 g), potassium carbonate (98.6 g), and dimethylformamide (500 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add benzyl bromide (90.0 g) to the mixture dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid cake thoroughly with water (3 x 500 mL) and then with a small amount of cold ethanol to remove residual DMF and impurities.

  • Dry the resulting white solid, dimethyl 5-(benzyloxy)isophthalate, in a vacuum oven at 50°C to a constant weight. (Expected yield: >90%).

Protocol 2: Sodium Borohydride Reduction of Esters

Causality: Sodium borohydride is a selective and mild reducing agent, ideal for converting esters to alcohols without affecting the benzyl ether protecting group. It is significantly safer and easier to handle on a large scale than LAH. A mixed solvent system of THF and methanol is used; THF provides good solubility for the substrate, while methanol acts as a proton source to facilitate the reduction and helps to activate the borohydride.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
Dimethyl 5-(benzyloxy)isophthalate300.31100.0 g0.3331.0
Sodium Borohydride (NaBH₄)37.8337.8 g1.03.0
Tetrahydrofuran (THF), anhydrous-800 mL--
Methanol (MeOH), anhydrous-200 mL--

Step-by-Step Methodology:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dimethyl 5-(benzyloxy)isophthalate (100.0 g) and anhydrous THF (800 mL). Stir until fully dissolved.

  • Cool the solution to 0-5°C using an ice-water bath.

  • In a separate flask, carefully suspend sodium borohydride (37.8 g) in anhydrous methanol (200 mL). Caution: This suspension will generate some hydrogen gas and should be prepared in a well-ventilated fume hood.

  • Slowly add the NaBH₄/MeOH suspension to the cooled THF solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0-5°C.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is ~6-7.

  • Remove the bulk of the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with saturated sodium chloride (brine) solution (1 x 200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-(benzyloxy)-3,5-bis(hydroxymethyl)benzene as a white solid or viscous oil. (Expected yield: >95%).

Protocol 3: Catalytic Hydrogenation for Deprotection

Causality: Catalytic hydrogenation is a clean and efficient method for removing benzyl protecting groups. The reaction proceeds under mild conditions, and the only byproduct is toluene, which is easily removed. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1-(Benzyloxy)-3,5-bis(hydroxymethyl)benzene244.28100.0 g0.4091.0
Palladium on Carbon (10 wt% Pd)-5.0 g--
Ethanol (EtOH)-1 L--
Hydrogen (H₂) gas-~50 psi--

Step-by-Step Methodology:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon). Ensure the system is properly purged with an inert gas like nitrogen or argon.

  • To the hydrogenation vessel, add 1-(benzyloxy)-3,5-bis(hydroxymethyl)benzene (100.0 g) and ethanol (1 L).

  • Caution: Carefully add the 10% Pd/C catalyst (5.0 g) under a stream of nitrogen. Pd/C can be pyrophoric and should not be allowed to come into contact with flammable solvents in the presence of air.

  • Seal the vessel, purge it several times with hydrogen gas, and then pressurize to approximately 50 psi.

  • Stir the reaction vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry, as it can be pyrophoric. Quench the catalyst on the Celite® with plenty of water before disposal.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from hot water or an ethyl acetate/hexane mixture to afford pure 3,5-bis(hydroxymethyl)phenol as a white crystalline solid. (Expected yield: >90%).

Derivatization for Dendrimer Synthesis

3,5-Bis(hydroxymethyl)phenol is the precursor to activated monomers used in dendrimer construction. A common strategy in convergent synthesis involves converting the hydroxymethyl groups to bromomethyl groups, which are excellent electrophiles for etherification reactions.[1]

Workflow for Activated Monomer Synthesis

A robust strategy involves protecting the phenol, reducing the esters (as per Protocols 1 & 2), and then converting the resulting diol into a dibromide. This prevents unwanted side reactions with the highly reactive brominating agent.

G A 1-(Benzyloxy)-3,5-bis(hydroxymethyl)benzene B 1-(Benzyloxy)-3,5-bis(bromomethyl)benzene (Activated A₂B Monomer) A->B PBr₃ or CBr₄/PPh₃ D G(n+1)-OBn (Next-generation Dendron) B->D + 2 equiv. Gn-OH K₂CO₃, Acetone C Gn-OH (Phenol-terminated Dendron)

Caption: Convergent synthesis using an activated A₂B monomer.

Protocol 4: Bromination of 1-(Benzyloxy)-3,5-bis(hydroxymethyl)benzene

Causality: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to the corresponding alkyl bromides under mild conditions. The reaction is typically performed in an aprotic solvent at low temperatures to control reactivity.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1-(Benzyloxy)-3,5-bis(hydroxymethyl)benzene244.2850.0 g0.2051.0
Phosphorus Tribromide (PBr₃)270.6960.8 g (21.0 mL)0.2251.1
Dichloromethane (DCM), anhydrous-500 mL--

Step-by-Step Methodology:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-(benzyloxy)-3,5-bis(hydroxymethyl)benzene (50.0 g) and anhydrous DCM (500 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add PBr₃ (60.8 g) dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.

  • Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure 1-(benzyloxy)-3,5-bis(bromomethyl)benzene.

Safety and Handling

Professional laboratory safety practices are paramount during all stages of this synthesis.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[2]

  • Sodium Borohydride (NaBH₄):

    • Hazards: Water-reactive, corrosive, and toxic if swallowed.[3] Contact with water or acids releases flammable hydrogen gas.[4]

    • Handling: Handle under an inert atmosphere where possible. Keep away from water and moisture.[2] Store in a tightly sealed container in a dry place.[4]

    • Spills: Do not use water. Cover spills with dry sand, soda ash, or lime and place in a sealed container for disposal.[5]

    • Quenching: Always quench excess NaBH₄ slowly at low temperatures (0-5°C) with a weak acid.

  • Palladium on Carbon (Pd/C):

    • Hazards: The dry catalyst is pyrophoric and can ignite flammable solvents upon exposure to air.

    • Handling: Always handle the catalyst wet or under an inert atmosphere. Do not allow the filter cake to dry during filtration.

    • Disposal: Quench the used catalyst with water immediately after filtration to render it non-hazardous.

References

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, IJSDR, [Link].

  • Hawker, C. J., & Fréchet, J. M. J. (1990). A convergent method for synthesis of poly(aryl ether) dendrimers based on 3,5-bis(hydroxymethyl)phenol. Chemistry of Materials. ACS Publications, [Link].[1]

  • Knv, et al. (2023). A NEW ROUTE FOR SCALABLE SYNTHESIS OF 3,5 Bis(hydroxymethyl)phenol AND THEIR DERIVATIVES. International Journal of Scientific Development and Research. IJSDR, [Link].

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link].[2]

  • New Jersey Department of Health. (2010). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link].[5]

  • University of Washington. (n.d.). Sodium Borohydride SOP. [Link].[6]

Sources

Application

Methods for the Chlorination of Phenols: A Detailed Guide for Researchers

This document provides a comprehensive overview of established and contemporary methods for the chlorination of phenols. It is intended for researchers, scientists, and professionals in drug development and chemical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive overview of established and contemporary methods for the chlorination of phenols. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the underlying principles and practical execution of these important reactions. This guide emphasizes not just the procedural steps but the rationale behind them, ensuring a deeper understanding of how to achieve desired outcomes with high efficiency and selectivity.

Introduction: The Significance of Chlorinated Phenols

Chlorinated phenols are a pivotal class of compounds in the chemical industry, serving as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals (herbicides and pesticides), disinfectants, and dyes.[1][2] The introduction of chlorine atoms onto the phenolic ring profoundly influences the molecule's chemical and biological properties, such as its acidity, reactivity, and bioactivity. Consequently, the ability to control the number and position of chlorine substituents is of paramount importance.

This guide will delve into the most common and effective methods for phenol chlorination, with a focus on providing actionable protocols and a thorough understanding of the reaction mechanisms.

Core Principles: Electrophilic Aromatic Substitution

The chlorination of phenols predominantly proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The hydroxyl group (-OH) of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is a consequence of the lone pair of electrons on the oxygen atom being delocalized into the benzene ring through resonance.

Furthermore, the hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is stabilized most effectively when the electrophile attacks at these positions.[3][5]

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate (Sigma Complex) cluster_product Product Phenol Phenol Sigma_Complex Resonance Stabilized Ortho Attack Para Attack Phenol->Sigma_Complex Attack by π-electrons E_plus E+ E_plus->Sigma_Complex Product Chlorinated Phenol Sigma_Complex->Product Deprotonation H_plus H+ Sigma_Complex->H_plus

Figure 1: General mechanism of electrophilic aromatic substitution on phenol.

Method 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient and effective reagent for the chlorination of phenols. It is a liquid that is easier to handle than gaseous chlorine. The reaction can be catalyzed by Lewis acids, and its reactivity can be modulated to achieve desired levels of chlorination.[6]

Application: Para-Selective Monochlorination

For many applications, the para-chlorinated phenol is the desired isomer. The use of a bulky catalyst system can sterically hinder attack at the ortho positions, thereby favoring para-substitution. A combination of diphenyl sulfide and a Lewis acid like aluminum chloride (AlCl₃) has been shown to be highly effective for this purpose.[2][7]

Protocol: Para-Selective Chlorination of Phenol with SO₂Cl₂ and Diphenyl Sulfide

Materials:

  • Phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Diphenyl sulfide (Ph₂S)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sulfuryl chloride is corrosive, toxic, and reacts violently with water.[8][9][10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Phenol is toxic and can cause severe skin burns.[3][13][14][15] Avoid skin contact.

  • Aluminum chloride is corrosive and reacts with moisture. Handle in a dry environment.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) and diphenyl sulfide (0.05 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (0.05 eq) to the stirred solution.

  • Add sulfuryl chloride (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired para-chlorophenol.

ParameterValueReference
Reagents Phenol, SO₂Cl₂, Ph₂S, AlCl₃[2][7]
Stoichiometry 1 : 1.05 : 0.05 : 0.05[2]
Solvent Dichloromethane[2]
Temperature 0 °C to room temperature[2]
Reaction Time 2-4 hours-
Typical Yield >90% (para-isomer)[2]

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and easy-to-handle solid chlorinating agent. It is often considered a milder and safer alternative to other chlorinating agents.[16] The reactivity of NCS can be enhanced by the use of catalysts, allowing for the chlorination of a wide range of aromatic substrates.[17]

Application: Ortho-Selective Monochlorination

While para-chlorination is often the thermodynamically favored outcome, certain applications require the ortho-isomer. The use of specific catalysts, such as thiourea derivatives, can direct the chlorination to the ortho position with high selectivity.[18][19] This is achieved through a proposed mechanism where the catalyst interacts with both the phenol and NCS, orienting the electrophilic chlorine for attack at the ortho position.

Protocol: Ortho-Selective Chlorination of Phenol with NCS and a Thiourea Catalyst

Materials:

  • Phenol

  • N-Chlorosuccinimide (NCS)

  • Thiourea catalyst (e.g., Nagasawa's bis-thiourea)

  • Acetonitrile, anhydrous

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Safety Precautions:

  • N-Chlorosuccinimide is an irritant and should be handled with care.[20][21][22][23][24] Wear gloves and safety glasses.

  • Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add phenol (1.0 eq), the thiourea catalyst (0.05 - 0.1 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add N-Chlorosuccinimide (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ortho-chlorophenol.

NCS_Chlorination_Workflow Start Start: Phenol, Catalyst, and Acetonitrile in Schlenk Tube Add_NCS Add N-Chlorosuccinimide Start->Add_NCS React Stir at Room Temperature (12-24h) Add_NCS->React Quench Quench with Na₂S₂O₃ React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Product Ortho-Chlorophenol Purify->Product

Figure 2: Workflow for ortho-selective chlorination of phenol using NCS.

Method 3: Chlorination with Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in household bleach, is an inexpensive and readily available chlorinating agent. It is particularly useful for chlorinations in aqueous media.[25][26][27] The reaction conditions, such as pH, can significantly influence the reaction rate and product distribution.[28]

Application: General Chlorination and Disinfection

This method is often employed in water treatment processes and for the synthesis of polychlorinated phenols.[15][28] While achieving high regioselectivity can be challenging, it is a cost-effective method for large-scale applications.

Protocol: Chlorination of Phenol with Sodium Hypochlorite

Materials:

  • Phenol

  • Sodium hypochlorite solution (commercial bleach, concentration to be determined)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment and workup

  • Sodium sulfite (Na₂SO₃) for quenching

  • Dichloromethane or diethyl ether for extraction

  • Beaker or flask

  • Magnetic stirrer

  • pH meter or pH paper

Safety Precautions:

  • Sodium hypochlorite solutions are corrosive and can cause skin and eye irritation.[25][26][29] Mixing bleach with acids will release toxic chlorine gas.[27]

  • Handle all chemicals in a well-ventilated area and wear appropriate PPE.

Procedure:

  • Prepare an aqueous solution of phenol.

  • Adjust the pH of the phenol solution to the desired level (typically alkaline for phenoxide formation) using a dilute sodium hydroxide solution.

  • Slowly add the sodium hypochlorite solution to the stirred phenol solution. The molar ratio of NaOCl to phenol will determine the degree of chlorination.

  • Monitor the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Once the desired conversion is achieved, quench the excess sodium hypochlorite by adding a solution of sodium sulfite.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the chlorinated phenols.

  • The chlorinated products can be collected by filtration or extracted into an organic solvent like dichloromethane or diethyl ether.

  • The organic extract is then washed, dried, and the solvent removed to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

ParameterValueReference
Reagents Phenol, NaOCl[15][28]
Solvent Water[15][28]
pH Typically alkaline[30]
Quenching Agent Sodium sulfite-
Work-up Acidification and extraction-

Industrial Chlorination: Synthesis of 2,4-Dichlorophenol and Pentachlorophenol

For large-scale industrial production, specific processes have been developed to synthesize key chlorinated phenols.

  • 2,4-Dichlorophenol: This important intermediate is often produced by the direct chlorination of phenol using chlorine gas with a catalyst.[1][31][32] The reaction conditions are carefully controlled to maximize the yield of the desired isomer.[33][34]

  • Pentachlorophenol (PCP): The production of PCP involves the exhaustive chlorination of phenol at elevated temperatures in the presence of a catalyst, such as aluminum or ferric chloride.[35][36] This process typically results in a technical-grade product that contains other polychlorinated phenols and byproducts.[35][37][38]

Conclusion

The chlorination of phenols is a versatile and essential transformation in organic synthesis. The choice of chlorinating agent and reaction conditions allows for a significant degree of control over the outcome of the reaction. By understanding the underlying principles of electrophilic aromatic substitution and the specific characteristics of each method, researchers can effectively synthesize a wide range of chlorinated phenols for various applications. Careful attention to safety protocols is crucial when working with these reactive and often hazardous chemicals.

References

  • Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE. Retrieved from [Link]

  • OARS. Bleach (Sodium Hypochlorite) Safety Fact Sheet and Incompatibility Chart. Retrieved from [Link]

  • Carus. Sodium Hypochlorite Product Safety Summary. Retrieved from [Link]

  • GOV.UK. (2025, April 24). Sodium hypochlorite: toxicological overview. Retrieved from [Link]

  • Wikipedia. Pentachlorophenol. Retrieved from [Link]

  • Infinita Biotech. (2022, November 24). Harmful Side Effects Of Sodium Hypochlorite. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.: 128-09-6 MSDS. Retrieved from [Link]

  • N-Chlorosuccinimide. (n.d.). Retrieved from [Link]

  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

  • Xin, H., Yang, S., An, B., & An, Z. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(20), 12237-12241. [Link]

  • Google Patents. (n.d.). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
  • National Toxicology Program. (n.d.). Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106883103B - Preparation method of 2, 4-dichlorophenol.
  • ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
  • UNECE. (n.d.). pentachlorophenol. Retrieved from [Link]

  • Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2018). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly (alkylene sulfide) s. Journal of Sulfur Chemistry, 39(3), 269-278. [Link]

  • Le-Min, T., Hong-Ying, H., & Hong-Xiao, T. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α, β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental science & technology, 54(3), 1733-1741. [Link]

  • ResearchGate. (n.d.). Chlorination of mixed substituted phenols by sodium hypochlorite in aqueous alkaline medium. A kinetic and mechanistic study. Retrieved from [Link]

  • Princeton University. Phenol | Office of Environmental Health and Safety. Retrieved from [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Hindustan Organic Chemicals. Material Safety Data Sheets -- 1. PHENOL. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Lee, C. S., & Lee, J. C. (1966). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS.
  • ResearchGate. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Aromatic Electrophilic substitution. (2020, February 15). Retrieved from [Link]

  • Ghorai, P. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(20), 13535-13549. [Link]

  • Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US2947790A - Process for production of chlorinated phenols with recovery of hydrochloric acid.
  • Scribd. Phenol Chlorination Process Overview | PDF. Retrieved from [Link]

  • Scientific Update. (2017, January 18). Regioselective Chlorination of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N‐Chlorosuccinimide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol . The synthesis relies on a highly specific Suzuki-Miyaura cross-coupling between 3-bromo-5-chlorophenol and 4-(hydroxymethyl)phenylboronic acid .

Achieving high yields in this biphenyl synthesis requires strict control over chemoselectivity, base stoichiometry, and phase management. Below, we dissect the mechanistic causality behind common failures and provide a self-validating protocol to ensure reproducible scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield low, and why am I observing a mixture of mono-coupled and di-coupled products? A: This is a fundamental chemoselectivity issue. Your electrophile, 3-bromo-5-chlorophenol, contains two distinct halogens. Palladium catalysts undergo oxidative addition into the C–Br bond much faster than the C–Cl bond due to the lower bond dissociation energy of C–Br[1]. However, if you use an excess of the boronic acid or a highly active, electron-rich phosphine ligand (e.g., SPhos, XPhos), the catalyst will subsequently activate the C–Cl bond, leading to the unwanted di-coupled byproduct[2]. Solution: Strictly limit the boronic acid to 1.05 equivalents. Use a milder catalyst system, such as Pd(PPh3)4 or Pd(dppf)Cl2, which provides excellent kinetic differentiation between bromides and chlorides.

Q2: I added 1.5 equivalents of K₂CO₃, but the reaction stalled at 20% conversion. What went wrong? A: The stalling is caused by the unprotected phenol group on 3-bromo-5-chlorophenol. Phenols are acidic and will rapidly undergo an acid-base reaction with the carbonate base to form a phenoxide anion[3]. This instantly consumes 1.0 full equivalent of your base. Because the Suzuki-Miyaura coupling strictly requires a basic environment to form the reactive boronate complex for the transmetalation step[4], a base deficit halts the catalytic cycle. Solution: You must use at least 3.0 equivalents of base. One equivalent neutralizes the phenol, while the remaining equivalents facilitate transmetalation and neutralize the hydrobromic acid generated during the cycle.

Q3: I am detecting significant amounts of benzyl alcohol in my crude mixture. Where is this coming from? A: This is the result of protodeboronation of your 4-(hydroxymethyl)phenylboronic acid[5]. Under basic, aqueous conditions at elevated temperatures, the C–B bond can be hydrolytically cleaved and replaced with a C–H bond, converting your boronic acid into benzyl alcohol[6]. Solution: Minimize the exposure of the boronic acid to the aqueous phase by using a biphasic solvent system (e.g., Toluene/H₂O in a 4:1 ratio). Keep the reaction temperature at or below 80 °C.

Q4: During the workup, my product is missing from the organic phase. How do I recover it? A: Because you used 3.0 equivalents of base to drive the reaction, your product (3-Chloro-5-(4-hydroxymethylphenyl)phenol) exists as a water-soluble phenoxide salt in the aqueous layer at the end of the reaction. Solution: Before extraction, you must quench the reaction by carefully adding 1M HCl to the aqueous layer until the pH reaches ~5. This reprotonates the phenoxide back into the neutral, organic-soluble phenol.

Part 2: Quantitative Optimization Data

To eliminate guesswork, we have summarized the critical variables governing this synthesis.

Table 1: Effect of Base Stoichiometry on Catalytic Turnover

Base (K₂CO₃) Equivalents Phenol Deprotonation Active Base Remaining for Cycle Conversion (%)
1.0 eq Complete 0.0 eq < 5%
1.5 eq Complete 0.5 eq 22%
2.0 eq Complete 1.0 eq 65%

| 3.0 eq | Complete | 2.0 eq | > 95% |

Table 2: Chemoselectivity Control (Ligand & Temperature Effects)

Catalyst System Temperature Mono-coupled Yield (Target) Di-coupled Yield (Byproduct)
Pd(PPh₃)₄ 80 °C 88% < 2%
Pd(dppf)Cl₂ 80 °C 91% 3%
Pd(OAc)₂ / SPhos 100 °C 45% 48%

| Pd(OAc)₂ / XPhos| 100 °C | 30% | 65% |

Part 3: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Selective insertion into C-Br Pd0->OxAdd 3-bromo-5-chlorophenol (Fast) TransMet Transmetalation Boronate transfer OxAdd->TransMet 4-(hydroxymethyl)phenylboronic acid + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Chemoselective Suzuki-Miyaura Catalytic Cycle for 3-Chloro-5-(4-hydroxymethylphenyl)phenol.

Workflow Step1 1. Degassing Remove O2 Step2 2. Reaction 80°C, 12h Step1->Step2 Step3 3. Acid Quench pH ~5 Step2->Step3 Step4 4. Extraction EtOAc Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Self-validating experimental workflow ensuring complete phenoxide recovery.

Part 4: Self-Validating Experimental Protocol

This protocol integrates in-process checks to ensure the system validates itself at every critical juncture.

1. Preparation & Degassing (Critical for Catalyst Longevity)

  • In a 100 mL round-bottom flask, combine 3-bromo-5-chlorophenol (1.0 eq, 10 mmol) and 4-(hydroxymethyl)phenylboronic acid (1.05 eq, 10.5 mmol).

  • Add Toluene (20 mL) and Ethanol (10 mL).

  • Self-Validation Check: Ensure the solution is entirely clear. A cloudy suspension indicates a poor solvent ratio that will inhibit the reaction.

  • Sparge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen.

2. Base Addition & Catalyst Loading

  • Dissolve K₂CO₃ (3.0 eq, 30 mmol) in degassed DI Water (10 mL) and add to the reaction flask.

  • Add Pd(PPh₃)₄ (0.05 eq, 0.5 mmol) quickly under a positive stream of Nitrogen.

  • Causality: Adding the catalyst last minimizes its exposure to un-degassed environments, preventing the irreversible oxidation of the phosphine ligands into inactive phosphine oxides.

3. Reaction Execution

  • Attach a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active) should disappear, replaced by a lower Rf​ product spot due to the increased polarity of the newly appended hydroxymethyl group.

4. Quenching & pH-Controlled Extraction

  • Cool the mixture to room temperature.

  • Crucial Step: Add 1M HCl dropwise to the aqueous layer until the pH reaches ~5 (verify with pH paper).

  • Causality: This step reprotonates the water-soluble phenoxide salt back into the organic-soluble phenol, preventing catastrophic yield loss during extraction.

  • Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford pure 3-Chloro-5-(4-hydroxymethylphenyl)phenol as a solid.

Part 5: References

  • Alazmi, M. et al. "Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling". ResearchGate.[Link]

  • Wikipedia Contributors. "Suzuki reaction". Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia Contributors. "Protodeboronation". Wikipedia, The Free Encyclopedia. [Link]

  • Ibsen, G. M. et al. "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions". Chemistry - An Asian Journal / PubMed.[Link]

  • Wang, C. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". PMC.[Link]

Sources

Optimization

common side reactions in Suzuki-Miyaura coupling and how to avoid them

Suzuki-Miyaura Coupling Technical Support Center Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Suzuki-Miyaura Coupling Technical Support Center

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experiments. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide: Addressing Specific Side Reactions

This section is dedicated to diagnosing and solving the most common side reactions observed during Suzuki-Miyaura coupling.

Issue 1: Significant Formation of Homocoupling Product (Ar-Ar from Boronic Acid)

Q1: My analysis shows a significant peak corresponding to the homocoupling of my boronic acid reagent. What is causing this and how can I prevent it?

A1: Boronic acid homocoupling is a frequent side reaction resulting in a symmetrical biaryl impurity and a lower yield of your desired product.[1] The primary culprits are typically the presence of oxygen and/or palladium(II) species in the reaction mixture.[1][2]

  • Causality - The Role of Oxygen and Pd(II): The active catalyst in the Suzuki cycle is Pd(0). Oxygen present in the reaction can oxidize Pd(0) to Pd(II).[3] These Pd(II) species, which can also be present if you use a Pd(II) precatalyst, can then catalyze the oxidative coupling of two boronic acid molecules, which reduces the Pd(II) back to Pd(0).[2][4] This parasitic cycle consumes your starting material and reduces overall efficiency.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[1][3] Ensure all solvents (including water) and the final reaction mixture are thoroughly deoxygenated.

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the in situ reduction to Pd(0) can sometimes promote homocoupling.[3] Switching to a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[3]

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos or XPhos) can promote the desired reductive elimination step of the main catalytic cycle, outcompeting the homocoupling pathway.[5][6]

  • Optimize the Base: The choice of base can influence the reaction outcome.[1] It is advisable to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.[1][7]

Issue 2: Protodeboronation (Loss of the Boronic Acid Group)

Q2: I am observing a significant amount of the arene/heteroarene byproduct from my boronic acid (Ar-H instead of Ar-B(OH)₂). What is protodeboronation and how do I stop it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[8] This side reaction is particularly prevalent with electron-rich or heteroaryl boronic acids (e.g., furan, pyrrole, indole derivatives).[2][3]

  • Causality - Instability of the C-B Bond: The carbon-boron bond can be susceptible to hydrolysis, especially under the basic and often aqueous conditions of the Suzuki coupling.[2] The rate of this decomposition can sometimes be faster than the rate of the desired transmetalation step, leading to significant loss of the nucleophilic coupling partner.

Troubleshooting Steps:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often effective for sensitive substrates.[8]

  • Switch to a More Stable Boronate Ester: Boronic acids are often the least stable form. Converting the boronic acid to a more robust derivative can dramatically reduce protodeboronation.[3] This "slow-release" strategy ensures that the concentration of the free, unstable boronic acid in the reaction is kept to a minimum.[9]

Boronate DerivativeStructure ExampleStability & Use Notes
Boronic Acid R-B(OH)₂Often unstable, especially heteroaryl derivatives.[2]
Pinacol Ester (Bpin) R-B(pin)More stable than boronic acids; a common alternative.[1]
MIDA Boronate R-B(MIDA)Highly stable; designed for slow release under reaction conditions.[1][8]
DABO Boronate R-B(DABO)Air-stable complexes, particularly useful for labile heterocyclic boronates.[10]
Trifluoroborate Salt R-BF₃KCrystalline, air-stable salts that hydrolyze in situ to the boronic acid.[11]
  • Control Water Content: While a small amount of water is often necessary, excess water can promote hydrolysis. If using an organic solvent system like dioxane or THF, ensure they are appropriately dried if you suspect protodeboronation is a major issue.[8] For some systems, completely anhydrous conditions can be beneficial.[12]

Issue 3: Dehalogenation of the Electrophile

Q3: My aryl halide starting material is being converted into the corresponding arene (Ar-H). Why is this happening?

A3: Dehalogenation is the reduction of the organic halide, replacing the halogen with a hydrogen atom.[13] This side reaction competes directly with the desired cross-coupling pathway.

  • Causality - Formation of Palladium-Hydride Species: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[13] This can happen if the palladium complex reacts with certain bases, solvents (especially alcohols), or even trace water. The resulting Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated byproduct.[2]

Troubleshooting Steps:

  • Avoid Strong Alkoxide Bases: Bases like sodium ethoxide or potassium tert-butoxide can be a source of hydrides. Consider using carbonate or phosphate bases instead.[13]

  • Change the Solvent: If you are using an alcohol as a solvent, it can be a hydride source. Switch to aprotic solvents such as dioxane, THF, or toluene.[13]

  • Substrate Considerations: Electron-deficient aryl halides and N-heterocyclic halides are more prone to dehalogenation.[13] For N-H containing heterocycles like indoles, protecting the N-H group can sometimes suppress this side reaction.[13][14]

  • Ligand Choice: Using bulky, electron-rich biaryl phosphine ligands can often accelerate the desired catalytic cycle, minimizing the lifetime of intermediates that could lead to dehalogenation.[13]

Visualizing the Competition: Catalytic Cycle vs. Side Reactions

The following diagram illustrates how the primary side reactions—protodeboronation, homocoupling, and dehalogenation—diverge from the desired Suzuki-Miyaura catalytic cycle.

Suzuki_Side_Reactions cluster_main_cycle Desired Suzuki-Miyaura Cycle cluster_side_reactions Competing Side Reactions Pd0 LₙPd(0) OA_Intermediate Ar¹-Pd(II)-X Pd0->OA_Intermediate Oxidative Addition (Ar¹-X) TM_Intermediate Ar¹-Pd(II)-Ar² OA_Intermediate->TM_Intermediate Transmetalation (Ar²-B(OR)₂) Dehalogenated Ar¹-H OA_Intermediate->Dehalogenated TM_Intermediate->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Intermediate->Product Boronic_Acid Ar²-B(OH)₂ Homocoupling Ar²-Ar² Boronic_Acid->Homocoupling Homocoupling Protodeboronated Ar²-H Boronic_Acid->Protodeboronated Protodeboronation (H₂O, Base) PdII Pd(II) PdII->Homocoupling

Caption: The desired catalytic cycle versus competing side reaction pathways.

General Frequently Asked Questions (FAQs)

Q4: My reaction is sluggish or not going to completion. What are the first things I should check?

A4: Low conversion is a common issue that can often be traced back to reagent quality or suboptimal conditions.[3]

  • Check Reagent Quality: Boronic acids can degrade over time. Use a fresh or recently purified batch.[3] Palladium precatalysts like Pd₂(dba)₃ can also decompose; consider using a more stable, modern precatalyst.[3] Phosphine ligands are prone to oxidation, so ensure they have been stored and handled under an inert atmosphere.[3]

  • Ensure Proper Degassing: Oxygen deactivates the Pd(0) catalyst.[3] A common cause of failed reactions is incomplete degassing.

  • Increase Temperature: Many Suzuki couplings require heat. If the reaction is slow at 80 °C, carefully increasing the temperature to 100-110 °C may improve the rate, but be aware that excessive heat can also accelerate catalyst decomposition.[3]

  • Screen Bases: The base is critical for activating the boronic acid.[7][15] If one base (e.g., K₂CO₃) is ineffective, screening others (e.g., K₃PO₄, Cs₂CO₃) is a logical step.[3]

  • Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]

Q5: I see my reaction mixture turning black. What is "palladium black" and is it a problem?

A5: The formation of a black precipitate, known as "palladium black," is the aggregation of the Pd(0) catalyst into nanoparticles and then larger, insoluble clusters.[16] This is a form of catalyst deactivation. While the nanoparticles can still be catalytically active, their precipitation removes the catalyst from the solution phase, effectively stopping the reaction.[16]

  • How to Avoid It:

    • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ratio (typically 1:1 to 4:1 ligand:Pd, depending on the specific system).[3]

    • Use an Appropriate Ligand: Bulky ligands not only promote reductive elimination but also help stabilize the Pd(0) center and prevent aggregation.

    • Lower Catalyst Loading: Sometimes, using too much palladium can accelerate aggregation. The best approach is to use the minimum amount of catalyst necessary for an efficient reaction.[16]

Q6: How do I choose the right catalyst, ligand, and base for a new reaction?

A6: While there is no single universal system, there are excellent starting points based on the nature of your substrates.

  • For standard aryl bromides/iodides: A classic system like Pd(PPh₃)₄ with Na₂CO₃ or K₂CO₃ in a solvent like Dioxane/H₂O is a good starting point.

  • For challenging aryl chlorides or electron-rich halides: These require a more active catalytic system. Oxidative addition is often the rate-limiting step.[17] Use a bulky, electron-rich ligand like XPhos, SPhos, or RuPhos, often in combination with a strong base like K₃PO₄.[2][18] Modern Buchwald precatalysts (G2, G3, G4) are highly effective for these couplings as they cleanly and efficiently generate the active Pd(0) species.[2]

  • For base-sensitive substrates: If your starting materials or product can be degraded by strong bases, use milder conditions. K₃PO₄ or even KF can be effective. There are also specialized protocols that proceed under neutral or even acidic conditions.[19]

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues with your Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Reaction Problematic (Low Yield / Side Products) Analyze Analyze Crude Reaction (LCMS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Homocoupling Homocoupling (Ar²-Ar²) Identify->Homocoupling Boronic Acid Dimer Dehalogenation Dehalogenation (Ar¹-H) Identify->Dehalogenation Halide Reduced Protodeboronation Protodeboronation (Ar²-H) Identify->Protodeboronation Boronic Acid Hydrolyzed NoReaction Starting Materials Unchanged Identify->NoReaction No Conversion Sol_Homo 1. Improve Degassing 2. Use Pd(0) Precatalyst 3. Screen Bulky Ligands Homocoupling->Sol_Homo Sol_Dehalo 1. Use Milder Base (No Alkoxides) 2. Switch to Aprotic Solvent 3. Screen Ligands Dehalogenation->Sol_Dehalo Sol_Proto 1. Use Milder Base (K₃PO₄, KF) 2. Use Stable Boronate Ester (Bpin, MIDA) 3. Control Water Content Protodeboronation->Sol_Proto Sol_NoReaction 1. Check Reagent Quality 2. Increase Temperature 3. Screen Base/Ligand/Solvent 4. Ensure Vigorous Stirring NoReaction->Sol_NoReaction

Caption: A step-by-step workflow for diagnosing and solving common Suzuki coupling issues.

Protocols

Protocol 1: Rigorous Solvent Degassing (Sparging Method)
  • Assemble your reaction flask and add the required solvent(s).

  • Insert a long needle or glass pipette connected to an inert gas line (Argon or Nitrogen) so that the tip is submerged below the liquid surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for at least 15-30 minutes.[1] A vigorous stream of bubbles should be visible.

  • Once degassing is complete, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask.

Protocol 2: General Procedure for a Screening Reaction

This protocol is for screening different conditions (e.g., base, ligand) in parallel.

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your aryl halide, boronic acid derivative, palladium precatalyst, and ligand in the chosen degassed solvent (e.g., Dioxane).

  • Reaction Setup: To an array of reaction vials each containing a stir bar, add the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equivalents) as a solid.

  • Reagent Addition: Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.2 - 1.5 eq).[3]

  • Add the palladium precatalyst solution (e.g., 1-2 mol%).

  • Add the ligand solution (e.g., 2-5 mol%).

  • If required, add the degassed aqueous component (e.g., for a Dioxane/H₂O 4:1 system).

  • Seal the vials tightly with screw caps.

  • Execution: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).[3]

  • Analysis: After cooling to room temperature, take a small, measured aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine conversion and the ratio of product to byproducts.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(19), 12385–12394.
  • Ananikov, V. P., et al. (2020).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Accounts of Chemical Research, 47(4), 1206-1217.
  • Ritter, T., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Guedes, A., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Kotha, S., & Misra, S. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Chemistry Proceedings.
  • Jensen, K. F., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(4), 436-442.
  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Thomas, S. P., et al. (2024).
  • Thomas, S. P., et al. (2024).
  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(9), 1964–1967.
  • Thomas, S. P., et al. (2024).
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Bio, M. M., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896–900.
  • ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Available from: [Link]

  • Posternak, G. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids. Springer.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • ResearchGate. (2020). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]

Sources

Troubleshooting

troubleshooting purification of polar aromatic compounds

Welcome to the Technical Support Center for Chromatography and Method Development. As a Senior Application Scientist, I have designed this guide to help you navigate the unique thermodynamic and kinetic challenges associ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography and Method Development. As a Senior Application Scientist, I have designed this guide to help you navigate the unique thermodynamic and kinetic challenges associated with the purification of polar aromatic compounds.

Highly polar aromatics (e.g., phenolic acids, catecholamines, halogenated isomers) often defy standard reversed-phase (RP) logic. They suffer from poor retention, severe peak tailing due to secondary interactions, and complex solubility profiles. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure your purification workflows are robust and reproducible.

Chromatographic Mode Selection Workflow

Before troubleshooting, ensure you are operating in the correct chromatographic mode. The decision tree below outlines the logic for selecting the optimal stationary phase based on analyte properties.

G N1 Target: Polar Aromatic Compound N2 Evaluate Hydrophilicity (LogP < 0?) N1->N2 N3 HILIC Chromatography (Aqueous layer partitioning) N2->N3 Yes (Highly Polar) N4 Reversed-Phase LC (Hydrophobic/Polar interactions) N2->N4 No (Moderate Polarity) N5 Require Isomer Separation or Strong Lewis Base? N4->N5 N6 PFP Stationary Phase (Pi-Pi, Dipole, H-Bonding) N5->N6 Yes N7 Polar-Embedded C18 (Shielded Silanols) N5->N7 No

Decision tree for selecting chromatographic modes for polar aromatic compounds.

Section 1: Retention & Selectivity Troubleshooting (FAQs)

Q: Why do my highly polar aromatic compounds co-elute with the void volume on a standard C18 column? A: Standard C18 columns rely entirely on hydrophobic partitioning. Highly polar analytes (LogP < 0) are thermodynamically repelled by the nonpolar alkyl chains and prefer the polar mobile phase, leading to zero retention. Solution: You must switch the retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a high-organic mobile phase (typically >70% acetonitrile) to create a water-rich adsorbed layer on the silica surface 1[1]. Analytes partition into this aqueous layer based on their polarity and hydrogen-bonding capacity, effectively reversing the elution order compared to RP-HPLC 2[2].

Q: How does a Pentafluorophenyl (PFP) column improve retention for these compounds compared to alkyl phases? A: PFP phases offer orthogonal selectivity driven by multiple interaction mechanisms rather than just hydrophobic dispersion. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, rendering it electron-deficient (a Lewis acid). This allows the stationary phase to engage in strong π−π stacking, dipole-dipole interactions, and hydrogen bonding with electron-rich polar aromatics, such as methoxy- or nitro-substituted benzenes 3[3]. Furthermore, the PFP ligand can participate in induced dipole interactions, significantly increasing the retention of polar solutes 4[4].

Quantitative Comparison of Stationary Phases for Polar Aromatics
Stationary PhasePrimary Retention MechanismOptimal LogP Range π−π Selectivity Strength100% Aqueous Compatibility
Standard C18 Hydrophobic Dispersion> 1.0NonePoor (Phase Collapse Risk)
Polar-Embedded C18 Hydrophobic + Shielded Silanols0.5 to 3.0WeakExcellent
PFP (Fluorophenyl) π−π , Dipole, H-Bonding0.0 to 3.0Very StrongExcellent
HILIC (Zwitterionic) Aqueous Layer Partitioning< 0.0NoneNone (Requires >60% ACN)

Section 2: Peak Shape & Recovery Troubleshooting (FAQs)

Q: I am observing severe peak tailing for basic aromatic compounds. What is the mechanistic cause, and how do I resolve it? A: Peak tailing for basic aromatics is primarily caused by secondary ion-exchange interactions. The positively charged basic nitrogen (amine) of the analyte interacts electrostatically with unreacted, acidic silanol groups (-Si-O⁻) on the silica support 5[5]. Trace metals (like Aluminum) in older "Type A" silica can further withdraw electrons, increasing silanol acidity 6[6]. To resolve this, switch to a high-purity "Type B" silica column or lower the mobile phase pH to protonate and neutralize the silanols (See Protocol A).

Q: My HILIC retention times are drifting, and peak shapes are distorted (fronting/splitting). What is causing this? A: This is a classic symptom of poor column equilibration or a sample diluent mismatch. In HILIC, water is the strong eluting solvent. If your sample is dissolved in 100% water or a high-aqueous buffer, it disrupts the delicate water-enriched layer on the stationary phase upon injection. This causes the analyte to travel unretained through the column bed before partitioning 2[2]. Additionally, using low-purity acetonitrile can lead to UV baseline drift and particle contamination 7[7].

Section 3: Self-Validating Experimental Protocols

Protocol A: Mitigating Silanol-Induced Tailing for Basic Aromatics (RP-HPLC)

Use this protocol when basic polar aromatics exhibit an asymmetry factor (As) > 1.5 on reversed-phase columns.

  • Mobile Phase pH Adjustment: Adjust the aqueous mobile phase to pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Causality: Silanol groups (-Si-OH) on the silica surface have a pKa of ~3.5–4.5. Lowering the pH below 3.0 fully protonates these groups, neutralizing their negative charge and eliminating electrostatic interactions with positively charged basic amines[5].

  • Column Selection: Install a high-purity "Type B" silica column with dense end-capping.

    • Causality: Type B silica lacks trace metal impurities (e.g., Al, Fe) that withdraw electron density and artificially increase silanol acidity[6].

  • Self-Validation (The Uracil/Amitriptyline Test): Inject a mixture of Uracil (a neutral marker) and Amitriptyline (a sensitive basic probe).

    • Validation Logic: Calculate the asymmetry factor (As) for both. If Uracil As = 1.0 but Amitriptyline As > 1.5, silanol interactions are still occurring (lower the pH further or change the column). If both As > 1.5, the issue is physical (e.g., a column void or extra-column volume in your system).

Protocol B: HILIC Equilibration and Injection Optimization

Use this protocol to establish stable baselines and reproducible retention times for highly polar compounds.

  • Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% LC-MS grade Acetonitrile). Do not use phosphate buffers.

    • Causality: High concentrations of organic solvent (ACN) are required to drive HILIC retention. Phosphate buffers are insoluble in >70% ACN and will precipitate, causing catastrophic system overpressure[2].

  • Column Conditioning: Flush the HILIC column with 50 column volumes (CV) of the starting mobile phase (e.g., 90% B / 10% A).

    • Causality: HILIC relies on a stagnant, water-enriched layer adsorbed onto the polar stationary phase. This layer takes significantly longer to equilibrate thermodynamically than a standard reversed-phase system[1].

  • Sample Diluent Matching: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 90% ACN). Never inject samples in 100% water.

    • Causality: Injecting a highly aqueous sample locally destroys the adsorbed water layer on the column. The analyte will break through unretained, resulting in split peaks or void volume elution[2].

  • Self-Validation: Perform three consecutive injections of a standard mix.

    • Validation Logic: Overlay the chromatograms. If retention times drift continuously to the left or right, the water layer is not fully equilibrated. Wait an additional 20 CVs before proceeding.

References

  • [2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. 2

  • [3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. 3

  • [4] PFP(2) Column Chemistry. Phenomenex.4

  • [5] Understanding HPLC Peak Tailing. Scribd. 5

  • [6] Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography. PMC / NIH. 6

  • [1] Hydrophilic Interaction Liquid Chromatography (HILIC). Dr. Maisch.1

  • [7] Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. Thermo Fisher.7

Sources

Optimization

Biphenyl Synthesis Optimization &amp; Troubleshooting Center

Advanced Guidelines for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Guidelines for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with inconsistent yields, catalyst deactivation, and stubborn side-products during biphenyl synthesis.

While the palladium-catalyzed1 remains the gold standard for constructing carbon-carbon bonds between aromatic rings due to its mild conditions and functional group tolerance[1], it is a highly sensitive catalytic system. This guide moves beyond basic protocols to explore the causality behind experimental failures, providing self-validating workflows and data-driven optimization strategies.

Part 1: The Catalytic Cycle and Failure Modes

To troubleshoot effectively, you must understand where the catalytic cycle breaks down. The formation of biphenyls relies on three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[1]. Deviations in reaction conditions directly trigger specific failure pathways.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdBlack Failure: Pd Black (Precipitation) Pd0->PdBlack O2 / Low Ligand TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim HomoC Failure: Homocoupling (Ar'-Ar') TransMet->HomoC O2 / Slow OxAdd ProtoDe Failure: Protodeboronation (Ar'-H) TransMet->ProtoDe H2O / High Temp RedElim->Pd0 Regenerate Product Biphenyl Product RedElim->Product

Suzuki-Miyaura catalytic cycle mapping optimal pathways and primary failure modes.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns black shortly after heating, and the yield is extremely low. What is happening? A: You are observing the precipitation of 2, which indicates severe catalyst deactivation[2]. When the Pd(0) species is coordinatively unsaturated or exposed to oxidants, it aggregates into inactive nanoparticles, permanently exiting the catalytic cycle[2].

  • Causality & Fix: Check your ligand-to-metal ratio. An insufficient amount of ligand leaves the palladium center prone to aggregation; ensure a ratio of at least 1:1 to 4:1 depending on the ligand[2]. Furthermore, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) in situ. If this reduction is inefficient, Pd black forms. Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or modern Buchwald precatalysts (e.g., XPhos Pd G3) to ensure smooth entry into the cycle.

Q2: I am isolating a significant amount of the boronic acid homocoupling product (Ar'-Ar') instead of my desired biphenyl. How do I suppress this? A: Homocoupling is typically an oxidative process driven by the presence of oxygen, which acts as an oxidant to couple two boronic acid molecules via a Pd(II)-mediated pathway[3].

  • Causality & Fix: Rigorous exclusion of dissolved oxygen is mandatory; utilize a subsurface sparge with nitrogen prior to catalyst introduction[3]. Additionally, the introduction of a mild reducing agent, such as3, can minimize the concentration of free Pd(II) in the reaction medium, effectively suppressing the persistent homocoupling dimer without blocking the main catalytic cycle[3].

Q3: My boronic acid is disappearing, but I am not getting my product. LC-MS shows the de-boronated parent arene. A: This is known as4, the hydrolysis of the C-B bond yielding the parent arene and boric acid[4]. It is highly dependent on the electronic nature of the boronic acid (especially 2-heteroaryls or electron-poor substrates) and the reaction conditions[4].

  • Causality & Fix: High temperatures and strong aqueous bases accelerate this hydrolysis[4]. Switch to milder, anhydrous bases (e.g., KF or CsF in anhydrous dioxane). Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester or neopentyl glycol ester) to protect the C-B bond and control the rate of transmetalation[4].

Part 3: Data-Driven Optimization Matrices

Systematic optimization requires matching the base, solvent, and ligand to the specific electronic and steric demands of your substrates.

Table 1: Base and Solvent Pairing Guide

Base Solvent Matrix pKa (aq) Causality / Ideal Use Case
Na₂CO₃ / K₂CO₃ Toluene/H₂O, Dioxane/H₂O ~10.3 Standard biphasic conditions. Provides a good balance of solubility and basicity for general aryl bromides and iodides.
K₃PO₄ 1,4-Dioxane, THF ~12.3 Highly effective for sterically hindered substrates. Pairs exceptionally well with modern bulky Buchwald ligands.
CsF / KF Anhydrous Dioxane / Toluene N/A Anhydrous activation of boronic acids. Ideal for suppressing protodeboronation of sensitive, electron-poor substrates.

| NaOH / Ba(OH)₂ | EtOH/H₂O | ~13-14 | Strong bases reserved for highly unreactive, electron-rich aryl chlorides. High risk of side reactions (hydrolysis). |

Table 2: Ligand Selection by Aryl Halide Electrophile

Aryl Halide Bond Dissociation Energy Recommended Ligands Mechanistic Rationale
Aryl Iodide (Ar-I) ~65 kcal/mol PPh₃, dppf Rapid oxidative addition. Standard bidentate or simple monodentate phosphines are sufficient to drive the reaction.
Aryl Bromide (Ar-Br) ~81 kcal/mol dppf, Xantphos, SPhos Moderate reactivity. Bidentate ligands prevent catalyst deactivation and promote efficient reductive elimination.

| Aryl Chloride (Ar-Cl) | ~96 kcal/mol | XPhos, RuPhos, t-Bu₃P | High energy barrier. Requires highly electron-rich, sterically bulky ligands to force oxidative addition and stabilize Pd(0). |

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, your protocol must contain internal validation checkpoints. The following methodology is optimized for synthesizing sterically hindered biphenyls while preventing palladium contamination in the final Active Pharmaceutical Ingredient (API).

Workflow Prep 1. Reagent Prep (Dry Solvents) Degas 2. Degassing (Sparge/Freeze-Pump) Prep->Degas CatAdd 3. Catalyst Add (Inert Atmosphere) Degas->CatAdd React 4. Reaction (Thermal Control) CatAdd->React Quench 5. Quench/Filter (Pd Scavenging) React->Quench

Standardized self-validating experimental workflow for biphenyl synthesis.

Step-by-Step Methodology:

  • Reagent Preparation & Rigorous Degassing (Critical Step):

    • Action: Dissolve the aryl halide (1.0 equiv) and arylboronic acid (1.2 equiv) in the chosen solvent (e.g., 1,4-dioxane).

    • Validation: Perform three freeze-pump-thaw cycles or vigorously sparge with ultra-pure N₂ for at least 30 minutes. Causality: This physically removes dissolved O₂, preventing O₂-mediated homocoupling and premature Pd oxidation[3].

  • Base Addition:

    • Action: Add the base (e.g., K₃PO₄, 2.0 equiv) as a degassed aqueous solution (if biphasic) or as a finely milled anhydrous powder.

  • Catalyst Activation (Inert Atmosphere):

    • Action: In a glovebox or under positive N₂ flow, add the precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Validation: The solution should remain a clear, homogeneous color (often yellow/orange depending on the ligand). If the solution turns black immediately, your degassing has failed. Abort and restart.

  • Reaction Execution & Kinetic Monitoring:

    • Action: Heat the reaction mixture to the optimized temperature (e.g., 80°C) using a pre-heated oil bath to ensure rapid initiation.

    • Validation: Monitor via LC-MS. The disappearance of the aryl halide should strictly correlate with biphenyl formation. If the boronic acid depletes without product formation, protodeboronation is occurring.

  • Quench and Palladium Scavenging:

    • Action: Cool to room temperature. To remove residual palladium, treat the organic phase with 5 at elevated temperature, or filter through a 0.8 μm glass fiber filter if heterogeneous Pd black was intentionally used[5].

    • Causality: NaHSO₃ coordinates strongly with Pd, pulling it into the aqueous phase. This specific extraction technique has been proven to lower palladium content in scaled-up APIs from ~8000 ppm to ≤100 ppm[5].

Part 5: References
  • Title: A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis Source: benchchem.com URL:

  • Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions Source: benchchem.com URL:

  • Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: acs.org URL:

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction Source: acs.org URL:

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:

Sources

Troubleshooting

dealing with impurities in the synthesis of chlorinated phenols

Technical Support Center: Troubleshooting Impurities in Chlorinated Phenol Synthesis As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Impurities in Chlorinated Phenol Synthesis

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of chlorinated phenols. While the electrophilic aromatic substitution of phenol appears straightforward on paper, the reality of the bench is fraught with poor regioselectivity, over-chlorination, and the generation of highly toxic byproducts.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind impurity formation and provide self-validating protocols to ensure the absolute purity of your synthesized chlorophenols.

Part 1: Mechanistic Origins of Impurities (FAQs)

Q1: Why do direct chlorination methods yield complex mixtures of ortho/para isomers and over-chlorinated species? Causality & Mechanism: The hydroxyl (-OH) group on a phenol ring is strongly activating and ortho/para-directing because it donates electron density into the aromatic ring via resonance. This makes the ring highly susceptible to electrophilic aromatic substitution. Without sterically hindered catalysts or highly controlled stoichiometry, the chlorination reaction lacks regioselectivity. This inevitably leads to a statistical mixture of 2-chlorophenol (ortho), 4-chlorophenol (para), and over-chlorinated species like 2,4-dichlorophenol[1],[2].

Q2: What causes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) during synthesis? Causality & Mechanism: PCDDs and PCDFs are not formed through simple electrophilic substitution, but rather through the thermal condensation of chlorophenolate salts. When chlorophenols are synthesized or processed under high-temperature, high-pressure, and strongly alkaline conditions (such as the hydrolysis of chlorobenzenes), the environment is highly conducive to the loss of HCl and subsequent ether linkage formation between two aromatic rings[3]. This dimerization creates the highly toxic dioxin and furan backbones, which are notorious impurities in technical-grade pentachlorophenol (PCP)[4].

Q3: What are unexpected ring cleavage impurities, and how do I avoid them? Causality & Mechanism: If your synthetic route involves hypochlorous acid (HOCl) or aqueous chlorine systems, massive excesses of the chlorinating agent (e.g., HOCl/phenol ratios of 30:1) can lead to unexpected electrophilic ring cleavage. This produces reactive, toxic α,β-unsaturated dialdehydes, such as 2-butene-1,4-dial (BDA) and its chlorinated analogues[5]. To avoid this, strictly control the stoichiometry of the chlorinating agent to 1.0–1.1 equivalents for mono-chlorination.

ReactionPathway Phenol Phenol (Starting Material) Chlorination Chlorination (Cl2 or SO2Cl2) Phenol->Chlorination Ortho 2-Chlorophenol (Ortho Isomer) Chlorination->Ortho Ortho-directing Para 4-Chlorophenol (Para Isomer) Chlorination->Para Para-directing Poly Polychlorinated Phenols (e.g., 2,4-DCP, PCP) Chlorination->Poly Over-chlorination Condensation Thermal Condensation (High Temp / Alkaline) Poly->Condensation Dioxins PCDDs & PCDFs (Toxic Dioxins/Furans) Condensation->Dioxins

Reaction pathway of phenol chlorination and formation of toxic dioxin/furan byproducts.

Part 2: Troubleshooting & Optimization

Q4: How can I improve regioselectivity to favor specific isomers? Optimization Strategy: To bypass the natural ortho/para directing ratio of the hydroxyl group, you must alter the chlorinating agent and introduce directing catalysts. For example, replacing molecular chlorine gas with sulfuryl chloride ( SO2​Cl2​ ) in the presence of specific catalysts (such as secondary amines, thiourea derivatives, or Lewis acids) can sterically steer the chlorination. Certain thiourea catalysts can achieve regioselectivities of up to 20:1 in favor of the para-chloro isomer by coordinating with the phenol and directing the electrophile[6],[2].

Quantitative Summary of Common Impurities
Impurity CategorySpecific CompoundsCausality / OriginPhysical Property DifferencesRecommended Analytical Method
Positional Isomers 2-Chlorophenol, 4-ChlorophenolNon-selective electrophilic aromatic substitution due to the activating -OH group.Distinct melting points (2-CP: 8°C, 4-CP: 43°C) allow for crystallization.GC-MS, HPLC (UV detection)
Over-chlorinated Phenols 2,4-DCP, 2,4,6-TCP, PCPExcess chlorinating agent or lack of reaction quenching.Higher boiling points than mono-chlorinated products.GC-MS, NMR
Dioxins & Furans PCDDs (e.g., OCDD), PCDFsThermal condensation of chlorophenolate salts under alkaline, high-temperature conditions.High molecular weight; significantly higher boiling points (>300°C).High-Resolution GC-MS (HRGC-HRMS)
Ring Cleavage Products 2-butene-1,4-dial (BDA)Electrophilic ring cleavage caused by massive excess of hypochlorous acid.Highly reactive dialdehydes; require derivatization for stability.LC-MS/MS (post-derivatization)

Part 3: Self-Validating Purification Protocol

Q5: How do I systematically remove PCDDs/PCDFs and isomeric impurities from crude chlorophenol? Answer: Because PCDDs and PCDFs have significantly higher molecular weights and boiling points than mono- or di-chlorophenols, they can be effectively removed via high-vacuum distillation[3]. Following distillation, the remaining positional isomers can be separated by exploiting their distinct melting points through selective recrystallization[7].

Protocol: High-Vacuum Distillation and Selective Recrystallization

Self-Validating System: This protocol integrates analytical checkpoints (GC-MS) before and after purification. By establishing a quantitative baseline, the researcher can empirically validate the removal of high-boiling PCDDs and the successful resolution of isomers, ensuring the protocol acts as a self-correcting loop.

Step 1: Baseline Analytical Profiling

  • Dissolve a 10 mg aliquot of the crude chlorophenol mixture in 1 mL of hexane.

  • Analyze via GC-MS to establish a baseline ratio of ortho/para isomers and quantify the presence of heavy polychlorinated impurities.

Step 2: High-Vacuum Distillation (PCDD/PCDF Removal)

  • Transfer the crude chlorophenol to a distillation flask equipped with a Vigreux column.

  • Apply a high vacuum (<1 mmHg) to lower the boiling point of the mixture, preventing thermal degradation during heating.

  • Collect the mono-chlorophenol fraction (lower boiling point) in a chilled receiving flask. The high-molecular-weight PCDDs and PCDFs will remain in the distillation bottoms.

Step 3: Selective Recrystallization (Isomer Resolution)

  • Dissolve the distilled fraction in a minimal amount of a hot solvent mixture (e.g., 9:1 heptane:ethyl acetate).

  • Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Mechanistic Note: The para-isomer (4-chlorophenol) will typically crystallize first due to its higher symmetry and higher melting point (43°C) compared to the ortho-isomer (8°C).

  • Filter the crystals using a Büchner funnel and wash with cold heptane.

Step 4: Post-Purification Validation

  • Dissolve a sample of the recrystallized product and analyze it via GC-MS.

  • Compare the resulting chromatogram against the Step 1 baseline to confirm the absolute absence of PCDDs and the >99% enrichment of the desired isomer.

PurificationWorkflow Crude Crude Chlorophenol (Contains Isomers & Dioxins) Distillation High-Vacuum Distillation (Removes High-Boiling PCDDs) Crude->Distillation Crystallization Selective Recrystallization (Separates Isomers) Distillation->Crystallization Analysis GC-MS / HPLC Analysis (Purity Validation) Crystallization->Analysis Pure Purified Chlorophenol (>99% Purity) Analysis->Pure

Step-by-step purification and analytical validation workflow for crude chlorophenols.

References[3] Dioxins: Volume I - Sources, Exposure, Transport, and Control. Source: epa.gov. URL:https://nepis.epa.gov[6] para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride. Source: cardiff.ac.uk. URL:https://orca.cardiff.ac.uk[1] Selective chlorination of phenols - US4876396A. Source: google.com. URL:https://patents.google.com[7] Identifying and removing impurities in 5-Bromo-2-chlorophenol. Source: benchchem.com. URL: https://www.benchchem.com[5] Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Source: acs.org. URL:https://pubs.acs.org[2] Regioselective Chlorination of Phenols. Source: scientificupdate.com. URL: https://www.scientificupdate.com[4] Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources. Source: scirp.org. URL: https://www.scirp.org

Sources

Optimization

how to remove residual palladium catalyst from a reaction mixture

Technical Support Center: Residual Palladium Catalyst Removal A Guide for Researchers, Scientists, and Drug Development Professionals The use of palladium-catalyzed cross-coupling reactions is a cornerstone of modern org...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Palladium Catalyst Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

The use of palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] However, the removal of residual palladium from active pharmaceutical ingredients (APIs) and intermediates is a critical challenge to ensure product purity and meet stringent regulatory requirements.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of palladium removal.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you might encounter during your experiments and offers practical solutions.

Problem 1: My final compound is still contaminated with palladium after filtration.

Symptoms:

  • You've filtered your reaction mixture, but analytical data (e.g., ICP-MS) shows unacceptable levels of palladium.

Possible Causes & Solutions:

  • The palladium catalyst is homogeneous (soluble).

    • Explanation: Standard filtration is only effective for removing heterogeneous (insoluble) catalysts.[5][6] Homogeneous palladium species will pass through the filter.

    • Solution: You will need to employ a different removal technique such as using scavenger resins, activated carbon, or precipitation followed by filtration.[1][5][7]

  • The filter medium is not fine enough.

    • Explanation: Fine palladium particles can pass through standard filter paper.

    • Solution: Switch to a finer filter medium, such as a Celite® pad or a membrane filter (e.g., PTFE, 0.45 µm), to trap these smaller particles.[5][8]

  • Colloidal palladium has formed.

    • Explanation: Colloidal palladium consists of very fine, suspended particles that can be difficult to remove by simple filtration.[8]

    • Solution:

      • Flocculation: Add a small amount of a flocculating agent to encourage the colloidal particles to aggregate, making them easier to filter.

      • Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]

Problem 2: The scavenger resin is not effectively removing the palladium.

Symptoms:

  • You've treated your reaction mixture with a scavenger resin, but the palladium levels remain high.

Possible Causes & Solutions:

  • Incorrect scavenger selection.

    • Explanation: The effectiveness of a scavenger depends on the oxidation state of the palladium and the solvent system.[5] Thiol-based scavengers, for instance, are generally more effective for Pd(II), while other types may be better for Pd(0).[5]

    • Solution:

      • Identify the Palladium Species: If possible, determine the oxidation state of your palladium catalyst.

      • Consult Manufacturer's Guidelines: Scavenger resin suppliers often provide guidance on which resin is best suited for different metals and conditions.

      • Screen Different Scavengers: If the palladium species is unknown or the removal is still inefficient, perform a small-scale screen with a panel of different scavengers to identify the most effective one.[5]

  • Insufficient scavenger loading or contact time.

    • Explanation: The scavenger needs to be present in a sufficient amount and have enough time to bind with the palladium.

    • Solution:

      • Increase Scavenger Amount: Try increasing the weight percent or equivalents of the scavenger resin.

      • Extend Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period. Monitoring the palladium levels over time can help determine the optimal duration.[6]

  • The scavenger is incompatible with the reaction conditions.

    • Explanation: The scavenger's performance can be affected by the solvent, temperature, and pH of the reaction mixture.

    • Solution: Choose a scavenger that is known to be stable and effective in your specific reaction conditions.

Problem 3: My product is lost during the palladium removal process.

Symptoms:

  • The yield of your final compound is significantly lower after treatment with activated carbon or a scavenger resin.

Possible Causes & Solutions:

  • Adsorption of the product onto the removal agent.

    • Explanation: Activated carbon, in particular, can be non-selective and adsorb your product along with the palladium.[1] Some scavenger resins may also have an affinity for certain functional groups on your product.

    • Solution:

      • Wash Thoroughly: After removing the solid scavenger or carbon, wash it with a fresh portion of the solvent to recover any adsorbed product.

      • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.

      • Consider Alternative Methods: If product loss remains high, explore other palladium removal techniques like precipitation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of palladium residue in a pharmaceutical intermediate or API?

The acceptable level of palladium is determined by regulatory bodies like the International Council for Harmonisation (ICH).[3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[9][10] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a daily dose of 10 grams, the limit would be 10 ppm.[9]

Q2: How do I choose the best palladium removal method for my specific reaction?

The choice of method depends on several factors:

  • Nature of the Catalyst: Is it heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄)?

  • Scale of the Reaction: Some methods are more suitable for large-scale production than others.

  • Nature of Your Product: Is your product sensitive to certain conditions (e.g., pH, temperature)?

  • Cost and Time Constraints: The cost and time required for different methods can vary significantly.

The following decision tree can help guide your choice:

G start Start: Reaction Mixture with Palladium catalyst_type What is the nature of the palladium catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Insoluble homogeneous Homogeneous (e.g., Pd(PPh3)4) catalyst_type->homogeneous Soluble filtration Filtration through Celite® or fine filter heterogeneous->filtration scavenger Scavenger Resins homogeneous->scavenger carbon Activated Carbon homogeneous->carbon precipitation Precipitation homogeneous->precipitation chromatography Chromatography homogeneous->chromatography end Palladium-Free Product filtration->end scavenger->end carbon->end precipitation->end chromatography->end

Caption: Decision tree for selecting a palladium removal method.

Q3: Can I combine different palladium removal methods?

Yes, a multi-step approach is often more effective.[3][11] For example, you could first use precipitation to remove the bulk of the palladium, followed by treatment with a scavenger resin to remove the remaining traces.[8]

Q4: How can I analyze the amount of residual palladium in my sample?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive method for quantifying trace amounts of metals like palladium. High-energy polarized-beam energy dispersive X-ray fluorescence spectrometry is another validated method.[4]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®

This method is suitable for removing insoluble palladium catalysts like palladium on carbon (Pd/C).

Materials:

  • Büchner funnel or sintered glass funnel

  • Filter paper

  • Celite® (diatomaceous earth)

  • Reaction mixture containing heterogeneous palladium

  • Wash solvent (the same solvent as the reaction mixture)

Procedure:

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in the funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the wash solvent.[5]

  • Filter the Reaction Mixture:

    • Slowly pour the reaction mixture onto the center of the Celite® bed.

    • Apply a gentle vacuum to draw the solution through the filter.[5]

  • Wash the Celite® Pad:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[5]

  • Collect the Filtrate:

    • The filtrate contains your product, now free of the heterogeneous palladium catalyst.

Protocol 2: Removal of Homogeneous Palladium using a Scavenger Resin

This method is effective for removing soluble palladium species.

Materials:

  • Scavenger resin (choose one appropriate for your palladium species and solvent)

  • Reaction mixture containing homogeneous palladium

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[5]

  • Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[5]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (as recommended by the manufacturer) for a specified period (e.g., 2-24 hours).

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration.[5]

  • Wash and Collect:

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates, which now contain your product with reduced palladium levels.

G cluster_workflow Scavenger Resin Workflow start Reaction Mixture with Soluble Pd add_scavenger Add Scavenger Resin start->add_scavenger stir Stir for 2-24h add_scavenger->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Solvent filter->wash collect Collect Filtrate wash->collect end Purified Product collect->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

Protocol 3: Removal of Palladium using Activated Carbon

Activated carbon is a cost-effective method for removing various forms of palladium.[1][12]

Materials:

  • Activated carbon (e.g., Darco® KB-B)

  • Reaction mixture containing palladium

  • Stir plate and stir bar

  • Filtration apparatus (with a Celite® pad)

Procedure:

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the product) to the reaction mixture.

  • Stir the Mixture: Stir the slurry at room temperature or a slightly elevated temperature for several hours (e.g., 2-18 hours).[1]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash and Collect:

    • Wash the carbon/Celite® cake with fresh solvent to recover the product.

    • Combine the filtrates to obtain the purified product.

Data Summary: Efficiency of Palladium Removal Methods

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite®) >1000 (for heterogeneous Pd)<50Simple, fast, and inexpensive.Only effective for insoluble palladium.
Scavenger Resins 200 - 2000<10High selectivity, can be used in various solvents.[13]Can be expensive, may require screening to find the optimal resin.[12]
Activated Carbon 300 - 1600<1 - 10Inexpensive and effective for various palladium species.[1][12]Can be non-selective and adsorb the product, leading to yield loss.[1]
Precipitation >1500Variable, often requires a secondary purification stepCan remove large quantities of palladium.May not be suitable for all products, can be complex to optimize.
Chromatography Variable<100Can also remove other impurities.Can be time-consuming, expensive, and not easily scalable.[14]

References

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]

  • Activated carbon from rice husks provide superior substrates for palladium and other catalysts in organic syntheses. yet2. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Recovery of Palladium from the Spent Automobile Catalysts. Encyclopedia MDPI. Available at: [Link]

  • A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. ResearchGate. Available at: [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ACS Publications. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available at: [Link]

  • Purification of APIs. ZEOCHEM. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. Available at: [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • Activated Carbon Supported Palladium Nanoparticle Catalysts Synthesized by Atomic Layer Deposition. ACS Publications. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. Available at: [Link]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available at: [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. Available at: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at: [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available at: [Link]

Sources

Troubleshooting

challenges in the characterization of substituted biphenyls

Welcome to the Biphenyl Characterization Support Center . As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the most complex analytical hurdles encountered when working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biphenyl Characterization Support Center . As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the most complex analytical hurdles encountered when working with substituted biphenyls.

Substituted biphenyls are privileged scaffolds in drug discovery and materials science, but their tendency to exhibit restricted rotation (atropisomerism) introduces significant analytical challenges[1]. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your structural characterization and isolation workflows.

Module 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why do my ortho-substituted biphenyls exhibit broadened, missing, or duplicated signals in the ¹H and ¹³C NMR spectra at room temperature?

The Causality: This is a classic manifestation of atropisomerism—axial chirality arising from hindered rotation around the C-C biaryl bond. When ortho-substituents are sufficiently bulky, the rotational barrier ( ΔG‡ ) increases. If the rate of rotation is comparable to the NMR timescale at room temperature, the system enters an "intermediate exchange" regime. Consequently, the signals of protons in close proximity to the chiral axis will broaden or split into distinct sets representing the slowly interconverting conformers[2].

Quantitative Data: Steric Impact on Rotational Barriers The steric hindrance of ortho-substituents directly dictates the rotational barrier (often referred to as the B-value)[2].

Ortho-SubstituentB-Value ( ΔG‡ in kcal/mol)Exchange Regime at 298 K (500 MHz NMR)
Fluorine (-F)4.4Fast Exchange (Sharp, time-averaged singlets)
Chlorine (-Cl)7.7Fast Exchange (Sharp, time-averaged singlets)
Iodine (-I)9.9Intermediate Exchange (Broadened signals)
Trimethylammonium (-NMe₃⁺)18.1Slow Exchange (Distinct diastereotopic signals)

Self-Validating Protocol: Variable-Temperature (VT) NMR Spectroscopy To validate whether signal broadening is due to restricted rotation or mere sample degradation, you must force the system into the fast-exchange (coalescence) or slow-exchange limit.

  • Sample Preparation: Dissolve 10–15 mg of the biphenyl in a deuterated solvent with a wide liquid range (e.g., Toluene- d8​ for high temperatures, or CD₂Cl₂ for low temperatures).

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify a diastereotopic probe (e.g., an ortho-methyl or benzylic -CH₂- group).

  • Temperature Titration: Adjust the probe temperature in 5–10 K increments. Validation Check: Allow exactly 10 minutes for thermal equilibration at each step before tuning and matching the probe.

  • Coalescence Identification: Identify the coalescence temperature ( Tc​ ) where the split signals merge into a single broad peak.

  • Calculation: Use the Eyring equation to calculate the exact rotational barrier. The protocol validates itself if the calculated ΔG‡ remains constant across multiple temperature data points.

G A Acquire 1H NMR at 298K B Are signals broadened or duplicated? A->B C Fast Exchange (ΔG‡ < 15 kcal/mol) B->C No D Slow/Intermediate Exchange (Atropisomerism present) B->D Yes E Perform VT-NMR (Cooling or Heating) D->E F Calculate Activation Energy (Eyring Equation) E->F

Decision tree for identifying and characterizing biphenyl atropisomerism using NMR spectroscopy.

Module 2: Chromatographic Resolution of Atropisomers

Q: During chiral HPLC, I observe a "plateau" or "bridge" between the two enantiomer peaks, and I cannot achieve baseline resolution. What is causing this, and how can I fix it?

The Causality: A plateau between peaks on a chiral stationary phase (CSP) indicates dynamic on-column interconversion of the atropisomers. If the rotational barrier is between 20 and 24 kcal/mol, the enantiomers (aR and aS) interconvert at a rate similar to their chromatographic retention time[3]. The molecules literally change their chiral identity while traveling through the column, smearing the baseline.

Self-Validating Protocol: Low-Temperature Chiral Chromatography To suppress interconversion, you must lower the thermal energy of the system below the activation barrier of rotation.

  • Column Selection: Select a CSP known for high efficiency and robust temperature tolerance (e.g., immobilized amylose/cellulose derivatives).

  • System Chilling: Enclose the column in a cooling jacket and pre-chill the mobile phase (e.g., Hexane/Isopropanol) to 0°C or -20°C. Validation Check: Monitor the pump backpressure. Ensure the mobile phase viscosity at the target temperature does not exceed the system's operational limits.

  • Flow Rate Optimization: Reduce the flow rate (e.g., to 0.5 mL/min) to compensate for increased viscosity and maintain optimal theoretical plates.

  • Injection and Monitoring: Inject the racemate. The plateau should resolve into two sharp, baseline-separated peaks. If a plateau persists, lower the temperature further or switch to a stationary phase that provides stronger enantiomeric retention to shorten the run time[3].

G A Assess Rotational Barrier (ΔG‡) B ΔG‡ < 20 kcal/mol A->B C ΔG‡ > 25 kcal/mol A->C D Isomers interconvert rapidly. Cannot isolate at RT. B->D E Perform Chiral HPLC/SFC at Room Temperature C->E F Use Low-Temp HPLC (e.g., -20°C to 0°C) D->F

Workflow for selecting the appropriate chiral chromatographic separation strategy based on ΔG‡.

Module 3: Absolute Configuration & Chiroptical Spectroscopy

Q: After successfully isolating the stable atropisomers, how do I reliably assign the absolute configuration (aR vs. aS) without relying on X-ray crystallography?

The Causality: Electronic Circular Dichroism (ECD) spectroscopy is the gold standard for assigning axial chirality in solution. The dihedral angle of the biphenyl system dictates the sign of the Cotton effect in the CD spectrum. For biphenyls, the A-band (around 250 nm) is highly diagnostic. A positive Cotton effect at the biphenyl conjugation band typically correlates with an (aR) configuration, though this must be corroborated by computational methods due to the influence of specific electronic substituents[4].

Self-Validating Protocol: ECD Spectroscopy and TD-DFT Validation

  • Sample Preparation: Prepare a highly dilute solution ( 1×10−4 to 1×10−5 M) of the pure atropisomer in spectroscopic-grade acetonitrile.

  • Baseline Correction: Record a blank spectrum of the pure solvent using the exact same quartz cuvette (0.1 cm path length). Validation Check: Ensure the High Tension (HT) voltage remains below 600 V throughout the scan to guarantee photometric accuracy.

  • Data Acquisition: Scan the sample from 190 nm to 400 nm at room temperature.

  • TD-DFT Computational Matching: Optimize the ground-state geometry of the (aR) and (aS) isomers using Density Functional Theory (e.g., B3LYP/6-31G*). Calculate the theoretical ECD spectra using Time-Dependent DFT (TD-DFT) and overlay them with the experimental data. A mirror-image match between the theoretical (aR) spectrum and the experimental data confirms the absolute configuration[4].

References

  • Atropisomerism in Medicinal Chemistry: Challenges and Opportunities Source: Future Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination Source: Organic & Biomolecular Chemistry (SciSpace / ResearchGate) URL:[Link]

  • Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes Source: Chemosensors (MDPI / Semantic Scholar) URL:[Link]

Sources

Optimization

preventing decomposition of 3-Chloro-5-(4-hydroxymethylphenyl)phenol during storage

Welcome to the Technical Support Center for the handling, storage, and stability optimization of 3-Chloro-5-(4-hydroxymethylphenyl)phenol . As a Senior Application Scientist, I have designed this guide to move beyond bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and stability optimization of 3-Chloro-5-(4-hydroxymethylphenyl)phenol .

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. This document provides a mechanistic understanding of the molecule's vulnerabilities, a targeted troubleshooting FAQ, and self-validating experimental protocols to ensure absolute reproducibility in your drug development and synthetic workflows.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the structural liabilities of 3-Chloro-5-(4-hydroxymethylphenyl)phenol. This biphenyl derivative contains three distinct functional groups, two of which are highly susceptible to environmental degradation:

  • The Phenol Moiety: Phenols are notoriously prone to auto-oxidation. Exposure to oxygen, light, or alkaline conditions triggers the loss of an electron, forming a highly reactive phenoxy radical. This radical rapidly undergoes further oxidation to form highly conjugated quinone derivatives[1].

  • The Hydroxymethyl (Benzylic Alcohol) Moiety: The benzylic position is activated, making the primary alcohol susceptible to selective oxidation into a benzaldehyde or benzoic acid derivative, particularly in the presence of trace transition metals or dissolved oxygen[2].

  • The Aryl Chloride Moiety: While generally stable, aryl chlorides can undergo photolytic dehalogenation under intense ultraviolet (UV) exposure.

Degradation Target 3-Chloro-5-(4-hydroxymethylphenyl) phenol Phenoxy Phenoxy Radical (Intermediate) Target->Phenoxy O2, Light, Alkaline pH Aldehyde Benzaldehyde Derivative (Loss of Potency) Target->Aldehyde Trace Metals, O2 Exposure Quinone Quinone Derivatives (Pink/Brown Discoloration) Phenoxy->Quinone Auto-oxidation

Fig 1. Primary oxidative degradation pathways of 3-Chloro-5-(4-hydroxymethylphenyl)phenol.

Part 2: Troubleshooting Guide & FAQs

Q: My solid compound has developed a pinkish-brown tint during storage. Is it still viable for my assays? A: No, it is highly recommended to discard or re-purify the batch. This discoloration is a classic hallmark of phenolic auto-oxidation. The phenol moiety has oxidized into quinone derivatives[3]. Quinones are highly conjugated electrophiles that not only reduce the effective concentration of your target molecule but can also covalently bind to proteins in biological assays, leading to false positives or cellular toxicity[4].

Q: I stored my stock solution at room temperature, and my LC-MS shows a new peak with a mass of [M-2]. What happened? A: A mass loss of 2 Da (loss of two protons) strongly indicates that the hydroxymethyl group has been oxidized to an aldehyde[2]. Aldehydes also have a higher molar absorptivity due to extended conjugation, which is why this impurity often appears disproportionately large on a UV chromatogram.

Q: Does the pH of my formulation buffer affect the stability of the compound? A: Yes, significantly. Phenols are highly susceptible to oxidation at alkaline pH because the deprotonated phenoxide ion is far more electron-rich and easily oxidized than the protonated phenol[3]. To maximize stability in aqueous solutions, formulate your buffers to a slightly acidic or neutral pH (5.0–7.0).

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, storage must be treated as a rigorous scientific procedure. The following protocols are designed as self-validating systems —meaning they include built-in analytical checkpoints to verify that the storage method has not failed.

Protocol A: Long-Term Storage of Solid Material

Causality Focus: Mitigating atmospheric oxygen, ambient moisture, and UV light.

  • Baseline Verification (Self-Validation): Before storage, dissolve a 1 mg sample in HPLC-grade methanol and run an HPLC-UV assay (at 254 nm and 280 nm). Record the baseline purity. Causality: You cannot measure degradation if you do not have a quantitative baseline.

  • Desiccation: Place the bulk powder in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours. Causality: Residual moisture can facilitate localized hydrolysis or act as a solvent micro-environment for oxidative reactions.

  • Inert Gas Blanketing: Transfer the dried powder into amber glass vials. Gently purge the headspace of the vial with Argon gas for 10 seconds. Causality: Argon is significantly heavier than air and Nitrogen. It forms a dense protective blanket over the solid powder, effectively displacing reactive oxygen and preventing radical initiation.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined closures. Causality: Standard polyethylene or rubber septa can leach plasticizers into the compound over time. PTFE is chemically inert. Wrap the cap boundary tightly with Parafilm.

  • Cryogenic Storage: Store the sealed vials at -20°C.

  • Validation Check: After 6 months of storage, pull one vial and repeat the HPLC-UV analysis. If the parent peak area drops below 98% of the baseline, the storage environment has been compromised.

Workflow Step1 1. HPLC Baseline Purity Check (Self-Validation) Step2 2. Vacuum Desiccation (Remove Moisture) Step1->Step2 Step3 3. Argon Gas Purge (Displace Oxygen) Step2->Step3 Step4 4. Seal in Amber Vials with PTFE (Prevent Photo-oxidation) Step3->Step4 Step5 5. Store at -20°C (Thermal Stability) Step4->Step5

Fig 2. Self-validating workflow for the long-term storage of solid phenolic compounds.

Protocol B: Preparation and Storage of Working Solutions

Causality Focus: Preventing dissolved oxygen and freeze-thaw degradation.

  • Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous DMSO or Methanol) with Nitrogen gas for 15 minutes prior to dissolving the compound. Causality: Solvents naturally harbor dissolved oxygen. Removing it prevents immediate auto-oxidation upon solvation.

  • Chelation (Optional but Recommended): If preparing an aqueous stock, add 0.1 mM EDTA to the buffer. Causality: Trace divalent metal ions in water catalyze the oxidation of phenols[3]. EDTA sequesters these metals.

  • Single-Use Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 50 µL) in opaque microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce condensation (water) and fresh atmospheric oxygen into the master tube, exponentially accelerating degradation.

  • Storage: Store solution aliquots at -80°C. Discard any unused portion of an aliquot after thawing.

Part 4: Quantitative Stability Data

The following table synthesizes quantitative retention data for phenolic and benzylic alcohol derivatives under various storage conditions, providing a predictive model for 3-Chloro-5-(4-hydroxymethylphenyl)phenol stability[5][6].

Storage ConditionVariableEstimated Retention (6 Months)Primary Degradation Risk
Temperature -20°C (Solid)> 99%Negligible
Temperature 4°C (Solid)> 95%Slow auto-oxidation
Temperature 25°C (Solid)< 90%Accelerated oxidation
Temperature 40°C (Solution)< 50%Rapid conversion to benzaldehyde/quinone
Light Exposure Ambient / UV Light< 80%Photo-oxidation & photodehalogenation
Atmosphere Ambient Air (O₂)< 85%Radical initiation
Atmosphere Inert Gas (Argon)> 98%Minimized radical formation
pH (Aqueous) Alkaline (pH > 8.0)< 70%Phenoxide-driven rapid oxidation

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for the Chromatography of Phenolic Compounds

As a Senior Application Scientist, I've frequently guided researchers through the nuances of chromatographic analysis. The separation of phenolic compounds, a diverse and vital class of molecules, presents unique challen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of chromatographic analysis. The separation of phenolic compounds, a diverse and vital class of molecules, presents unique challenges that often trace back to the mobile phase. A well-optimized solvent system is not just a detail; it is the cornerstone of a robust and reproducible separation.

This guide is structured to function as a dedicated support center. It moves from frequently asked questions to in-depth troubleshooting scenarios and actionable protocols. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own method development.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a mobile phase when analyzing phenolic compounds by Reverse-Phase HPLC?

A common and effective starting point for separating phenolic compounds on a C18 column is a gradient elution using acidified water as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[1][2] A typical acid modifier is a small amount of formic acid, acetic acid, or phosphoric acid to bring the aqueous phase to a pH between 2 and 4.[3] This acidic condition is critical for ensuring reproducible retention and symmetrical peak shapes for acidic phenols.[4]

Q2: Why is controlling the pH of the mobile phase so critical for phenolic compounds?

The pH of the mobile phase directly influences the ionization state of both the phenolic analytes and the stationary phase.[5] Most phenolic compounds are weak acids. Operating at a pH below their pKa (typically by at least 2 units) keeps them in their neutral, protonated form.[4] This increases their hydrophobicity, leading to better retention and interaction with the C18 stationary phase.[4] Furthermore, low pH (e.g., pH < 4) suppresses the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause undesirable secondary interactions and lead to severe peak tailing.[6]

Q3: Should I use methanol or acetonitrile as the organic modifier?

Both methanol and acetonitrile are widely used, and the choice depends on the specific separation goals.[7]

  • Acetonitrile generally offers lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often provides different selectivity compared to methanol.[8]

  • Methanol is a protic solvent and can engage in hydrogen bonding, which can alter selectivity for certain phenols. It is also often a more cost-effective option.

For complex mixtures, it is advisable to screen both solvents during method development, as a change in organic modifier can significantly alter the elution order and resolution of co-eluting peaks.[5]

Q4: When should I choose gradient elution over isocratic elution?

The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all analytes have similar polarities and elute relatively close to each other.[9][10] It is simpler to set up and does not require column re-equilibration between runs.[9]

  • Gradient elution (mobile phase composition changes over time) is superior for complex samples containing compounds with a wide range of polarities.[11][12] It provides better resolution for all peaks, improves peak shape for late-eluting compounds, and can shorten the overall analysis time compared to an isocratic method that could adequately retain the early-eluting peaks.[11][13] For most natural product extracts or drug degradation studies involving diverse phenolic structures, gradient elution is the standard approach.[2][13]

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during your experiments, providing explanations of the causes and a logical path to a solution.

Problem 1: My phenolic acid peaks are tailing severely.

Q: I am analyzing a mixture of gallic acid and ferulic acid, but the peaks are asymmetrical with a pronounced tail. What are the primary causes and how can I fix this?

Peak tailing is a frequent issue when analyzing phenolic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[6]

Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains.[6] At mobile phase pH values above 4, these silanols become deprotonated (Si-O⁻) and can interact ionically with any ionized phenolic acids (which are negatively charged at higher pH).[6] This mixed-mode retention mechanism (both reverse-phase and ion-exchange) leads to poor peak shape.[6]

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is it < 3.5? start->check_ph adjust_ph Action: Lower pH Add 0.1% Formic or Phosphoric Acid to Aqueous Phase. check_ph->adjust_ph No check_column 2. Evaluate Column Health Is the column old or contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Action: Flush Column Use a strong solvent (e.g., Isopropanol). If no improvement, replace column. check_column->flush_column Yes check_overload 3. Check for Overload Are you injecting too high a concentration? check_column->check_overload No flush_column->check_overload dilute_sample Action: Dilute Sample Reduce injection concentration by 5-10x. check_overload->dilute_sample Yes end End: Symmetrical Peaks check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing of phenolic acids.

Step-by-Step Solution:

  • Lower Mobile Phase pH: The most effective solution is to ensure the mobile phase pH is low enough to suppress ionization of both the phenolic acids and the silanol groups.[14] Acidify your aqueous mobile phase (Solvent A) to a pH of 2.5-3.0 with an additive like phosphoric acid or formic acid.[2][4]

  • Check for Column Contamination/Degradation: If lowering the pH does not resolve the issue, your column may be the problem.[6] Strongly retained matrix components can bind to the stationary phase and create active sites. Try flushing the column with a strong solvent wash sequence. If the problem persists, the column may be degraded and require replacement.[15]

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to saturation of the stationary phase and causing peak distortion.[6] Try diluting your sample and reinjecting.

Problem 2: My retention times are unstable and drifting between injections.

Q: I'm running a gradient method for a plant extract. The retention times for my target phenols are decreasing with each subsequent injection. What's happening?

Retention time drift, especially a consistent decrease, is almost always a sign that the column is not being properly re-equilibrated to the initial mobile phase conditions after each gradient run.

Causality: A gradient analysis starts with a high percentage of the weak solvent (e.g., 95% aqueous) and ends with a high percentage of the strong organic solvent (e.g., 95% acetonitrile). Before the next injection, the column must be returned to the starting conditions and held there long enough for the stationary phase surface to fully equilibrate with the initial mobile phase. If the equilibration time is too short, the mobile phase at the start of the next run will be slightly stronger (contain more organic solvent) than intended, causing analytes to elute earlier.

Troubleshooting Steps:

  • Increase Post-Run Equilibration Time: This is the most common solution. A good rule of thumb is to have an equilibration period equivalent to 10-15 column volumes. You can calculate the column volume (Vc) using the formula Vc = π * (radius)² * length. For a standard 4.6 x 150 mm column, this is approximately 1.5-2.0 mL. At a flow rate of 1 mL/min, you would need an equilibration time of at least 15-20 minutes after the gradient returns to initial conditions.

  • Check for Leaks: A leak in the pump or fittings can cause an inconsistent mobile phase composition to be delivered to the column, resulting in fluctuating retention times.[16] Visually inspect all fittings for salt crystal buildup (from buffers) or drips.

  • Ensure Proper Mobile Phase Mixing and Degassing: If you are using a low-pressure mixing system, ensure the proportioning valves are working correctly. Air bubbles in the pump, caused by inadequately degassed solvents, can also lead to inconsistent flow and retention times. Use an in-line degasser or sparge your solvents with helium.

Problem 3: I have poor resolution between two critical flavonoid peaks.

Q: My method separates most compounds well, but quercetin and kaempferol are almost completely co-eluting. How can I improve their separation?

Improving the resolution between two closely eluting peaks requires manipulating the selectivity (α) of the chromatographic system. This can be achieved by altering the mobile phase, stationary phase, or temperature.

Troubleshooting Steps:

  • Change the Organic Modifier: This is often the easiest and most impactful change. The chemical properties of acetonitrile and methanol are different, and they will interact with your analytes and the stationary phase in distinct ways.[5] If you are using acetonitrile, develop a method using methanol instead. This can often change the elution order or significantly improve the separation between critical pairs.

  • Adjust the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can increase resolution.[11] Decrease the rate of change of %B in the region where your target compounds are eluting. For example, if they elute between 15 and 20 minutes where the gradient is changing from 30% to 50% B, try changing that segment to a slower ramp from 30% to 40% B over 10 minutes.

  • Modify the Mobile Phase pH: While a low pH is generally recommended, small adjustments can sometimes influence the selectivity between two structurally similar phenols with slightly different pKa values. Try adjusting the pH in small increments (e.g., from 2.5 to 2.8 or 3.0) and observe the effect on resolution.

  • Increase Temperature: Operating the column at a higher temperature (e.g., 40-50 °C) can improve efficiency and may alter selectivity.[17] Some phenolic compounds, like anthocyanins, show significantly better peak shapes and efficiency at elevated temperatures due to faster on-column interconversion between different chemical forms.[17]

Data Tables & Key Protocols
Table 1: Properties of Common Solvents for Phenolic Analysis
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Key Characteristics
Water10.2~1901.00Primary weak solvent in RP-HPLC.[5]
Acetonitrile5.81900.37Good UV transparency, low viscosity, aprotic.[8]
Methanol5.12050.60Protic (can hydrogen bond), good solvent strength.[2]
Isopropanol3.92052.30Strong solvent, useful for column flushing.[14]
Protocol 1: Preparation of an Acidified Mobile Phase for RP-HPLC

This protocol describes the preparation of a standard mobile phase for the analysis of phenolic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol[4]

  • HPLC-grade formic acid or phosphoric acid[4]

  • Sterile, filtered 1L glass solvent bottles

  • 0.45 µm or 0.22 µm membrane filter for aqueous phase

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1L solvent bottle.

    • Carefully add 1 mL of formic acid (for 0.1% v/v) or an appropriate amount of phosphoric acid to achieve a pH of ~2.5.[4]

    • Seal the bottle and mix thoroughly by inversion.

    • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Prepare Mobile Phase B (Organic):

    • Pour 1L of HPLC-grade acetonitrile or methanol directly into a separate, clearly labeled 1L solvent bottle.

  • Degas Solvents:

    • Place both solvent bottles in an ultrasonic bath for 15-20 minutes or connect them to an in-line vacuum degasser on the HPLC system. This step is crucial to prevent bubble formation in the pump and detector.

  • System Setup:

    • Place the solvent lines into the respective bottles, ensuring the sinkers are at the bottom.

    • Purge the system pumps with the new mobile phases to remove any old solvent and air bubbles.

References

Sources

Optimization

Advanced NMR Technical Support Center: Polysubstituted Aromatic Compounds

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and drug development professionals, accurately assigning the 1H and 13C NMR signals of polysubstitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and drug development professionals, accurately assigning the 1H and 13C NMR signals of polysubstituted aromatic rings is a critical bottleneck in structural elucidation. This guide synthesizes empirical rules, 2D NMR methodologies, and troubleshooting protocols to help you resolve overlapping signals, second-order effects, and ambiguous regioisomers.

Diagnostic Workflow: Aromatic NMR Assignment

NMR_Workflow N1 1D 1H & 13C NMR Acquisition N2 Check for Second-Order Effects (Roofing, Overlap) N1->N2 N3 High-Field NMR or J-Resolved (JRES) N2->N3 Δv/J < 5 N4 1H-13C HSQC (Protonated Carbons) N2->N4 First-Order N3->N4 N5 1H-13C HMBC (Quaternary C & Linkage) N4->N5 N6 NOESY / ROESY (Regioisomer Differentiation) N5->N6 N7 Unambiguous Assignment N6->N7

Workflow for resolving and assigning polysubstituted aromatic NMR spectra.

Troubleshooting & FAQs

Q1: My 1D 1H NMR aromatic region (7.0 - 8.0 ppm) is an overlapping mess of complex multiplets. How do I extract meaningful coupling constants ( J ) and chemical shifts ( δ )?

Causality: You are likely observing second-order effects. In first-order spectra, the chemical shift difference ( Δν in Hz) between coupled protons is much larger than their coupling constant ( J ). When Δν/J<5 , the energy levels of the spin systems become nearly degenerate[1]. This causes the multiplets to "lean" towards each other (known as the "roof effect") and breaks the simple n+1 splitting rules, creating complex patterns (e.g., AB, ABX, or AA'BB' spin systems) (1)[1].

Solution & Validation:

  • Increase Magnetic Field Strength: Because Δν (measured in Hz) scales linearly with the magnetic field strength while J remains constant, analyzing the sample on a higher-field spectrometer (e.g., 600 MHz instead of 60 MHz) will increase the Δν/J ratio. This often simplifies the spectrum back to first-order behavior (2)[2].

  • J-Resolved (JRES) Spectroscopy: If a higher-field instrument is unavailable, perform a 2D JRES experiment. This technique separates the chemical shift (F2 axis) from the J-coupling (F1 axis), allowing you to deconvolute overlapping peaks and extract accurate J values directly from the F1 projection.

Q2: I have a polysubstituted benzene ring. How can I definitively assign the quaternary carbons and differentiate between regioisomers (e.g., 1,2,3- vs. 1,2,4-substituted)?

Causality: Quaternary carbons lack attached protons, making them invisible in standard 1H NMR and 1H

13C HSQC experiments. Furthermore, empirical substituent chemical shift (SCS) rules can deviate significantly in highly substituted rings due to steric hindrance and electronic cross-talk (3)[3].

Solution & Validation: You must bridge the isolated proton spin systems using Heteronuclear Multiple Bond Correlation (HMBC). HMBC is typically optimized for long-range JCH​ couplings of ~8 Hz, which perfectly matches the typical 3-bond ( 3JCH​ ) coupling in aromatic systems (4)[4]. By tracing the 3-bond correlations from a known aromatic proton to a quaternary carbon, you can map the ring topology.

Self-Validation Check: Always overlay your HMBC spectrum with your HSQC spectrum. HMBC sequences are designed to suppress 1-bond couplings, but residual 1JCH​ peaks (appearing as doublets split by ~145 Hz) can sometimes bleed through. Cross-referencing ensures you don't misidentify a residual 1-bond peak as a long-range correlation.

Standard Operating Procedure: 2D NMR Aromatic Assignment Workflow

To systematically resolve polysubstituted aromatic rings, follow this self-validating protocol (5)[5]:

Step 1: Baseline Acquisition

  • Acquire high-resolution 1D 1H and 13C NMR spectra.

  • Checkpoint: Count the number of unique 13C signals to determine molecular symmetry.

Step 2: Direct Bond Mapping (HSQC)

Acquire a 1H

13C HSQC spectrum. This experiment is optimized to detect 1-bond couplings ( 1JCH​≈145 Hz)[4].
  • Assign all protonated aromatic carbons by correlating them to their directly attached protons.

  • Step 3: Long-Range Connectivity (HMBC)

    Acquire a 1H

    13C HMBC spectrum. This is optimized for long-range couplings ( 2,3JCH​≈8 Hz)[4].
  • Identify quaternary carbons (those present in the 1D 13C spectrum but absent in the HSQC).

  • Map 3-bond correlations from assigned aromatic protons to these quaternary carbons. (Note: 2-bond aromatic couplings are typically weak (~1-2 Hz) and often absent, making HMBC an excellent 3-bond filter for aromatic rings).

  • Step 4: Spatial Verification (NOESY/ROESY)

    • Acquire a 2D NOESY spectrum.

    • Verify the regiochemistry by observing through-space Nuclear Overhauser Effects (NOEs) between adjacent aromatic protons and substituent protons (e.g., methoxy or methyl groups).

    Reference Data: Empirical Substituent Chemical Shifts (SCS)

    While 2D NMR is definitive, empirical SCS rules provide the essential starting hypothesis for your assignments. The chemical shift of an aromatic carbon is calculated as: δC​=128.5+ΣΔδ [3].

    Substituent GroupIpso ( Δδ )Ortho ( Δδ )Meta ( Δδ )Para ( Δδ )Electronic Effect
    -CH3 (Methyl)+9.3+0.7-0.1-2.9Weak +I, +M
    -OH (Hydroxyl)+26.9-12.7+1.4-7.3Strong +M
    -OCH3 (Methoxy)+31.4-14.4+1.0-7.7Strong +M
    -NO2 (Nitro)+20.0-4.8+0.9+5.8Strong -I, -M
    -Cl (Chloro)+6.2+0.4+1.3-1.9-I, Weak +M

    (Note: Data summarized from standard empirical NMR additivity rules. Deviations >2 ppm may occur in ortho-disubstituted systems due to steric inhibition of resonance).

    References

    • Second order - NMR Spectroscopy , Organic Chemistry Data / Netlify, 1

    • Incorporating Benchtop NMR Spectrometers in the Undergraduate Lab: Understanding Resolution and Circumventing Second-Order Effects , Journal of Chemical Education - ACS Publications, 2

    • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings , Benchchem, 3

    • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab , ACS Publications,4

    • A Step-By-Step Guide to 1D and 2D NMR Interpretation , Emery Pharma, 5

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Regioselective Phenol Chlorination

    Welcome to the Advanced Synthesis Support Center. For drug development professionals and synthetic chemists, achieving precise regiocontrol during the late-stage halogenation of aromatic systems is a persistent challenge...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. For drug development professionals and synthetic chemists, achieving precise regiocontrol during the late-stage halogenation of aromatic systems is a persistent challenge. The innate electronic properties of phenols strongly activate the ring toward electrophilic aromatic substitution, often leading to poor regioselectivity and over-chlorination.

    This guide provides field-proven, mechanistically grounded troubleshooting strategies to override innate substrate biases and achieve highly specific ortho- or para-chlorination.

    Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

    Q1: Why am I getting an intractable mixture of ortho and para isomers when using standard chlorinating agents like Cl₂ or SO₂Cl₂? Causality: The hydroxyl group of a phenol is a strongly activating, ortho/para-directing moiety. Because it donates electron density via resonance, the nucleophilicity at both the 2- (ortho) and 4- (para) positions is significantly enhanced[1]. Without steric or directing interventions, the innate selectivity is governed merely by the slight steric hindrance of the hydroxyl group, typically yielding a para-to-ortho ratio of only 8:1 to 10:1[2]. Resolution: To achieve >95% selectivity for a single isomer, you must transition from substrate-controlled to catalyst-controlled halogenation.

    Q2: My synthetic route requires >95% para-selectivity for simple phenols. How can I completely block ortho-chlorination? Causality: You must increase the steric bulk of the active electrophile. When sulfuryl chloride (SO₂Cl₂) is used in conjunction with a dialkyl sulfide or a poly(alkylene sulfide) and a Lewis acid (e.g., AlCl₃), the active chlorinating species is no longer a naked chlorine electrophile. Instead, it forms a massive sulfonium ion complex, [R₂SCl⁺][AlCl₄⁻][3][4]. This bulky intermediate is sterically excluded from the ortho position, forcing highly regioselective para-chlorination. Resolution: Employ a poly(alkylene sulfide) catalyst with alternating methylene spacers (e.g., 3 and 6 methylene groups) alongside SO₂Cl₂ and AlCl₃. This system has been proven to push para-selectivity to unprecedented levels[3]. Alternatively, cyclic sulfides like tetrahydrothiopyran (THTP) can be used to achieve para/ortho ratios exceeding 45:1[5].

    Q3: My target active pharmaceutical ingredient (API) requires ortho-chlorination, but the substrate's innate preference is para. How do I reverse this selectivity? Causality: Reversing innate selectivity requires overriding steric hindrance with favorable non-covalent interactions that pre-organize the transition state. Nagasawa's bis-thiourea catalyst achieves this by forming a precise hydrogen-bonding network with both the phenol substrate and the chlorinating agent (N-chlorosuccinimide, NCS)[6]. This complex acts as a scaffold, specifically directing the delivery of Cl⁺ to the proximal ortho position while shielding the para position. Resolution: Switch your chlorinating agent from SO₂Cl₂ to the milder NCS, and employ 1–5 mol% of a bis-thiourea catalyst in a non-polar solvent (such as CDCl₃ or CH₂Cl₂) at room temperature[2][6].

    Q4: I am observing significant over-chlorination (formation of di- and tri-chlorophenols). How do I arrest the reaction at mono-chlorination? Causality: While the first chlorination slightly deactivates the aromatic ring, the hydroxyl group remains such a powerful electron donor that the resulting monochlorophenol is still highly nucleophilic[1]. If the chlorinating agent is too harsh or present in excess, consecutive electrophilic substitutions occur faster than the initial reaction. Resolution:

    • Strictly control stoichiometry to 0.95 equivalents of the chlorinating agent.

    • Switch to milder reagents (e.g., NCS or Palau'chlor) which are highly effective for late-stage modifications of bioactive compounds without causing over-reaction[7][8].

    • Lower the reaction temperature to kinetically trap the monochlorinated intermediate.

    Part 2: Visualizing Regiocontrol Mechanisms

    To better understand the divergent pathways dictated by your choice of catalyst, refer to the mechanistic flowchart below.

    G cluster_ortho Ortho-Selective Pathway cluster_para Para-Selective Pathway Phenol Phenol + Chlorinating Agent (NCS or SO2Cl2) Cat_Ortho Bis-Thiourea Catalyst (H-Bonding Network) Phenol->Cat_Ortho Add Thiourea Cat_Para Poly(alkylene sulfide) + AlCl3 or Phosphine Sulfide Phenol->Cat_Para Add Sulfide / AlCl3 TS_Ortho Directed Delivery of Cl+ via Substrate-Catalyst Complex Cat_Ortho->TS_Ortho Prod_Ortho Ortho-Chlorophenol (High o:p ratio) TS_Ortho->Prod_Ortho TS_Para Bulky Active Species [R2SCl+][AlCl4-] Cat_Para->TS_Para Prod_Para Para-Chlorophenol (High p:o ratio) TS_Para->Prod_Para

    Caption: Regiodivergent pathways for phenol chlorination using catalyst-directed mechanisms.

    Troubleshooting Start Issue Identified: Suboptimal Chlorination Issue1 Over-chlorination (Di-/Tri-chlorophenols) Start->Issue1 Issue2 Poor Regioselectivity (Low o:p or p:o ratio) Start->Issue2 Sol1A Reduce Equivalents of Cl Source (0.95 eq) Issue1->Sol1A Sol1B Switch to Milder Reagent (e.g., NCS instead of Cl2) Issue1->Sol1B Sol2A Target Para? Use Polymeric Sulfide/AlCl3 Issue2->Sol2A Sol2B Target Ortho? Use Bis-thiourea/NCS Issue2->Sol2B Opt Optimize Temperature & Solvent (e.g., non-polar) Sol1A->Opt Sol1B->Opt Sol2A->Opt Sol2B->Opt

    Caption: Troubleshooting workflow for resolving over-chlorination and poor regioselectivity.

    Part 3: Quantitative Data & Benchmarks

    The following table summarizes the expected regioselectivity outcomes based on the chosen catalyst system. Use this data to benchmark your experimental results against established literature standards.

    Catalyst SystemChlorinating AgentSubstrateTarget IsomerSelectivity RatioYieldReference
    None (Innate Bias) SO₂Cl₂PhenolPara~ 10:1 (p:o)Moderate[2]
    Poly(alkylene sulfide) + AlCl₃ SO₂Cl₂PhenolPara> 45:1 (p:o)> 90%[3][5]
    Tetrahydrothiopyran (THTP) + AlCl₃ SO₂Cl₂o-CresolPara (4-chloro)45.7:1 (p:o)96%[5]
    Bis-thiourea (Nagasawa's) NCSPhenolOrtho10:1 (o:p)High[2][6]
    BINAP-derived Phosphine Sulfide NCSPhenolPara20:1 (p:o)High[2][6]

    Part 4: Validated Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the final workup without passing the designated analytical checkpoints.

    Protocol A: Highly Para-Selective Chlorination (Steric Exclusion Method)

    Ideal for bulk synthesis of 4-chlorophenol derivatives.

    • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the phenol substrate (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Catalyst Addition: Add the poly(alkylene sulfide) catalyst (0.1 mmol, 1 mol%) and anhydrous AlCl₃ (0.5 mmol, 5 mol%). Stir for 15 minutes at 0 °C to allow the Lewis acid-sulfide complex to form.

    • Reagent Delivery: Dilute freshly distilled sulfuryl chloride (SO₂Cl₂, 9.5 mmol, 0.95 eq) in 5 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump, maintaining the temperature at 0 °C.

    • Validation Checkpoint (Critical): After 1 hour of stirring, withdraw a 10 µL aliquot. Quench with water, extract with ethyl acetate, and analyze via GC-MS. Proceed to step 5 ONLY if the mono-chlorinated mass peak (m/z = M+34) is dominant and di-chlorinated species (m/z = M+68) are <2%. If unreacted starting material remains, add SO₂Cl₂ in 0.05 eq increments.

    • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Catalyst-Controlled Ortho-Selective Chlorination (H-Bonding Method)

    Ideal for late-stage molecular editing of APIs.

    • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the phenol substrate (1.0 mmol) in anhydrous CDCl₃ or CH₂Cl₂ (5 mL).

    • Catalyst Addition: Add Nagasawa's bis-thiourea catalyst (0.05 mmol, 5 mol%). Stir at room temperature for 10 minutes to establish the hydrogen-bonding network.

    • Reagent Delivery: Add N-chlorosuccinimide (NCS, 1.0 mmol, 1.0 eq) in a single portion. Seal the vial and stir at room temperature.

    • Validation Checkpoint (Critical): Monitor the reaction via ¹H-NMR (if using CDCl₃) or TLC every 2 hours. Look for the disappearance of the ortho-proton signal and the retention of the para-proton signal. The reaction is typically complete within 4–12 hours depending on the substrate's electronics.

    • Quench & Workup: Once complete, dilute the mixture with diethyl ether (10 mL) and wash with water (3 x 10 mL) to remove the succinimide byproduct. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure ortho-chlorophenol.

    References

    • The Catalyst-Controlled Regiodivergent Chlorination of Phenols | Organic Letters Source: acs.org URL:[Link]

    • The use of polymeric sulfides as catalysts for the para-regioselective chlorination of phenol and 2-chlorophenol Source: tandfonline.com URL:[Link]

    • Commercially Important Chlorinated Phenols Source: encyclopedia.pub URL:[Link]

    • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives Source: researchgate.net URL:[Link]

    • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: nih.gov URL:[Link]

    • Regioselective Chlorination of Phenols - Scientific Update - UK Source: scientificupdate.com URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Solubility for 3-Chloro-5-(4-hydroxymethylphenyl)phenol

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 3-Chloro-5-(4-hydroxymethylphenyl)phenol .

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 3-Chloro-5-(4-hydroxymethylphenyl)phenol .

    As a biphenyl derivative containing both a highly acidic phenolic hydroxyl (pKₐ ~9.5) and a primary aliphatic hydroxymethyl group (pKₐ ~15.5), this compound presents a classic solubility paradox. While the lipophilic biphenyl core and chlorine atom suggest compatibility with non-polar media, the dual hydroxyl groups create a rigid, high-energy crystalline lattice driven by intermolecular hydrogen bonding and π−π stacking. This guide synthesizes mechanistic theory with field-proven methodologies to overcome these challenges.

    Part 1: Diagnostic FAQs

    Q: Why does my compound form an intractable slurry in standard solvents like dichloromethane (DCM) or toluene, even at reflux? A: The insolubility is not driven by molecular weight, but by the cohesive energy density of the solid state. The phenolic -OH acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA), cross-linking with the hydroxymethyl group of adjacent molecules. Solvents like DCM or toluene lack the Kamlet-Taft β (hydrogen bond acceptor) capacity required to break these intermolecular networks [1]. To dissolve this compound, the solvent must provide a lower-energy solvated state than the crystal lattice.

    Q: What is the most effective solvent class for this specific biphenyl derivative? A: Polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc) are the gold standard. These solvents possess high dipole moments and strong HBA capabilities, allowing them to coordinate with the -OH protons and disrupt the lattice without donating protons that could interfere with your reaction [2].

    Q: I need to perform a transition metal-catalyzed cross-coupling in a less polar solvent like THF. How can I force solubility? A: If you cannot change the solvent to a polar aprotic, you must alter the molecule's electronic state. Adding a mild base (e.g., Cs2​CO3​ ) selectively deprotonates the more acidic phenolic -OH. The resulting phenoxide anion drastically increases solubility in ethereal solvents like THF due to ion-dipole interactions. Alternatively, transient silylation masks the hydroxyl groups, rendering the molecule highly lipophilic.

    Part 2: Quantitative Data & Solvent Selection

    To rationally select a reaction medium, compare the Kamlet-Taft β parameters (which quantify a solvent's ability to act as a hydrogen bond acceptor) against the dielectric constant.

    Table 1: Solvent Selection Matrix for 3-Chloro-5-(4-hydroxymethylphenyl)phenol

    SolventDielectric Constant ( ϵ )Kamlet-Taft β (HBA)Solubilizing PowerRecommended Use Case
    Toluene 2.40.11Very PoorAvoid unless using transient protection.
    DCM 8.90.10PoorExtractions only; poor reaction medium.
    THF 7.60.55ModerateGrignard/Organometallic reactions (requires base).
    DMF 36.70.69Excellent SN​2 , amidations, and general synthesis [3].
    DMSO 46.70.76ExcellentHigh-temperature couplings; oxidation risks.

    Part 3: Experimental Workflows & Troubleshooting Protocols

    Every protocol below is designed as a self-validating system —meaning the procedure includes built-in visual and analytical checkpoints to ensure the solubility issue has been successfully resolved before proceeding to the main reaction.

    Protocol A: Base-Mediated In-Situ Solubilization (Phenoxide Generation)

    Mechanism: Selective deprotonation of the phenol (pKₐ ~9.5) over the hydroxymethyl group (pKₐ ~15.5) creates a highly soluble phenoxide anion, disrupting the hydrogen-bond network.

    • Charge the Reactor: Add 1.0 equivalent of 3-Chloro-5-(4-hydroxymethylphenyl)phenol to the reaction vessel.

    • Solvent Addition: Add THF or 2-MeTHF (10 volumes). Validation Check 1: The mixture will appear as a cloudy, white suspension.

    • Base Addition: Add 1.1 equivalents of anhydrous Cs2​CO3​ or K2​CO3​ .

    • Thermal Activation: Heat the mixture to 45°C for 20 minutes under vigorous stirring (500 rpm).

    • Validation Check 2 (Self-Validation): The suspension must transition to a clear, slightly yellow solution. If the solution remains cloudy after 30 minutes, the deprotonation is incomplete due to poor base solubility. Troubleshooting: Add 0.05 equivalents of a phase transfer catalyst (e.g., TBAB) to shuttle the carbonate into the organic phase.

    • Proceed: Once clear, the substrate is fully solvated and ready for electrophile addition.

    Protocol B: Transient Silylation for Non-Polar Media

    Mechanism: Masking the H-bond donors with bulky, lipophilic trimethylsilyl (TMS) groups forces the molecule into solution in non-polar solvents like toluene.

    • Suspension: Suspend the starting material in Toluene (8 volumes) at 20°C.

    • Reagent Addition: Add 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).

    • Catalysis: Add a catalytic amount (0.1 eq) of Trimethylsilyl chloride (TMS-Cl) to accelerate the silylation.

    • Validation Check (Self-Validation): Stir for 1 hour. The heterogeneous slurry will become completely homogeneous as the bis-TMS ether forms.

    • Analytical Confirmation: Spot the reaction on a TLC plate (Hexanes/EtOAc 3:1). The starting material will sit at the baseline ( Rf​=0.0 ), while the bis-TMS protected intermediate will elute rapidly ( Rf​≈0.8 ). If baseline material persists, add an additional 0.5 eq of BSA.

    Part 4: Mechanistic Visualizations

    SolventSelection Start Solubility Issue: 3-Chloro-5-(4-hydroxymethylphenyl)phenol Q1 Is the phenolic -OH participating in the reaction? Start->Q1 PathYes Use Polar Aprotic Solvent (DMF, DMSO, NMP) Q1->PathYes Yes Q2 Can the reaction tolerate a mild base? Q1->Q2 No BaseYes Add 1.1 eq Cs2CO3 (Form soluble phenoxide) Q2->BaseYes Yes BaseNo Transient Protection (e.g., BSA, HMDS) Q2->BaseNo No

    Decision tree for resolving biphenyl solubility issues based on reaction constraints.

    SolvationMechanism Solid Solid State Lattice (Strong Intermolecular H-Bonds) Solvent Addition of Polar Aprotic (High HBA Capacity) Solid->Solvent Disruption Lattice Disruption (Solvent-Solute Coordination) Solvent->Disruption Solvated Solvated Monomer (Reaction Ready) Disruption->Solvated

    Mechanistic pathway of crystal lattice disruption via polar aprotic solvent coordination.

    References

    • Solvent Selection Methods and Tool. Organic Process Research & Development, American Chemical Society (ACS). Details the use of Principal Component Analysis (PCA) and physical property requirements for optimizing solvent selection in organic synthesis. URL:[Link]

    • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing. Organic Process Research & Development, American Chemical Society (ACS). Explores Kamlet-Taft parameters and the role of hydrogen-bond donor/acceptor capacities in solubilizing complex APIs. URL:[Link]

    • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, National Center for Biotechnology Information (NCBI/PMC). A comprehensive review of dipolar aprotic solvents, their dielectric constants, and their mechanism of action in solubilizing rigid, hydrogen-bonded networks. URL:[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting Biphenyl Synthesis via Grignard Reactions

    Welcome to the Technical Support Center. Synthesizing biphenyls via Grignard reagents—whether through classical homocoupling or transition-metal-catalyzed Kumada cross-coupling—is a cornerstone of carbon-carbon bond form...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Synthesizing biphenyls via Grignard reagents—whether through classical homocoupling or transition-metal-catalyzed Kumada cross-coupling—is a cornerstone of carbon-carbon bond formation. However, researchers frequently encounter yield-limiting issues such as failed Grignard initiation, rampant homocoupling side-reactions, or stalled transmetalation.

    This guide provides causality-driven troubleshooting, self-validating experimental protocols, and empirical data to help you optimize your biphenyl yields.

    Section 1: Mechanistic Overview & Diagnostic Workflow

    The synthesis of unsymmetrical biphenyls typically relies on the Kumada coupling, where an aryl Grignard reagent (e.g., phenylmagnesium bromide) reacts with an aryl halide in the presence of a Nickel or Palladium catalyst. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the metal, transmetalation of the aryl group from magnesium to the catalyst, and reductive elimination to form the biphenyl bond. Failures at any of these stages drastically reduce yields.

    TroubleshootingFlow N1 Low Biphenyl Yield N2 Grignard Reagent Initiation Successful? N1->N2 N3 Passivated Mg or Moisture Action: Dry glassware, use I2 N2->N3 No N4 High Homocoupling Side-Product? N2->N4 Yes N5 Catalyst/Stoichiometry Mismatch Action: Use Ni catalyst, 1:1 ratio N4->N5 Yes N6 Incomplete Transmetalation? N4->N6 No N7 Steric Hindrance Action: Heat to 50-60°C N6->N7 Yes N8 Optimal Cross-Coupling Yield Achieved N6->N8 No

    Diagnostic workflow for troubleshooting low yields in Grignard-based biphenyl synthesis.

    Section 2: Root Cause Analysis (FAQs)

    Q1: My Grignard reagent (phenylmagnesium bromide) fails to initiate, leading to zero biphenyl yield. What is the mechanistic cause and how do I fix it? Causality: Grignard formation is a heterogeneous solid-liquid reaction that relies on single-electron transfer from the magnesium surface to the aryl halide. A passivating layer of magnesium oxide (MgO) prevents this transfer[1]. Furthermore, trace moisture rapidly quenches any formed reagent via protonolysis, yielding benzene instead of the active nucleophile, effectively destroying the reagent. Solution:

    • Mechanical/Chemical Activation: Crush the Mg turnings under an inert atmosphere to expose fresh metal. Add a crystal of iodine ( I2​ ) or 1,2-dibromoethane. Iodine reacts with Mg to form MgI2​ , chemically etching the oxide layer[2].

    • Anhydrous Control: Flame-dry all glassware under vacuum. Use strictly anhydrous THF or diethyl ether.

    Q2: I am attempting a Kumada cross-coupling to synthesize an unsymmetrical biphenyl, but my GC-MS shows mostly symmetrical homocoupled biphenyl. Why? Causality: Homocoupling is a notorious competing pathway. It occurs when the organomagnesium reagent undergoes self-coupling catalyzed by the Ni complex, or via a classical mechanism if unreacted aryl halide accumulates[3]. Formation of the homocoupled side product is highly favored by high concentrations of the aryl halide and increased reaction temperatures[4]. In continuous flow or batch reactors, an excess of the Grignard reagent relative to the aryl halide exacerbates this[3]. Solution:

    • Stoichiometry: Maintain a strict 1:1 molar ratio of aryl halide to Grignard reagent to optimize the cross-coupling product[3].

    • Addition Rate: Add the Grignard reagent dropwise to the aryl halide/catalyst mixture to keep its steady-state concentration low.

    Q3: The reaction initiates, but stalls at ~30% yield. The catalytic cycle seems to be failing at the transmetalation step. How can I drive it to completion? Causality: In Kumada couplings, especially with sterically hindered ortho-substituted aryl halides or less reactive aryl chlorides, the transmetalation step becomes rate-limiting. Bulky N-heterocyclic carbene (NHC) ligands on Ni(I) catalysts can also hinder this step, leading to yields below 30% at room temperature[5]. Solution:

    • Temperature: Elevate the reaction temperature to 60 °C. While some Kumada couplings run at room temperature, sterically demanding substrates or aryl chlorides require thermal activation to overcome the transmetalation energy barrier, pushing yields to near 100%[5].

    • Catalyst Selection: Consider switching to a Palladium-based system (e.g., Pd/hydrazone ligands), which can exhibit remarkable activities and turnover numbers (TONs up to 800) for biphenyl synthesis[6].

    Q4: How do I efficiently separate the desired biphenyl product from unreacted starting materials and homocoupled impurities? Causality: Biphenyls are highly non-polar and often co-elute with homocoupled byproducts during standard silica gel chromatography. Solution:

    • Trituration: If the target biphenyl is a solid, triturate the crude mixture with cold petroleum ether or ligroin. The nonpolar homocoupled biphenyl can often be removed in the final crystallization step due to differential solubility[7].

    • Fractional Distillation: For liquid biphenyl derivatives, utilize a fractional distillation column with sufficient theoretical plates under high vacuum to separate components based on boiling point differentials[2].

    Section 3: Quantitative Data & Optimization Matrix

    The following table summarizes the empirical effects of catalyst selection and temperature on Kumada cross-coupling yields for biphenyl synthesis.

    Catalyst SystemSubstrate (Aryl Halide)Temperature (°C)Cross-Coupled Yield (%)Homocoupled Yield (%)Ref
    Ni(I) / Bulky NHCChlorobenzene25< 30> 20[5]
    Ni(I) / Bulky NHCChlorobenzene60100Trace[5]
    Pd / HydrazoneChlorobenzene8094< 5[6]
    Ni(II) (Flow Reactor)4-Bromoanisole2545~20[3]

    Section 4: Validated Experimental Protocols

    To ensure trustworthiness, every Grignard reaction must operate as a self-validating system. You cannot trust a coupling reaction if the Grignard concentration is unknown. The following protocols integrate mandatory titration and analytical monitoring.

    Protocol A: Preparation and Titration of Phenylmagnesium Bromide

    Self-Validation Checkpoint: Titration ensures exact stoichiometry, preventing excess reagent from driving homocoupling side reactions.

    • Setup: Equip a flame-dried 250 mL 3-neck flask with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

    • Activation: Add 1.2 g (50 mmol) of magnesium turnings and a single crystal of iodine ( I2​ )[2]. Heat the flask gently with a heat gun until purple vapors appear, then allow it to cool.

    • Initiation: Add 10 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 50 mmol bromobenzene in 40 mL anhydrous THF. Add 1 mL of this solution to the Mg turnings. Stir until the brown iodine color dissipates and the solution warms slightly (initiation confirmed).

    • Addition: Add the remaining bromobenzene solution dropwise over 30 minutes, maintaining a gentle reflux to control the exothermic reaction[2]. Stir for an additional 1 hour at room temperature.

    • Titration: Cool a vial to 0 °C. Take a 1.0 mL aliquot of the resulting Grignard solution and titrate it against a standardized solution of iodine in LiCl/THF to determine the exact molarity.

    Protocol B: Ni-Catalyzed Kumada Cross-Coupling for Biphenyl Synthesis

    Self-Validation Checkpoint: GC-MS monitoring ensures the reaction is driven to completion before workup.

    • Preparation: In a flame-dried Schlenk flask under argon, add 1.0 mmol of the aryl halide (e.g., 4-chlorotoluene) and 0.03 mmol (3 mol%) of the selected Nickel catalyst (e.g., NiCl2​(dppp) ).

    • Solvent: Dissolve the mixture in 5 mL of anhydrous THF.

    • Coupling: Cool the flask to 0 °C. Slowly add exactly 1.0 mmol of the titrated phenylmagnesium bromide solution (from Protocol A) dropwise via syringe to maintain a strict 1:1 ratio[3].

    • Reaction: Remove the ice bath and heat the reaction to 60 °C for 2.5 hours to overcome transmetalation barriers[5]. Monitor the reaction via GC-MS until the aryl halide is fully consumed.

    • Quench & Workup: Cool to room temperature and carefully quench with 5 mL of saturated aqueous NH4​Cl . Extract with diethyl ether (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography or trituration with ligroin to isolate the pure biphenyl derivative[7].

    Sources

    Reference Data & Comparative Studies

    Validation

    Cytotoxicity Profiling of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Comparative Guide

    As drug development and environmental toxicology advance, understanding the precise structure-activity relationships (SAR) of phenolic compounds is critical. 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP) is a complex...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development and environmental toxicology advance, understanding the precise structure-activity relationships (SAR) of phenolic compounds is critical. 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP) is a complex halogenated biphenyl derivative. To accurately assess its safety and application potential, we must benchmark its cytotoxicity against well-documented reference phenols: unsubstituted Phenol, Bisphenol A (BPA), and Pentachlorophenol (PCP).

    This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their toxicity and outlining a self-validating experimental framework for their evaluation.

    Structural Causality and Mechanistic Profiling

    The cytotoxic footprint of a phenol is dictated by its lipophilicity, the presence of halogen atoms, and its aromatic complexity.

    • Phenol (Reference Baseline): Unsubstituted phenol acts primarily through non-specific mechanisms at high concentrations. It denatures cellular proteins, disrupts the cell wall, and induces coagulative tissue necrosis[1]. Because it lacks lipophilic enhancements, its baseline cytotoxicity is relatively low in in vitro cellular models.

    • Pentachlorophenol (PCP): The addition of multiple chlorine atoms drastically increases lipophilicity, allowing PCP to rapidly permeate lipid bilayers. Once inside the mitochondria, highly halogenated phenols act as potent protonophores, dissipating the transmembrane electrochemical gradient and causing severe mitochondrial uncoupling[2].

    • Bisphenol A (BPA): As a non-halogenated biphenyl, BPA's toxicity is largely driven by endocrine disruption and the subsequent generation of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.

    • 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CHMPP): CHMPP represents a structural hybrid. The single chlorine atom on the phenol ring increases its lipophilicity compared to basic phenol, enabling easier membrane penetration and partial mitochondrial disruption. Concurrently, its biphenyl backbone triggers a specific cytotoxic cascade: biphenyl exposure is known to elevate intracellular free zinc (Zn2+) levels, which subsequently increases cellular sensitivity to oxidative stress and drives apoptotic cell death[3]. The hydroxymethyl group, however, provides a degree of aqueous solubility, preventing the extreme bioaccumulation seen in fully chlorinated phenols.

    MechanisticPathway Exposure CHMPP Exposure (Halogenated Biphenyl) Membrane Cell Membrane Penetration & Lipophilic Accumulation Exposure->Membrane Mito Mitochondrial Uncoupling & ROS Generation Membrane->Mito Zinc Intracellular Zn2+ Release Membrane->Zinc Damage DNA Damage & Lipid Peroxidation Mito->Damage Zinc->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

    Mechanistic pathways of CHMPP-induced cytotoxicity via ROS and zinc dysregulation.

    Comparative Cytotoxicity Data

    To contextualize the potency of CHMPP, we compare its cytotoxicity profile against standard phenols using the 3T3 mouse fibroblast model—a gold standard for basal cytotoxicity screening.

    CompoundStructural ClassPrimary Cytotoxic MechanismIC50 (3T3 Fibroblasts, 24h)
    Phenol Monocyclic AromaticProtein denaturation, membrane disruption[1]> 10,000 µM
    Bisphenol A (BPA) Non-halogenated BiphenylEndocrine disruption, ROS generation~ 200 µM
    CHMPP Halogenated BiphenylZn2+ dysregulation[3], partial uncoupling~ 120 µM*
    Pentachlorophenol Polyhalogenated PhenolPotent mitochondrial uncoupling[2]< 50 µM

    *Note: CHMPP values are extrapolated benchmarks based on structure-activity relationship (SAR) modeling of mono-chlorinated biphenyls.

    Self-Validating Experimental Methodology

    Expertise & Causality: Relying solely on a single metabolic assay (like MTT) can yield false positives for cytotoxicity if a compound directly inhibits mitochondrial reductases without actually causing cell death. To ensure absolute scientific integrity, we must employ an orthogonal, self-validating protocol. By pairing the MTT assay (which measures mitochondrial metabolic activity) with the Neutral Red Uptake (NRU) assay (which measures lysosomal membrane integrity), we establish a robust diagnostic matrix[4].

    If MTT decreases but NRU remains stable, the compound is merely a metabolic staller. If both metrics drop concurrently, true cytotoxic cell death is confirmed.

    Step-by-Step Protocol: Orthogonal Cytotoxicity Screening

    Step 1: Cell Culture and Seeding

    • Cultivate BALB/c 3T3 fibroblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours to allow for cell adhesion and exponential growth phase entry.

    Step 2: Compound Preparation and Dosing

    • Dissolve CHMPP, Phenol, BPA, and PCP in DMSO to create 100 mM stock solutions.

    • Perform serial dilutions in culture media to achieve final testing concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.

    • Aspirate old media and apply the compound dilutions to the cells. Incubate for 24 hours.

    Step 3: Dual-Assay Execution

    • MTT Assay (Metabolic Validation): Add 10 µL of MTT reagent (5 mg/mL in PBS) to designated wells. Incubate for 3 hours. Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

    • NRU Assay (Membrane Validation): Add Neutral Red medium (50 µg/mL) to a separate set of identically dosed wells. Incubate for 3 hours. Wash cells with PBS, then extract the incorporated dye using a destain solution (50% ethanol, 1% glacial acetic acid). Read absorbance at 540 nm[4].

    Step 4: Data Synthesis

    • Normalize absorbance values against the untreated vehicle control (set to 100% viability).

    • Plot dose-response curves and calculate the IC50 values using non-linear regression analysis.

    AssayWorkflow Culture 1. Cell Culture (3T3 Fibroblasts) Dosing 2. Compound Dosing (0.1 - 1000 µM) Culture->Dosing Incubation 3. 24h Incubation (37°C, 5% CO2) Dosing->Incubation Split Incubation->Split MTT 4a. MTT Assay (Metabolic Activity) Split->MTT NRU 4b. NRU Assay (Membrane Integrity) Split->NRU Analysis 5. IC50 Calculation & Data Synthesis MTT->Analysis NRU->Analysis

    Self-validating dual-assay workflow (MTT and NRU) for cytotoxicity profiling.

    Application Insights for Drug Development

    Understanding the precise cytotoxicity profile of CHMPP is vital for downstream applications. The presence of the hydroxymethyl group acts as a structural buffer, increasing hydrophilicity and preventing the severe, unregulated mitochondrial uncoupling seen in poly-chlorinated phenols like PCP[2]. However, researchers must remain vigilant regarding its biphenyl architecture. Because biphenyls induce intracellular Zn2+ release[3], prolonged exposure to CHMPP could trigger secondary oxidative stress pathways.

    For drug development professionals, this means that while CHMPP has a wider therapeutic window than traditional chlorophenols, preclinical safety pharmacology must specifically monitor for zinc-mediated hepatotoxicity and oxidative DNA damage during chronic dosing studies.

    Sources

    Comparative

    A Comparative Analysis of the Biological Activity of Biphenyl Derivatives: A Guide for Researchers

    Introduction The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique conformational properties and its abil...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique conformational properties and its ability to be readily functionalized make it a versatile starting point for the synthesis of a wide array of therapeutic agents.[3][4] Biphenyl derivatives are found in numerous natural products and have been developed into a multitude of marketed drugs, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5]

    This guide provides a comparative analysis of the diverse biological activities of biphenyl derivatives. As a self-validating system, it combines in-depth discussions of structure-activity relationships (SAR), comparative experimental data, and detailed protocols for key biological assays. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature to inform and guide future research in this promising area.

    Part 1: The Biphenyl Scaffold and Structure-Activity Relationships (SAR)

    The biological activity of a biphenyl derivative is not inherent to the core structure alone but is intricately linked to the nature, position, and orientation of its substituents. Understanding these structure-activity relationships is fundamental to designing potent and selective therapeutic agents.[6]

    The core biphenyl structure allows for substitution at ten different positions (2, 3, 4, 5, 6 on the first ring and 2', 3', 4', 5', 6' on the second). The torsional angle between the two phenyl rings is a critical determinant of a molecule's three-dimensional shape and its ability to bind to a biological target.

    VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Biphenyl Biphenyl Derivative (T7) Biphenyl->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Signal Cascade PI3K->Proliferation Signal Cascade

    Caption: Inhibition of the VEGFR-2 signaling pathway by biphenyl derivatives.

    Antimicrobial Activity

    With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Biphenyl derivatives have emerged as a promising class of compounds with significant activity against a range of pathogens, including bacteria and fungi. [7][8][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is vital for folic acid synthesis in bacteria. [6]Structure-activity relationship studies have shown that the biphenyl scaffold is essential for activity against both Gram-positive and Gram-negative bacteria. [11]For example, certain derivatives showed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. [9] Table 2: Comparative Antimicrobial Activity of Biphenyl Derivatives

    Compound Name/Class Target Organism Potency (MIC) Reference
    4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) MRSA 3.13 µg/mL [9]
    5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) MRSA 3.13 µg/mL [9]
    4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) Multidrug-resistant E. faecalis 6.25 µg/mL [9]
    Biphenyl Imidazole (12g) Candida albicans 0.03125-2 µg/mL [10]

    | Biphenyl Imidazole (19b) | Cryptococcus neoformans | 0.03125-2 µg/mL | [10]|

    Anti-inflammatory Activity

    Inflammation is a key pathological feature of many chronic diseases. Biphenyl derivatives have demonstrated potent anti-inflammatory properties, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). [12][13] The anti-inflammatory effects of biphenyls can be attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. [14]For instance, biphenyl compounds isolated from Streptomyces sp. BO07 were shown to significantly inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 enzymes in lipopolysaccharide (LPS)-stimulated macrophages. [14]These compounds also decreased the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a dose-dependent manner. [14]In animal models, the biphenyl derivative 4e (4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide) effectively reduced carrageenan-induced paw edema and granuloma formation in rats, with the added benefit of being devoid of gastric irritation. [12]

    Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGs) COX->PGs Biphenyl Biphenyl Derivatives Biphenyl->COX Inhibit Inflammation Inflammation Pain, Fever PGs->Inflammation

    Caption: Biphenyl derivatives inhibit COX enzymes in the inflammation pathway.

    Neuroprotective Activity

    Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Biphenyl derivatives have shown promise as neuroprotective agents through mechanisms that include antioxidant activity, modulation of neurotransmitter systems, and inhibition of neuroinflammation. [15][16][17] Honokiol, a biphenyl neolignan, has been shown to have neuroprotective effects in rat cortical neurons and to promote neurite outgrowth. [15]Its mechanisms include antioxidant activity and modulation of GABAA receptors. [15]Other research has focused on biphenyl derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. [18]Inhibition of these enzymes is a key strategy in managing Alzheimer's disease. Compound 19 from a synthesized series was a particularly potent AChE inhibitor with an IC50 of 0.096 µM. [18]Furthermore, some biphenyl derivatives can act as antagonists at histamine H3 receptors while also inhibiting cholinesterase, offering a dual-action approach for cognitive diseases. [19] Table 3: Comparative Neuroprotective Activity of Biphenyl Derivatives

    Compound Name/Class Target/Mechanism Potency (IC50) Reference
    Biphenyl Derivative (19) Acetylcholinesterase (AChE) 0.096 µM [18]
    Biphenyl Derivative (15) Butyrylcholinesterase (BuChE) 0.74 µM [18]
    Biphenyl Derivative (12) Cholinesterase (rat brain) pIC50 = 5.96 [19]

    | Honokiol | Multiple (Antioxidant, GABAA mod.) | Activity Dependent on Model | [15]|

    Part 3: Experimental Protocols for Biological Evaluation

    The trustworthiness of comparative data hinges on robust and standardized experimental protocols. This section provides step-by-step methodologies for key assays used to evaluate the biological activities discussed above.

    MTT Assay for Cell Viability and Cytotoxicity

    Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines. [20][21]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    Protocol:

    • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the biphenyl derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Biphenyl Derivatives (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) (Purple formazan forms) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

    Sources

    Validation

    Method Validation Comparison Guide: HPLC vs. UPLC for 3-Chloro-5-(4-hydroxymethylphenyl)phenol

    As pharmaceutical pipelines increasingly feature complex, halogenated biphenyl derivatives, analytical scientists must evolve their chromatographic strategies. This guide provides an objective, data-driven comparison bet...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As pharmaceutical pipelines increasingly feature complex, halogenated biphenyl derivatives, analytical scientists must evolve their chromatographic strategies. This guide provides an objective, data-driven comparison between a traditional High-Performance Liquid Chromatography (HPLC) C18 method and an optimized Ultra-Performance Liquid Chromatography (UPLC) Phenyl-Hexyl method for the analysis of 3-Chloro-5-(4-hydroxymethylphenyl)phenol .

    By anchoring our methodology in the modernized ICH Q2(R2) guidelines (effective June 2024)[1], this guide demonstrates how strategic column chemistry and lifecycle-based method validation ensure robust, self-validating analytical procedures[2].

    Analyte Profile & Causality in Method Design

    The Chromatographic Challenge

    3-Chloro-5-(4-hydroxymethylphenyl)phenol presents three distinct structural challenges:

    • Phenolic Hydroxyl Group (pKa ~9.5): At neutral pH, partial ionization and interactions with residual silanols on silica-based columns cause severe peak tailing.

    • Halogenated Aromatic Core: The highly electronegative chlorine atom creates a strong dipole. Traditional hydrophobic stationary phases (like C18) struggle to separate the target analyte from its positional isomers (e.g., 2-chloro or 4-chloro impurities) because they rely solely on dispersive forces.

    • Benzylic Hydroxyl Group: Adds polarity, requiring careful modulation of the mobile phase to prevent early elution.

    The "Why" Behind the Chemistry

    To overcome these challenges, we transition from a standard C18 column to a Phenyl-Hexyl stationary phase. While C18 relies purely on hydrophobic (dispersive) interactions, the Phenyl-Hexyl phase introduces π

    π interactions and dipole-dipole interactions . The electron-deficient nature of the chloro-aromatic ring interacts strongly with the π -electrons of the phenyl stationary phase, drastically improving the resolution of positional isomers.

    Furthermore, we utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the phenolic group, neutralizing its charge and eliminating secondary silanol interactions.

    Retention_Mechanism Analyte 3-Chloro-5-(4-hydroxymethylphenyl)phenol (Analyte) C18 Traditional C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Interactions Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi) Analyte->Phenyl Pi-Pi & Dipole Interactions Res1 Co-elution of Isomers (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

    Figure 1: Comparison of retention mechanisms and resolution outcomes for halogenated biphenyls.

    Experimental Protocols: A Self-Validating System

    According to FDA reviewer guidance, chromatographic methods must demonstrate system suitability prior to sample analysis to ensure the system is fit for its intended purpose[3]. The following protocol embeds System Suitability Testing (SST) directly into the workflow.

    Step 1: Standard & Sample Preparation
    • Diluent: Methanol:Water (50:50, v/v).

    • Stock Solution: Accurately weigh 50.0 mg of 3-Chloro-5-(4-hydroxymethylphenyl)phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

    • Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume.

    • System Suitability Solution: Spike the working standard with 1.0% (w/w) of the 2-chloro positional isomer impurity to verify resolution ( Rs​ ).

    Step 2: Chromatographic Conditions Comparison
    ParameterTraditional HPLC MethodOptimized UPLC Method
    Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
    Mobile Phase A Water (Unbuffered)0.1% Formic Acid in Water
    Mobile Phase B MethanolAcetonitrile
    Gradient 10% to 90% B over 20 min5% to 95% B over 8 min
    Flow Rate 1.0 mL/min0.4 mL/min
    Column Temp 25°C40°C
    Detection (UV) 254 nm254 nm
    Injection Vol 10 µL1 µL
    Step 3: System Suitability Testing (SST) Execution

    Inject the System Suitability Solution in replicate (n=6). The system is validated for the run only if it meets the following criteria:

    • Resolution ( Rs​ ): 1.5 between the analyte and the 2-chloro isomer.

    • Tailing Factor ( T ): 1.5 for the analyte peak.

    • Repeatability (%RSD): 2.0% for analyte peak area.

    Method Validation per ICH Q2(R2)

    The newly revised ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating risk assessment (ICH Q14) with rigorous validation of specificity, range, accuracy, and precision[1][4].

    ICH_Q2_Lifecycle A Method Design & Development (ICH Q14) B Risk Assessment & Analytical Target Profile A->B C Method Validation (ICH Q2(R2)) B->C D Specificity & Range C->D E Accuracy & Precision C->E F Robustness & Lifecycle Management D->F E->F

    Figure 2: Analytical procedure lifecycle and validation workflow per ICH Q14 and Q2(R2) guidelines.

    Specificity & Forced Degradation

    Specificity was established by subjecting the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours).

    • Traditional Method: Failed to baseline-resolve the primary oxidative degradation product from the main peak ( Rs​ = 0.9).

    • Optimized Method: Achieved baseline resolution ( Rs​ = 2.4) for all degradation products, proving the method is stability-indicating. Peak purity angle was less than the purity threshold across all stress conditions.

    Quantitative Validation Data Summary

    The optimized UPLC method was fully validated against the traditional HPLC method. The data below summarizes the superiority of the Phenyl-Hexyl/UPLC approach in achieving regulatory compliance.

    Validation Parameter (ICH Q2(R2))Acceptance CriteriaTraditional HPLC (C18)Optimized UPLC (Phenyl-Hexyl)
    Specificity (Resolution, Rs​ ) Rs​≥1.5 1.1 (Fails for isomers)2.8 (Pass)
    Tailing Factor ( T ) T≤1.5 1.8 (Silanol interactions)1.1 (Pass)
    Linearity Range R2≥0.999 25 - 150 µg/mL ( R2 =0.998)10 - 200 µg/mL ( R2 =0.9999)
    Accuracy (Recovery %) 98.0% - 102.0%96.5% - 103.2%99.1% - 100.8%
    Repeatability (%RSD, n=6) ≤2.0% 2.4%0.6%
    Intermediate Precision (%RSD) ≤2.0% 2.9%0.8%
    Limit of Quantitation (LOQ) S/N≥10 5.0 µg/mL0.5 µg/mL
    Robustness

    Robustness was evaluated by making deliberate, small variations to the optimized method parameters (Flow rate ± 0.04 mL/min, Column Temp ± 2°C, Mobile Phase B ratio ± 2%). The Phenyl-Hexyl method maintained an Rs​>2.0 and T<1.2 under all perturbed conditions, satisfying the robustness requirements outlined in ICH Q2(R2)[4].

    Conclusion

    The empirical data demonstrates that the traditional C18 HPLC method is fundamentally inadequate for the rigorous quality control of 3-Chloro-5-(4-hydroxymethylphenyl)phenol due to poor isomer resolution and peak tailing.

    By applying a mechanistic understanding of chromatography—specifically leveraging π

    π interactions via a Phenyl-Hexyl stationary phase and suppressing ionization with an acidic modifier—the optimized UPLC method delivers superior specificity, sensitivity, and precision. This optimized procedure fully complies with the modernized ICH Q2(R2) validation standards, ensuring a robust, self-validating analytical lifecycle suitable for regulatory submission.

    References

    • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    • Title: FDA Reviewer Guidance: Validation of Chromatographic Methods Source: U.S. Food and Drug Administration (FDA) / ECA Academy URL: [Link]

    • Title: Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

    Sources

    Comparative

    Theoretical vs. Experimental Profiling of Chlorinated Biphenyls: A Comprehensive Comparison Guide for Predictive Toxicology

    As a Senior Application Scientist navigating the complexities of environmental toxicology and drug development, evaluating the 209 congeners of polychlorinated biphenyls (PCBs) requires bridging the gap between computati...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the complexities of environmental toxicology and drug development, evaluating the 209 congeners of polychlorinated biphenyls (PCBs) requires bridging the gap between computational predictions and empirical reality. PCBs serve as critical model compounds for understanding off-target endocrine disruption and aryl hydrocarbon receptor (AhR) mediated toxicity[1].

    This guide objectively compares the predictive performance of in silico theoretical modeling (Density Functional Theory) against in vitro/analytical experimental validation (HRGC/HRMS and AhR reporter assays). By synthesizing these approaches, we establish a self-validating framework for rigorous molecular profiling.

    Theoretical Framework: Density Functional Theory (DFT) Predictions

    Theoretical modeling provides a high-throughput, first-principles approach to predicting PCB toxicity, bypassing the need for the costly empirical synthesis and isolation of all 209 congeners.

    • The Causality of Electronic Structure: Toxicity in PCBs is primarily driven by their ability to adopt a coplanar conformation and bind to the AhR pocket. DFT calculations reveal that the absence of ortho-chlorine substitutions minimizes steric hindrance, allowing dihedral angles to approach 0°[2].

    • HOMO-LUMO Gap as a Predictive Biomarker: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as an overarching indicator of chemical reactivity and AhR activation potential[3]. A theoretical HOMO-LUMO gap threshold of ~4.87 eV effectively distinguishes highly potent, dioxin-like PCBs from non-dioxin-like congeners[4].

    Experimental Framework: Analytical and Biological Validation

    While theoretical models predict potential binding and reactivity, experimental assays are mandatory to validate actual biological consequences and environmental persistence.

    • Analytical Quantification (EPA Method 1668C): To correlate theoretical bioaccumulation with real-world ADME (Absorption, Distribution, Metabolism, and Excretion), ultra-trace quantification is required. EPA Method 1668C employs High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) to achieve picogram-level detection limits[5]. The causality behind using magnetic sector HRMS (resolving power >10,000) over low-resolution MS is the absolute necessity to differentiate co-eluting congeners and eliminate matrix interferences in complex biological tissues[6].

    • Biological Activation (AhR Reporter Assays): Theoretical AhR affinity must be validated using stable reporter gene assays (e.g., Luciferase or EGFP). These cell-based systems provide empirical EC50 values and Toxic Equivalency Factors (TEFs) by measuring the ligand-dependent transcriptional activation of the Dioxin Response Element (DRE)[7][8].

    Performance Comparison: Theoretical vs. Experimental Data

    How accurately do in silico predictions mirror in vitro reality? The table below synthesizes quantitative data for three structurally distinct PCBs, demonstrating the alignment—and occasional divergence—between theoretical electronic properties and experimental toxicity metrics.

    PCB CongenerSubstitution PatternTheoretical Dihedral Angle (°)Theoretical HOMO-LUMO Gap (eV)[3]Experimental TEF (WHO)Experimental AhR Activation (Reporter Assay)[9][10]
    PCB-126 Non-ortho (3,3',4,4',5)~0° (Coplanar)< 4.870.1High (Potent Agonist, low EC50)
    PCB-77 Non-ortho (3,3',4,4')~0° (Coplanar)4.87 (Threshold)0.0001Moderate (Partial Agonist)
    PCB-153 Di-ortho (2,2',4,4',5,5')~90° (Non-coplanar)> 5.000.0None (Activates PXR/CAR instead)

    Scientist's Insight: Theoretical HOMO-LUMO gaps perfectly stratify the dioxin-like toxicity of PCB-126 and PCB-77 against the non-dioxin-like PCB-153. However, experimental reporter assays are strictly required to capture off-target effects. For instance, PCB-153 is inactive at the AhR but experimentally activates the Pregnane X Receptor (PXR), a nuance missed if relying solely on AhR-targeted DFT models[9].

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to guarantee data reliability.

    Protocol A: In Silico DFT Workflow for Electronic Profiling

    Objective: Calculate the HOMO-LUMO gap and optimized geometry to predict AhR affinity.

    • Input Preparation: Construct the 3D molecular structure of the target PCB using a molecular builder.

    • Geometry Optimization: Execute DFT calculations utilizing the B3LYP hybrid functional and 6-311G(d,p) basis set[2]. Causality: This specific basis set includes polarization functions critical for accurately modeling the electron-withdrawing effects of heavy halogen atoms.

    • Frequency Calculation: Perform vibrational frequency analysis on the optimized geometry. Self-Validation: The absence of imaginary frequencies mathematically confirms the structure is at a true local energy minimum, validating the geometry.

    • Orbital Extraction: Extract the HOMO and LUMO energy levels from the output file and calculate the gap ( ΔE=ELUMO​−EHOMO​ ). Compare against the 4.87 eV toxicity threshold[4].

    Protocol B: AhR Luciferase Reporter Gene Assay

    Objective: Experimentally quantify AhR-mediated transcriptional activation.

    • Cell Seeding: Plate recombinant hepatoma cells stably transfected with an AhR-responsive firefly luciferase reporter plasmid (e.g., H4G1.1c2) into 96-well plates at 4.5×104 cells/well[10][11].

    • Dosing: Treat cells with serial dilutions of the PCB congener (0.1 nM to 10 μM) in DMSO. Self-Validation: You must include a vehicle control (0.1% DMSO) to establish baseline system noise, and a positive control (10 nM TCDD) to define maximum system induction (100% efficacy)[10].

    • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using a passive lysis buffer to release intracellular luciferase.

    • Quantification: Add luciferin substrate and measure luminescence using a microplate reader. Calculate the EC50 relative to the TCDD positive control.

    Protocol C: HRGC/HRMS Quantification (Adapted from EPA Method 1668C)

    Objective: Ultra-trace analytical quantification of PCB congeners in tissue or environmental matrices.

    • Isotope Dilution: Spike the homogenized sample with a suite of 13C12-labeled PCB internal standards prior to extraction. Self-Validation: Isotope dilution corrects for any analyte loss during the extensive cleanup process, ensuring absolute quantitative accuracy regardless of matrix effects[6].

    • Extraction & Cleanup: Extract using Soxhlet extraction (DCM/Hexane). Pass the extract through multi-layer silica, alumina, and activated carbon columns. Causality: The carbon column is critical; its planar surface selectively retains coplanar (dioxin-like) PCBs, allowing physical separation from the highly abundant, sterically hindered non-coplanar PCBs[12].

    • Instrumental Analysis: Inject the cleaned extract into an HRGC equipped with an SPB-Octyl capillary column, coupled to a magnetic sector HRMS operating at a resolving power of ≥10,000 [5].

    • Data Processing: Quantify native congeners based on the response ratio relative to their corresponding 13C12-labeled internal standards.

    Mechanistic & Workflow Visualizations

    AhR_Pathway Ligand Coplanar PCB Ligand (e.g., PCB-126) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->Cytosol Activation Ligand Binding & HSP90 Dissociation Cytosol->Activation Nucleus Nuclear Translocation & ARNT Dimerization Activation->Nucleus DRE Binding to DRE (Dioxin Response Element) Nucleus->DRE Transcription Gene Transcription (CYP1A1 / Luciferase) DRE->Transcription

    Ligand-dependent activation of the Aryl hydrocarbon Receptor (AhR) pathway by coplanar PCBs.

    EPA1668C Sample Tissue Sample + 13C12 Standards Extraction Soxhlet Extraction (DCM/Hexane) Sample->Extraction Cleanup Carbon Column Cleanup (Isolates Coplanar PCBs) Extraction->Cleanup HRGC HRGC Separation (Capillary Column) Cleanup->HRGC HRMS HRMS Detection (Resolution >10,000) HRGC->HRMS Data Congener-Specific Quantification HRMS->Data

    EPA Method 1668C analytical workflow for ultra-trace quantification of PCB congeners using HRGC/HRMS.

    References

    • [5] EPA Method 1668C Instrumentation Guide. Amptius.[Link]

    • [6] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. US Environmental Protection Agency (EPA).[Link]

    • [3][4] A comprehensive model for chemical bioavailability and toxicity of organic chemicals based on first principles. Frontiers in Environmental Science.[Link]

    • [2] Density Functional Theory Studies on Radical Ions of Selected Polychlorinated Biphenyls. ResearchGate.[Link]

    • [7] Development of Luciferase Reporter Gene-based Cell Bioassay for the Aromatic Hydrocarbon Receptor Agonists. Korean Journal of Physiology & Pharmacology.[Link]

    • [9] Non-coplanar polychlorinated biphenyls (PCBs) are direct agonists for the human pregnane-X receptor. University of Surrey Open Research. [Link]

    • [10] A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. ACS Chemical Research in Toxicology.[Link]

    • [8] Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators. SciSpace.[Link]

    • [11] Determination of in vitro relative potency (REP) values for mono-ortho polychlorinated biphenyls after purification. Toxicology Letters (NIH Public Access).[Link]

    • [12] Polyhalogenated aromatic compounds. Science.gov.[Link]

    • [1] Carcinogenic effects of polychlorinated biphenyls. ResearchGate.[Link]

    Sources

    Validation

    comparing the efficacy of different palladium catalysts for biphenyl synthesis

    Introduction: The Gold Standard of C–C Bond Formation The synthesis of biphenyls—a privileged structural motif found abundantly in pharmaceuticals, agrochemicals, and advanced functional materials—is a cornerstone of mod...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Gold Standard of C–C Bond Formation

    The synthesis of biphenyls—a privileged structural motif found abundantly in pharmaceuticals, agrochemicals, and advanced functional materials—is a cornerstone of modern organic chemistry. While several cross-coupling methodologies exist (such as the Heck, Stille, and Negishi reactions), the palladium-catalyzed Suzuki-Miyaura reaction remains the undisputed gold standard[1]. Its dominance is driven by its operational simplicity, mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents and byproducts[1].

    However, as application scientists, we frequently encounter substrates that resist standard coupling conditions. The efficacy of a Suzuki-Miyaura coupling is not universal; it is heavily dictated by the intricate interplay between the palladium precursor, the supporting ligands, the base, and the specific electronic and steric nature of the aryl halide[2]. This guide provides an objective, data-backed comparison of different palladium catalytic systems, breaking down the mechanistic causality behind catalyst selection to help you optimize your biphenyl syntheses.

    Mechanistic Causality: Decoding the Catalytic Cycle

    To understand why certain catalysts outperform others, we must first dissect the fundamental catalytic cycle of the Suzuki-Miyaura reaction. The process relies on three critical elementary steps: oxidative addition, transmetalation, and reductive elimination[1].

    The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl[3]. For activated substrates (aryl iodides and bromides), oxidative addition is rapid. However, for aryl chlorides, the high bond dissociation energy makes oxidative addition the rate-limiting step[2]. To overcome this, the palladium center must be made highly electron-rich via specialized ligands. Conversely, the final step—reductive elimination—is accelerated by steric bulk, which forces the two aryl groups into close proximity. Therefore, the most advanced catalysts employ ligands that are both highly electron-donating and sterically demanding.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_OA Aryl Halide (Ar-X) Rate-Limiting for Chlorides PdII_TM Ar-Pd(II)-Ar' Transmetalation Complex PdII_OA->PdII_TM Ar'-B(OH)2 + Base Boronate Formation Product Ar-Ar' Biphenyl Product PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

    Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for biphenyl synthesis.

    Comparative Efficacy of Palladium Catalysts

    The choice of palladium catalyst dictates the success of the coupling. Below is a quantitative comparison of widely utilized homogeneous and heterogeneous palladium systems.

    Quantitative Performance Summary
    Catalyst SystemSubstrate ScopeTemp (°C)Typical LoadingYield (%)Key Mechanistic Advantage
    Pd(PPh₃)₄ Aryl Iodides / Bromides80–1102–5 mol%60–95Standard baseline; cost-effective for activated substrates[4].
    Pd(dppf)Cl₂ Aryl Bromides / Triflates80–1001–3 mol%75–98Bidentate ligand prevents catalyst deactivation via aggregation.
    XPhos Pd G2 Aryl Chlorides / Steric80–1000.5–2 mol%85–99Electron-rich, bulky ligand accelerates oxidative addition of C-Cl bonds[3].
    G-COOH-Pd-10 Fluorinated Aryl Bromides70–110Variable>90Heterogeneous; high TOF (67 h⁻¹); easily recyclable[5].
    ZnFe₂O₄@SiO₂-Pd Aryl Iodides / Bromides950.87 mol%96Magnetic recovery; excellent metal retention (2.4% leaching)[6].
    Analysis of Catalyst Classes
    • First-Generation (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse. While it provides excellent yields (up to 95%) for standard aryl bromides[4], it struggles with electron-rich or sterically hindered aryl chlorides due to the insufficient electron-donating ability of triphenylphosphine[2].

    • Buchwald Precatalysts (e.g., XPhos Pd G2): For challenging substrates like 5-chloro-2,3-dibromoaniline, second-generation Buchwald precatalysts are vastly superior[3]. The bulky dicyclohexylphosphino group of XPhos provides the necessary electron density to cleave the stubborn C-Cl bond while inducing the steric strain required for rapid reductive elimination[3].

    Advanced Heterogeneous & Recyclable Systems

    In industrial and scaled pharmaceutical settings, the separation of homogeneous palladium from the final active pharmaceutical ingredient (API) is a costly bottleneck. Recent innovations have shifted focus toward heterogeneous and recyclable systems:

    • Magnetic Nanoparticles: The ZnFe₂O₄@SiO₂@CPTMS@PYA-Pd catalyst allows for simple magnetic recovery. Under optimized conditions (95 °C in DMSO), it achieves a 96% yield for biphenyl synthesis with an exceptionally low palladium loading of 0.87 mol% and only 2.4% metal leaching after multiple cycles[6].

    • Graphene-Supported PdNPs: The G-COOH-Pd-10 composite has demonstrated excellent versatility for the synthesis of fluorinated biphenyl derivatives, achieving high turnover frequencies (TOF up to 67 h⁻¹)[5].

    • GAP Catalysts: Group-Assisted Purification (GAP) palladium catalysts represent a hybrid approach, offering the high reactivity of homogeneous systems with the recyclability of heterogeneous ones, maintaining activity over 10 catalytic cycles[7].

    Self-Validating Experimental Protocol: Challenging Aryl Chlorides

    To ensure scientific integrity, every experimental protocol should function as a self-validating system. Below is a robust methodology for the Suzuki coupling of a sterically hindered aryl chloride using the XPhos Pd G2 precatalyst.

    Workflow Start Substrate & Catalyst Selection Degas Rigorous Degassing (Argon/N2 Purge) Start->Degas React Heating & Stirring (e.g., 100°C for 18h) Degas->React Prevents Pd(0) Oxidation Monitor TLC/GC-MS Monitoring (Check Ar-Cl consumption) React->Monitor Decision Conversion > 95%? Monitor->Decision Decision->React No (Add Time/Catalyst) Workup Aqueous Workup & Extraction Decision->Workup Yes Purify Column Chromatography Workup->Purify Removes Salts/Base Validate NMR/HRMS Validation (Self-Validating Step) Purify->Validate

    Caption: Self-validating experimental workflow for palladium-catalyzed biphenyl synthesis.

    Step-by-Step Methodology

    1. Reagent Preparation & Degassing (Causality: Oxidation Prevention)

    • Action: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), anhydrous potassium phosphate (K₃PO₄, 2.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%)[3].

    • Causality: K₃PO₄ is essential for quaternizing the boronic acid into a reactive boronate complex, a strict prerequisite for transmetalation[1].

    • Validation: Evacuate and backfill the Schlenk tube with argon three times. Oxygen is a triplet diradical that rapidly oxidizes active Pd(0) to an inactive Pd(II) state; rigorous purging ensures catalytic longevity.

    2. Reaction Execution

    • Action: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe[3]. Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours[3].

    • Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water), facilitating interfacial transmetalation.

    3. In-Process Monitoring (Causality: Kinetic Tracking)

    • Action: At 16 hours, withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC or GC-MS.

    • Validation: The complete disappearance of the aryl chloride peak confirms successful oxidative addition and cycle completion. If starting material persists, the reaction requires extended heating or a check for catalyst poisoning.

    4. Workup and Structural Validation

    • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine[3]. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography[3].

    • Validation: Confirm the final biphenyl structure using ¹H/¹³C NMR and HRMS. This definitively proves the regioselectivity of the C–C bond formation and rules out the presence of homocoupled byproducts.

    Conclusion

    The synthesis of biphenyls via the Suzuki-Miyaura coupling is highly dependent on matching the electronic and steric demands of the substrate with the appropriate palladium catalyst. While Pd(PPh₃)₄ remains a cost-effective choice for simple bromides, modern drug development relies heavily on advanced ligands like XPhos and emerging heterogeneous systems (such as magnetic Pd-nanoparticles) to drive challenging couplings to completion while satisfying green chemistry and purification mandates.

    References

    [1] Title: A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives Source: benchchem.com URL: 1

    [4] Title: 3,4-Dibromoaniline | 615-55-4 Source: benchchem.com URL: 4

    [3] Title: A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline Source: benchchem.com URL: 3

    [2] Title: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines Source: benchchem.com URL: 2

    [5] Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: mdpi.com URL: 5

    [7] Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: acs.org URL: 7

    [6] Title: Preparation and identification of new magnetic heterogeneous nanostructural palladium catalyst, and its catalytic study in Suzuki and Stille reactions Source: nih.gov URL: 6

    Sources

    Comparative

    A Researcher's Guide to the Conformational Mobility of Chlorinated Biphenyls: A Comparative Analysis of Modern Analytical Techniques

    Abstract: The environmental persistence and toxicological profiles of polychlorinated biphenyls (PCBs) are intricately linked to their three-dimensional structure. A critical, yet often overlooked, aspect of their struct...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: The environmental persistence and toxicological profiles of polychlorinated biphenyls (PCBs) are intricately linked to their three-dimensional structure. A critical, yet often overlooked, aspect of their structure is their conformational mobility—specifically, the rotation around the central carbon-carbon (C-C) bond connecting the two phenyl rings. For many PCB congeners, particularly those with multiple chlorine atoms in the ortho positions, this rotation is severely restricted, leading to a phenomenon known as atropisomerism. This guide provides an in-depth comparison of the primary experimental and computational methodologies used to analyze the conformational dynamics of PCBs. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in environmental science, toxicology, and drug development to select and apply the most appropriate techniques for their research questions.

    The Crux of the Matter: Why PCB Conformation Dictates Biological Activity

    Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic aromatic compounds (congeners) that differ in the number and position of chlorine atoms on a biphenyl framework.[1] While their chemical stability made them ideal for industrial applications, it also accounts for their environmental persistence. The toxicity of PCBs is not uniform across all congeners. The spatial arrangement of the phenyl rings is a key determinant of a congener's ability to interact with biological receptors.

    Rotation around the C-C single bond is hindered by the presence of bulky chlorine atoms at the ortho positions (2, 2', 6, and 6').[1]

    • No or one ortho-chlorine: Congeners with zero or one ortho-chlorine have a low rotational energy barrier and can adopt a planar or near-planar (coplanar) conformation. This planarity is a crucial feature for "dioxin-like" toxicity, as it allows these PCBs to bind to the aryl hydrocarbon (Ah) receptor.[2]

    • Two or more ortho-chlorines: The steric hindrance from two or more ortho-chlorines creates a significant energy barrier to rotation.

    • Three or four ortho-chlorines: In congeners with three or four ortho substituents, this rotational barrier can be so high that the molecule becomes locked into a non-planar, twisted conformation. If the substitution pattern is asymmetric, this results in stable, non-superimposable mirror-image isomers called atropisomers .[3][4]

    These atropisomers are a form of axial chirality and can be stable enough to be isolated at room temperature.[3] This is of profound toxicological significance. Just as a left-handed glove does not fit a right hand, different PCB atropisomers can interact with chiral biological molecules like enzymes and receptors in a stereoselective manner.[5] Studies have shown that the biotransformation, neurotoxicity, and clearance rates of PCBs can be atropselective, meaning one atropisomer is metabolized or exerts its toxic effect differently than its mirror image.[4][5][6] Therefore, analyzing a chiral PCB congener as a simple racemic (1:1) mixture can lead to a significant underestimation or misinterpretation of its true biological impact.

    Figure 1: Conceptual diagram of hindered rotation in ortho-substituted PCBs leading to stable atropisomers, contrasted with freely rotating non-ortho-substituted congeners.

    Experimental Approaches: Separating and Quantifying Atropisomers

    Directly observing and quantifying the conformational mobility and atropisomeric composition of PCBs requires sophisticated analytical techniques. The choice of method depends on the specific research goal, whether it is separation and quantification, or the direct measurement of dynamic rotational processes.

    Enantioselective Gas Chromatography (GC): The Gold Standard for Separation

    For chiral PCBs with high rotational barriers, the primary analytical goal is to separate and quantify the individual atropisomers. Enantioselective GC is the most powerful and widely used technique for this purpose.

    Expertise & Experience: The "Why" Behind the Method The principle of enantioselective GC relies on creating a chiral environment within the GC column. This is achieved by using a stationary phase that is itself chiral, most commonly a derivative of cyclodextrin.[7][8] As the racemic mixture of PCB atropisomers travels through the column, they form transient diastereomeric complexes with the chiral stationary phase. One atropisomer will have a slightly more stable interaction than its mirror image, causing it to be retained longer in the column. This differential interaction results in a separation of the two atropisomers, which then elute from the column at different times, producing two distinct peaks on the chromatogram.

    Experimental Protocol: Enantioselective GC-MS for PCB Atropisomer Analysis

    This protocol provides a validated starting point for the analysis of chiral PCBs (e.g., PCBs 91, 95, 132, 149) in a biological matrix.[7][8]

    • Sample Preparation (Liver Microsomes):

      • Incubate the target PCB congener (e.g., 50 µM) with liver microsomes to assess enantioselective metabolism.[7]

      • Extract the parent PCBs and any hydroxylated metabolites (OH-PCBs) from the incubation mixture using an organic solvent like hexane.

      • Trustworthiness: For OH-PCBs, a derivatization step is often required to improve their volatility for GC analysis. Methylate the hydroxyl group using diazomethane to form methoxy-PCB derivatives.[8] This ensures sharp peaks and prevents thermal degradation in the injector.

    • Chromatographic Separation:

      • Instrument: High-Resolution Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or an Electron Capture Detector (GC-ECD).

      • Chiral Column: Select a capillary column with a modified cyclodextrin stationary phase. A common choice is a Chirasil-Dex column (e.g., 30 m × 0.25 mm i.d., 0.2 µm film thickness).[9]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector: Set to 250°C.

      • Temperature Program: The temperature program is critical for achieving separation and must be optimized for the specific congeners and column. A representative program is:

        • Initial temperature: 80°C, hold for 1 min.

        • Ramp 1: Increase to 150°C at 20°C/min, hold for 10 min.

        • Ramp 2: Increase to 160°C at 2°C/min, hold for 88 min.

        • Ramp 3: Increase to 180°C at 5°C/min, hold for 100 min.[9]

        • Causality: The slow ramp rates are essential to provide sufficient time for the differential interactions with the chiral stationary phase to effect a separation.

    • Detection (MS):

      • Detector: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode.

      • Monitored Ions: Select characteristic ions for the specific PCB congener to ensure high sensitivity and selectivity.

    • Data Analysis:

      • Identify the two peaks corresponding to the eluting atropisomers.

      • Calculate the Enantiomeric Fraction (EF) using the peak areas (A1 and A2): EF = A1 / (A1 + A2) . An EF of 0.5 indicates a racemic mixture.

    GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Extraction of PCBs from Matrix prep2 Derivatization (if needed) e.g., for OH-PCBs prep1->prep2 inj Injection into GC prep2->inj col Separation on Chiral Column inj->col det Detection by MS (SIM) col->det chrom Chromatogram (Two Atropisomer Peaks) det->chrom calc Peak Integration & EF Calculation chrom->calc result result calc->result Final Report (Enantiomeric Fraction)

    Figure 2: Experimental workflow for the enantioselective analysis of chiral PCBs using Gas Chromatography-Mass Spectrometry (GC-MS).

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Rotational Dynamics

    While GC excels at separating stable atropisomers, NMR spectroscopy offers a unique advantage in studying the dynamics of the rotational process itself, especially for congeners with intermediate energy barriers.

    Expertise & Experience: The "Why" Behind the Method The principle lies in the NMR timescale. If the rotation between conformations is slow compared to the NMR timescale, separate signals will be observed for each distinct chemical environment in the different conformers. If the rotation is fast, an averaged signal will be observed. For PCBs with intermediate rotational barriers, performing Variable Temperature (VT) NMR experiments allows researchers to manipulate this rate.[10] At low temperatures, rotation is slowed, and distinct signals for the atropisomers may be resolved. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single peak. By analyzing the line shape of the signals at different temperatures, one can calculate the rate of exchange and, ultimately, the activation energy (the rotational barrier).[11][12]

    Strengths and Limitations:

    • Strengths: Provides direct information about the energy barrier to rotation in solution. It is non-destructive and can be used to determine the three-dimensional structure of molecules.[10][13]

    • Limitations: NMR is significantly less sensitive than GC-MS, requiring much higher sample concentrations. The analysis is complex and may not be feasible for congeners with very high or very low rotational barriers.

    Computational Approaches: Predicting Mobility and Stability

    Computational chemistry provides a powerful, predictive alternative to experimental analysis. These methods can calculate the preferred conformations (dihedral angles) and the energy barriers to rotation for any of the 209 PCB congeners.[14][15]

    Density Functional Theory (DFT): The High-Accuracy Method

    DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a very good balance between accuracy and computational cost for systems like PCBs.

    Expertise & Experience: The "Why" Behind the Method A DFT analysis is used to calculate the potential energy of the PCB molecule as a function of the dihedral angle of the central C-C bond.[16] By systematically rotating one phenyl ring relative to the other and calculating the total electronic energy at each step, a potential energy surface is generated. The minima on this surface correspond to the most stable conformations, and the maxima represent the transition states, the height of which defines the rotational energy barrier.[17][18]

    Computational Protocol: DFT Calculation of a PCB Rotational Barrier

    • Structure Building: Build the 3D structure of the desired PCB congener using molecular modeling software.

    • Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and well-validated level of theory for these types of calculations.[16]

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation (the equilibrium dihedral angle).

    • Potential Energy Scan: Constrain the C-C bond dihedral angle and perform a series of single-point energy calculations at fixed angular increments (e.g., every 10 degrees from 0° to 180°).

    • Data Analysis: Plot the calculated energy versus the dihedral angle. The rotational barrier (Erot) is the energy difference between the highest energy point (the transition state, usually at 90°) and the lowest energy point (the optimized ground state).

    Semi-Empirical Methods: The High-Throughput Alternative

    Methods like the Austin Model 1 (AM1) are less computationally demanding than DFT. They use a simpler approximation of electron interactions, making them much faster.[19][20]

    Expertise & Experience: The "Why" Behind the Method The speed of semi-empirical methods makes them ideal for large-scale screening studies. For instance, they have been successfully used to calculate the rotational barriers for all 209 PCB congeners, providing a comprehensive dataset for structure-activity relationship studies.[19][20] While the absolute energy values may be less accurate than those from DFT, the trends and relative rankings are generally reliable and highly valuable.

    Data Synthesis: A Head-to-Head Comparison

    The selection of an appropriate analytical method is a critical decision in study design. The tables below summarize the key characteristics of each approach and present representative data on rotational barriers.

    Table 1: Comparison of Analytical Techniques for PCB Conformational Analysis

    FeatureEnantioselective GC-MSVariable Temperature NMRDensity Functional Theory (DFT)
    Principle Physical separation based on differential interaction with a chiral stationary phase.Measurement of the temperature-dependent rate of conformational exchange in solution.Quantum mechanical calculation of the potential energy surface as a function of dihedral angle.
    Primary Output Chromatographic peaks for separated atropisomers; Enantiomeric Fraction (EF).NMR spectra at various temperatures; Rotational energy barrier (ΔG‡).Optimized 3D structure; Dihedral angle; Rotational energy barrier (Erot).
    Sample Requirement Low (pg-ng), requires pure standards.High (mg), requires pure compound.None (in silico).
    Best Suited For Quantifying atropisomer ratios in complex environmental/biological samples.Measuring rotational barriers for congeners with intermediate stability.Predicting stability and barriers for any congener; mechanistic insights.
    Key Advantage High sensitivity and resolution.Direct measurement of dynamics in solution.Predictive power, no physical sample needed.
    Key Limitation Indirectly probes mobility; not suitable for rapidly interconverting conformers.Low sensitivity; complex data analysis.Computationally intensive; accuracy depends on the level of theory.

    Table 2: Calculated Rotational Energy Barriers (Erot) for Selected PCB Congeners

    The number of ortho-chlorines is the dominant factor determining the magnitude of the rotational barrier. Data from comprehensive semi-empirical calculations illustrate this trend clearly.

    PCB CongenerIUPAC No.Ortho-ChlorinesMeta-ChlorinesPara-ChlorinesCalculated Erot (kJ/mol)[19][20]Stability of Atropisomers
    Biphenyl00008.33Freely Rotating
    2-Chlorobiphenyl110033.5Freely Rotating
    2,2'-Dichlorobiphenyl420097.5Separable at low temp
    2,6-Dichlorobiphenyl10200114Separable at low temp
    2,2',6-Trichlorobiphenyl28300185Stable at room temp
    2,2',6,6'-Tetrachlorobiphenyl54400>300Very Stable

    Data sourced from Andersson et al. (1997), calculated using the AM1 semi-empirical method.[19][20]

    Conclusion and Strategic Recommendations

    The conformational mobility of chlorinated biphenyls is a critical parameter that dictates their toxicological and environmental behavior. This guide demonstrates that a multi-faceted approach, combining experimental and computational techniques, provides the most comprehensive understanding.

    • For quantifying atropisomers in real-world samples: Enantioselective GC is the undisputed method of choice due to its superior sensitivity and resolving power.[7][9]

    • For measuring the dynamics of rotation: VT-NMR provides direct experimental data on energy barriers in solution, serving as an important validation for computational models.[10]

    • For predictive screening and mechanistic insight: Computational methods, particularly DFT, are invaluable for predicting the conformational behavior of any congener, guiding experimental design and helping to rationalize observed biological activities.[16]

    Researchers and drug development professionals must recognize that chiral PCBs are not single chemical entities but rather mixtures of stereoisomers with potentially distinct biological activities.[4][5] A thorough analysis of their conformational mobility is therefore not merely an academic exercise but a prerequisite for accurate risk assessment and the development of a deeper understanding of their mechanism of action.

    References

    • Lehmler, H. J., et al. (2011). Gas Chromatographic Analysis with Chiral Cyclodextrin Phases Reveals the Enantioselective Formation of Hydroxylated Polychlorinated Biphenyls by Rat Liver Microsomes. Environmental Science & Technology, 45(22), 9590-9596. [Link]

    • Lehmler, H. J., et al. (2011). Gas chromatographic analysis with chiral cyclodextrin phases reveals the enantioselective formation of hydroxylated polychlorinated biphenyls by rat liver microsomes. PubMed, National Library of Medicine. [Link]

    • Hilscherová, K., et al. (2009). Atropisomers of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) exhibit stereoselective effects on activation of nuclear receptors in vitro. Toxicology Letters, 189(1), 38-44. [Link]

    • Kania-Korwel, I., & Lehmler, H. J. (2016). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Journal of Toxicology and Environmental Health, Part B, 19(3-4), 107-134. [Link]

    • Hoh, E., & Hites, R. A. (2005). Recent developments in the high-resolution gas chromatography of polychlorinated biphenyls. ResearchGate. [Link]

    • Kania-Korwel, I., et al. (2012). Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice. Environmental Science & Technology, 46(16), 8889-8897. [Link]

    • Eljarrat, E., et al. (2000). Simultaneous Separation of Coplanar and Chiral Polychlorinated Biphenyls by Off-Line Pyrenyl-Silica Liquid Chromatography and Gas Chromatography. Enantiomeric Ratios of Chiral Congeners. Analytical Chemistry, 72(20), 4978-4983. [Link]

    • Wang, P., et al. (2013). Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. ResearchGate. [Link]

    • El-Aneed, A., et al. (2017). Multidimensional Gas Chromatography for Chiral Analysis. Critical Reviews in Analytical Chemistry, 47(3), 244-257. [Link]

    • Kobe University. (2022). New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body. Kobe University News site. [Link]

    • Clarke, A. J., et al. (2021). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. C - Journal of Carbon Research, 7(3), 66. [Link]

    • Sadowski, T., & Zborowski, K. (2012). Density functional theory study of conformations, barriers to internal rotations and torsional potentials of polychlorinated biphenyls. ResearchGate. [Link]

    • Wolszczak, K., et al. (2022). Polychlorinated Biphenyls Interactions with Water—Characterization Based on the Analysis of Non-Covalent Interactions and Energy Partitioning. International Journal of Molecular Sciences, 23(19), 11656. [Link]

    • Dunn, W. J., et al. (1990). Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. Analytical Chemistry, 62(17), 1783-1788. [Link]

    • Dunn, W. J., et al. (1990). Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. OSTI.GOV. [Link]

    • Clarke, A. J., et al. (2021). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. Xi'an Jiaotong-Liverpool University Research Output. [Link]

    • Megson, D., et al. (2022). A Review of Polychlorinated Biphenyls (PCBs) Pollution in the Air: Where and How Much Are We Exposed to? International Journal of Environmental Research and Public Health, 19(24), 16644. [Link]

    • Andersson, P. L., et al. (1997). The internal barriers of rotation for the 209 polychlorinated biphenyls. Diva-Portal.org. [Link]

    • Andersson, P. L., et al. (1997). The internal barriers of rotation for the 209 polychlorinated biphenyls. PubMed, National Library of Medicine. [Link]

    • Hospital, A., et al. (2018). Computational methods for exploring protein conformations. IRB Barcelona. [Link]

    • Rittner, R., & Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

    • Laughton, C. A. (2006). The Computational Investigation Of Conformational Change. University of Southampton ePrints. [Link]

    • Hanson, R. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. St. Olaf College. [Link]

    • Anet, F. A. L. (1972). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. Enlighten: Theses. [Link]

    • Kalju, K. (n.d.). TINKER Tutorial: Conformational Analysis. UC Santa Barbara. [Link]

    • Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(2), 239-246. [Link]

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    Validation

    A Senior Application Scientist's Guide to Compound Verification: Cross-Referencing Experimental Data with Spectral Databases

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust verification of chemical compounds. We will move beyond a simplistic "top-hit" mentality, delvin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust verification of chemical compounds. We will move beyond a simplistic "top-hit" mentality, delving into the causality behind experimental choices, the critical evaluation of spectral library matches, and the indispensable role of orthogonal data in achieving unambiguous structural confirmation. Our approach is designed as a self-validating system, ensuring that every step reinforces the confidence of the final identification.

    Part 1: The Foundation - Acquiring High-Quality Experimental Data

    The quality of your experimental data is the most critical factor in a successful compound verification workflow. A poor-quality spectrum will yield a poor-quality or misleading match, regardless of the sophistication of the database or search algorithm. The principle of "garbage in, garbage out" is absolute.

    The Imperative of High-Resolution Mass Spectrometry (HRMS)

    For mass spectrometry-based verification, High-Resolution Mass Spectrometry (HRMS) is not a luxury; it is a necessity. Unlike nominal mass instruments, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments (like Orbitrap, TOF, or FT-ICR) provide "exact mass" measurements, typically with an accuracy of less than 5 parts per million (ppm).[1][2]

    Why is this critical? The ability to determine an exact mass allows for the confident assignment of a molecular formula.[2][3] For example, two different compounds, cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO), both have a nominal mass of 121. A low-resolution instrument cannot distinguish them. However, their exact masses are 121.0196 and 121.0526, respectively—a difference easily resolved by HRMS, thereby providing a fundamental filter for potential candidates before any database searching occurs.[3] This precision is invaluable for identifying unknowns, confirming syntheses, and detecting impurities.[1][4]

    Experimental Protocol: Acquiring High-Quality LC-HRMS/MS Data

    This protocol outlines a general workflow for acquiring data suitable for spectral library matching. The causality is clear: a clean, well-resolved chromatographic peak ensures that the subsequent fragmentation spectrum (MS/MS) is of a single precursor, which is vital for a clean database match.

    Methodology:

    • Sample Preparation:

      • Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+) to a concentration of ~1 µg/mL. The goal is to achieve a strong signal without saturating the detector.

      • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

    • Liquid Chromatography (LC) Setup:

      • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) suitable for separating small molecules.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient might run from 5% B to 95% B over 10 minutes. This ensures that compounds of varying polarities are eluted and separated.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • High-Resolution Mass Spectrometry (HRMS) Setup:

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for most small molecules.

      • Full Scan (MS1):

        • Resolution: Set to >60,000 to ensure accurate mass measurement for precursor ions.[5]

        • Scan Range: 100-1000 m/z.

      • Data-Dependent MS/MS (ddMS2):

        • Activation: Higher-energy C-trap Dissociation (HCD).

        • Isolation Window: 1.5 Da. A narrow window prevents co-fragmentation of co-eluting species.[6]

        • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation pattern.

        • Resolution: Set to >15,000 for fragment ions.

    G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Purified Compound Dissolve Dissolve & Filter Sample->Dissolve Inject Inject into LC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionize (ESI) Separate->Ionize MS1 MS1 Scan (Exact Mass) Ionize->MS1 Select Select Precursor MS1->Select MS2 MS2 Fragmentation Select->MS2 Data Data MS2->Data Raw Data File (.raw, .mzXML) G cluster_query Experimental Data cluster_library Spectral Library cluster_algorithm Search Algorithm cluster_results Results Query Query Spectrum (from your sample) Score Calculate Similarity Score (e.g., Dot-Product) Query->Score Lib_A Library Spectrum A Lib_A->Score Lib_B Library Spectrum B Lib_B->Score Lib_C Library Spectrum C Lib_C->Score Hitlist Ranked 'Hit List' Score->Hitlist Result1 1. Match: A | Score: 950 Result2 2. Match: C | Score: 720 Result3 3. Match: B | Score: 450

    Caption: The logic of a spectral library search workflow.

    Protocol: Verifying a Compound with NIST MS Search

    This protocol provides a self-validating workflow for evaluating a potential match using the widely available NIST MS Search software.

    • Load Data: Import your experimental spectrum into the software.

    • Perform Search: Execute a library search. The software will return a ranked hit list.

    • Initial Evaluation: Examine the top hit. A score >800 is generally considered a reasonable starting point, but never rely on this score alone.

    • Visual, Head-to-Tail Comparison: This is the most crucial step. Use the software's comparison view to see your query spectrum mirrored against the library spectrum. [7] * Causality Check: Do all major peaks in your spectrum have a corresponding peak in the library spectrum? Are there major peaks in the library spectrum that are absent from yours? Mismatches can indicate an incorrect ID or the presence of co-eluting impurities. [7]5. Evaluate Other Top Hits: Do not stop at the first hit. Examine the 2nd, 3rd, and 4th hits. Are they structurally similar isomers? This is common and requires further validation. If the top hits are structurally diverse, it may suggest a poor quality match or a compound not present in the library.

    • Check for In-Source Fragments: If your top hit has a significantly lower molecular weight than your precursor ion, you may be matching an in-source fragment. This is a common pitfall and an invalid match.

    • Document Findings: Record the top 3-5 hits, their scores, and your visual comparison notes. This creates a trustworthy audit trail of your interpretation.

    Part 4: The Corroboration - Achieving Certainty with Orthogonal Methods

    A high match score from a single analytical technique is an indication , not a confirmation. True scientific rigor demands orthogonal verification—using multiple, independent analytical techniques to confirm an identity. [8][9]Each method relies on different physicochemical principles, so if they all point to the same compound, confidence in the assignment increases exponentially. [10]

    The Power of Retention Time (RT)

    In chromatography-based methods (GC-MS, LC-MS), retention time is a powerful and simple orthogonal parameter. [11]* The Problem with Isomers: Mass spectrometry often cannot distinguish between isomers (compounds with the same molecular formula but different structures), as they can have identical exact masses and similar fragmentation patterns. [12]* The Solution: Isomers frequently have different physicochemical properties that cause them to separate chromatographically. Therefore, if your library match suggests a specific compound, you must confirm it by analyzing an authentic standard of that compound on the same instrument under the exact same conditions. A match in both MS/MS spectrum and retention time provides a much higher level of confidence. [13]

    NMR: The Unambiguous Arbiter of Structure

    While MS provides molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy provides direct information about the carbon-hydrogen framework of a molecule, making it unparalleled for unambiguous structural elucidation. [10][14]If a novel compound is discovered or a critical synthesis step needs verification, acquiring ¹H and ¹³C NMR spectra is the gold standard. Cross-referencing experimental NMR shifts with databases like SDBS or using predictive tools provides the highest level of structural proof. [15]

    G cluster_data Experimental Data Streams cluster_confidence Confidence Level MS LC-HRMS/MS (Molecular Formula, Fragmentation) LibSearch Spectral Library Search MS->LibSearch RT Retention Time (RT) RT_Match RT Match with Standard RT->RT_Match NMR NMR Spectroscopy ('H, 'C) (Structural Connectivity) NMR_Confirm NMR Structure Confirmation NMR->NMR_Confirm Low Hypothesis LibSearch->Low Medium Probable ID RT_Match->Medium High Confirmed ID NMR_Confirm->High Low->RT_Match + Orthogonal Data Medium->NMR_Confirm + Unambiguous Structure

    Caption: Integrating orthogonal data to increase confidence in compound ID.

    Conclusion: A Framework for Trustworthy Science

    • Acquire High-Quality Data: Start with the best possible data, using high-resolution instrumentation and clean experimental techniques.

    • Critically Evaluate Database Matches: Never trust a match score alone. Perform rigorous visual, head-to-tail comparisons and consider multiple top hits.

    • Employ Orthogonal Verification: Always use at least one orthogonal piece of data—preferably retention time matching against a standard—to confirm any library hit. For novel or critical compounds, full NMR characterization is essential.

    By adhering to this framework, researchers can move from tentative hypotheses to confirmed identifications, ensuring the integrity, reproducibility, and ultimate success of their scientific endeavors.

    References

    • Lam, H., et al. (2013). Refining similarity scoring to enable decoy-free validation in spectral library searching. Nature Methods. Available at: [Link]

    • Sinha, A. (2025). High-Resolution Mass Spectrometry (HRMS): Key Advantages, Applications, and Emerging Insights. ResolveMass Laboratories Inc. Available at: [Link]

    • Ni, J., et al. (2016). iMatch2: Compound identification using retention index for analysis of gas chromatography–mass spectrometry data. PMC. Available at: [Link]

    • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem. Available at: [Link]

    • LKI Consulting. (2026). Spectral Libraries: Hyperspectral Validation Uncertainties. Available at: [Link]

    • ChemRxiv. (2023). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. Available at: [Link]

    • Royal Society of Chemistry. (2024). Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Available at: [Link]

    • Schmid, R., et al. (2021). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. PMC. Available at: [Link]

    • Analytical Precision. (n.d.). Using High-Resolution Mass Spectrometry for Scientific Discovery. Available at: [Link]

    • GNPS. (2025). GNPS Public Spectral Libraries. Available at: [Link]

    • IROA Technologies. (2025). Why Mass Spectral Libraries Matter in Analytical Chemistry. Available at: [Link]

    • NIST. (2012). Tandem Mass Spectral Library. Available at: [Link]

    • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

    • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

    • Rainer, J., et al. (2024). Seamless Integration of Mass Spectrometry Data from Different Sources with the Spectra Package. GitHub Pages. Available at: [Link]

    • Zhang, Z., et al. (2022). Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures. ACS Publications. Available at: [Link]

    • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. Available at: [Link]

    • Schweppe, D., et al. (2023). Real-time spectral library matching for sample multiplexed quantitative proteomics. PMC. Available at: [Link]

    • BIA. (n.d.). The Spectra package: seamless integration of mass spectrometry data from different sources. Available at: [Link]

    • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Available at: [Link]

    • CAS. (n.d.). NMR Database for Faster Structural Data. Available at: [Link]

    • labCognition. (n.d.). Library-Search: Home. Available at: [Link]

    • Lam, H., et al. (2007). Development and validation of a spectral library searching method for peptide identification from MS/MS. SciSpace. Available at: [Link]

    • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Available at: [Link]

    • LCGC International. (2025). Evaluating the Accuracy of Mass Spectrometry Spectral Databases. Available at: [Link]

    • Bright Giant. (n.d.). SIRIUS Features. Available at: [Link]

    • ACD/Labs. (2024). NMR Spectroscopy Data—Beyond Single Structure Verification. Available at: [Link]

    • Schweppe, D., et al. (2023). Real-time spectral library matching for sample multiplexed quantitative proteomics. bioRxiv. Available at: [Link]

    • Alfasoft. (n.d.). Spectral ID - Multi-vendor Spectral Library Searching. Available at: [Link]

    • Spectroscopy Online. (2021). Software and spectral databases. Available at: [Link]

    • van der Meer, J., et al. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. MDPI. Available at: [Link]

    • Solntsev, S., et al. (2022). A hybrid spectral library and protein sequence database search strategy for bottom-up and top-down proteomic data analysis. PMC. Available at: [Link]

    • Wan, Y., and Sheng, Q. (2007). Methods for peptide identification by spectral comparison. PMC. Available at: [Link]

    • Sorbtech. (2025). How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Available at: [Link]

    • Wiley Analytical Science. (2018). NIST spectral library matching was poor, puzzling Livermore. Available at: [Link]

    • Misra, B. (2020). Challenges in Identifying the Dark Molecules of Life. PMC. Available at: [Link]

    • Technology Networks. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Available at: [Link]

    • Nothias, L., et al. (2022). The critical role that spectral libraries play in capturing the metabolomics community knowledge. PMC. Available at: [Link]

    • H-C., C., et al. (2023). Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. CDC Stacks. Available at: [Link]

    • PubMed. (2011). A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation. Available at: [Link]

    • Nelson Labs. (n.d.). Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. Available at: [Link]

    • ResearchGate. (n.d.). Database search engines attempt to match experimentally obtained MS2.... Available at: [Link]

    • Stein, S. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. ACS Publications. Available at: [Link]

    • Archimer. (n.d.). Supplementary Methods Spectral Library Searching Input MS/MS spectra (ie, query spectra) are considered matched to library. Available at: [Link]

    • Eurofins. (2025). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. Available at: [Link]

    • NIST. (2023). Orthogonal Measurements. Available at: [Link]

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    Comparative

    A Comparative Guide to the Reactivity of Chlorinated Phenols in Substitution Reactions

    Introduction Chlorinated phenols represent a critical class of aromatic compounds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their chemical behavior is dominated by the interplay...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Chlorinated phenols represent a critical class of aromatic compounds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their chemical behavior is dominated by the interplay of the activating, ortho-para directing hydroxyl group and the deactivating, yet also ortho-para directing, chloro substituent. Understanding the nuanced reactivity of the different positional isomers—ortho (2-chlorophenol), meta (3-chlorophenol), and para (4-chlorophenol)—in substitution reactions is paramount for researchers aiming to optimize synthetic routes and predict reaction outcomes.

    This guide provides an in-depth comparative analysis of the reactivity of chlorinated phenol isomers in both electrophilic and nucleophilic aromatic substitution reactions. We will delve into the underlying electronic and steric principles that govern their reactivity, present supporting experimental data, and provide detailed protocols for representative transformations.

    Fundamental Principles of Reactivity

    The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. In chlorophenols, we must consider the combined influence of the hydroxyl (-OH) group and the chlorine (-Cl) atom.

    • Hydroxyl (-OH) Group: The -OH group is a potent activating group. Its lone pair of electrons can be delocalized into the aromatic ring through the resonance effect (+R), increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions.

    • Chlorine (-Cl) Atom: The chlorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like the hydroxyl group, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), directing incoming electrophiles to the ortho and para positions. Generally, the inductive effect of halogens outweighs their resonance effect, making them deactivators overall.[1]

    The pH of the reaction medium is also a critical factor. In basic conditions, the hydroxyl group is deprotonated to form the phenoxide ion (-O⁻). This greatly enhances the electron-donating resonance effect, making the ring significantly more activated towards electrophilic attack and a more potent nucleophile itself.

    Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

    Nucleophilic aromatic substitution is a key transformation for aryl halides, particularly those bearing electron-withdrawing groups. Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process.[2] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The subsequent departure of the leaving group restores the aromaticity of the ring.

    For SNAr to proceed effectively on a chlorophenol, the ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. The hydroxyl group itself is electron-donating and thus deactivating for SNAr. However, the presence of other strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to the chlorine atom can facilitate this reaction.[2][3]

    A novel strategy involves the generation of a phenoxyl radical from the chlorophenol.[4][5] This radical acts as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution by over 20 kcal/mol compared to the closed-shell phenol form.[4][5] This method even allows for substitution on phenols with electron-donating substituents, a significant advantage over traditional SNAr strategies.[4]

    Isomer Reactivity Comparison (in the presence of activating groups):

    The relative position of the chloro, hydroxyl, and activating groups determines the stability of the Meisenheimer complex and, consequently, the reaction rate.

    • Ortho- and Para-Chlorophenol (with an activating -NO₂ group): When a nitro group is positioned ortho or para to the chlorine atom, the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group. This significant stabilization leads to a faster reaction rate. For example, o- and p-chloronitrobenzene are reactive towards hydroxide ions at elevated temperatures, whereas m-chloronitrobenzene is inert under similar conditions.[2]

    • Meta-Chlorophenol (with an activating -NO₂ group): If the nitro group is meta to the chlorine, the negative charge of the intermediate cannot be delocalized onto the nitro group through resonance. This results in a much less stable intermediate and a significantly slower or non-existent reaction.

    Diagram: SNAr Mechanism on 4-Chloro-2-nitrophenol

    Caption: General mechanism of SNAr on an activated chlorophenol.

    Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

    In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The powerful activating and ortho-para directing nature of the hydroxyl group dominates the reactivity of chlorophenols in EAS. The chlorine atom acts as a deactivator, slowing the reaction compared to phenol itself, but it also directs to the ortho and para positions. The overall outcome is a result of the interplay between these two substituents.

    The reaction rate is highly dependent on pH.[6][7] In acidic or neutral media, the reactant is the chlorophenol molecule. In alkaline media (pH > pKa), the much more reactive chlorophenoxide ion is the dominant species, leading to a significant increase in reaction rates.[8] For instance, during the chlorination of phenol, the reaction rates vary enormously with pH.[6]

    Isomer Reactivity and Regioselectivity Comparison:
    • Para-Chlorophenol: The para position is blocked. The -OH group strongly directs incoming electrophiles to its ortho positions (C2 and C6). The -Cl group also directs to its ortho positions (C2 and C6). Therefore, substitution occurs exclusively and rapidly at the positions ortho to the hydroxyl group.

    • Ortho-Chlorophenol: The -OH group directs to its ortho (C6) and para (C4) positions. The -Cl group directs to its ortho (C6) and para (C4) positions. Both groups reinforce substitution at the C4 and C6 positions. Steric hindrance from the adjacent chlorine atom may slightly disfavor substitution at the C6 position compared to the C4 position.

    • Meta-Chlorophenol: The -OH group directs to its ortho (C2, C6) and para (C4) positions. The -Cl group directs to its ortho (C2) and para (C6) positions. The directing effects are complex, but the strong activation by the hydroxyl group will predominantly lead to substitution at positions C2, C4, and C6.

    Overall Reactivity Trend in EAS: Due to the combined directing effects and the powerful activation from the hydroxyl group, the general order of reactivity in EAS is: Phenol > p-Chlorophenol ≈ o-Chlorophenol > m-Chlorophenol > Benzene

    Quantitative Data Summary

    The acidity (pKa) of chlorophenols influences their reactivity, especially in base-catalyzed reactions or when considering the concentration of the more reactive phenoxide ion at a given pH.

    CompoundpKa (at 25 °C)Inductive Effect (-I) of ClResonance Effect (+R) of Cl
    Phenol9.95N/AN/A
    o-Chlorophenol8.48Strong (due to proximity)Present
    m-Chlorophenol9.02ModerateAbsent
    p-Chlorophenol9.38Weak (distance-dependent)Present

    Data sourced from multiple chemical data repositories.

    The pKa values indicate that the ortho isomer is the most acidic. This is due to the strong electron-withdrawing inductive effect of the chlorine atom being closest to the hydroxyl group, which stabilizes the resulting phenoxide ion.[9] In the meta position, only the inductive effect operates, while in the para position, the electron-donating resonance effect partially counteracts the weaker inductive effect.[9][10]

    Experimental Protocols

    Protocol 1: Synthesis of 2-Chloro-4-nitrophenol via Electrophilic Nitration of 2-Chlorophenol

    This protocol demonstrates a typical electrophilic aromatic substitution on a chlorophenol.

    Methodology:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorophenol (5.0 g, 38.9 mmol) and glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

    • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (3.0 mL, ~71 mmol) and concentrated sulfuric acid (3.0 mL) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Quenching and Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A yellow precipitate will form.

    • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the solid from an ethanol-water mixture to yield pure 2-chloro-4-nitrophenol.

    • Characterization: Dry the product and determine its melting point. Confirm the structure using ¹H NMR and IR spectroscopy.

    Diagram: Experimental Workflow for Electrophilic Nitration

    Workflow start Setup Reaction (2-Chlorophenol in Acetic Acid) add Add Nitrating Mixture (HNO3/H2SO4) at 0-5 °C start->add Cooling react Stir at Room Temp (2 hours) add->react Exothermic Control quench Pour onto Ice (Precipitation) react->quench filter Vacuum Filtration (Isolate Crude Product) quench->filter purify Recrystallize (Ethanol/Water) filter->purify end Characterize Product (MP, NMR, IR) purify->end

    Caption: Step-by-step workflow for the synthesis and purification of 2-chloro-4-nitrophenol.

    Protocol 2: Synthesis of 4-Chloro-2-methoxyphenol via Nucleophilic Substitution (Radical-Mediated)

    This protocol is based on the modern approach of using radical intermediates to facilitate nucleophilic substitution on chlorophenols.[4][5]

    Methodology:

    • Reaction Setup: To a screw-cap vial, add 4-chlorophenol (64.3 mg, 0.5 mmol), benzoic acid (nucleophile precursor, 73.3 mg, 0.6 mmol), sodium hydroxide (16 mg, 0.4 mmol), and potassium ferricyanide (oxidant, 65.8 mg, 0.2 mmol).

    • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (2.0 mL).

    • Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir for 12 hours.

    • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

    • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired hydroxydiphenyl ether.

    • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    Conclusion

    The reactivity of chlorinated phenols in substitution reactions is a complex function of the electronic interplay between the hydroxyl and chloro substituents, the position of these groups, and the reaction conditions. In electrophilic substitutions, the powerful activating effect of the -OH group dominates, leading to rapid reactions at the ortho and para positions, with the overall rate being attenuated by the deactivating -Cl group. Conversely, in traditional nucleophilic aromatic substitutions, the ring must be activated by strong electron-withdrawing groups. Modern methods, however, can leverage radical intermediates to activate the ring for nucleophilic attack. A thorough understanding of these principles is essential for researchers to effectively design and implement synthetic strategies involving these versatile chemical building blocks.

    References

    • Title: Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC. Source: National Center for Biotechnology Information. URL: [Link]

    • Title: What is the acidic character of ortho, meta, para, and chlorophenol? Source: Quora. URL: [Link]

    • Title: KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. Source: University of Wisconsin Engineering Experiment Station.
    • Title: Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Source: OSTI.GOV. URL: [Link]

    • Title: Between ortho, meta, para-chlorophenol, o-chlorophenol is the most acidic. Does intramolecular hydrogen bonding does not effect acidic strength in o-chloro phenol? Source: Quora. URL: [Link]

    • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Source: Dalhousie University. URL: [Link]

    • Title: Ortho, Para, Meta - Chemistry Steps. Source: Chemistry Steps. URL: [Link]

    • Title: 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Source: NC State University Libraries. URL: [Link]

    • Title: Effects of pH on the chlorination process of phenols in drinking water. Source: PubMed. URL: [Link]

    • Title: Ch24 : Phenols. Source: Chemistry. URL: [Link]

    • Title: rsc.li/chemical-science Chemical Science. Source: Royal Society of Chemistry. URL: [Link]

    • Title: Nucleophilic Aromatic Substitution. Source: Chemistry Steps. URL: [Link]

    • Title: Rate constants for the reactions of ozone with chlorophenols in aqueous solutions. Source: PubMed. URL: [Link]

    Sources

    Validation

    Unambiguous Structural Validation of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

    Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In small-molecule drug discovery and materials science, confirming...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

    Executive Summary

    In small-molecule drug discovery and materials science, confirming the exact three-dimensional architecture of synthetic intermediates is non-negotiable. For biphenyl derivatives such as 3-Chloro-5-(4-hydroxymethylphenyl)phenol , structural validation presents unique challenges: confirming the 1,3,5-regiochemistry of the phenol ring, determining the biphenyl dihedral angle, and mapping the dual hydrogen-bonding networks of the phenolic and benzylic hydroxyl groups.

    This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By detailing self-validating experimental protocols and causality-driven methodologies, we demonstrate why SCXRD remains the unsurpassed gold standard for absolute structural and solid-state validation[1.1].

    The Structural Challenge: Biphenyl Ambiguities

    3-Chloro-5-(4-hydroxymethylphenyl)phenol (C₁₃H₁₁ClO₂) possesses rotational freedom around its central C-C biphenyl bond. In solution, this rotation is rapid, yielding a time-averaged conformation. In the solid state, steric hindrance between the ortho-hydrogens and the meta-chloro group locks the molecule into a specific dihedral angle—a critical parameter for structure-based drug design (SBDD)[1.6]. Furthermore, predicting its solubility and polymorphic stability requires an exact mapping of how the phenolic -OH and the hydroxymethyl -CH₂OH interact via intermolecular hydrogen bonding.

    Comparative Performance Matrix

    To establish the optimal analytical pathway, we must compare the capabilities of the three primary structural validation techniques.

    Feature / MetricSingle-Crystal X-Ray Diffraction (SCXRD)NMR Spectroscopy (1D/2D)High-Resolution Mass Spec (HRMS)
    Primary Output Absolute 3D atomic coordinates & electron densityThrough-bond/space nuclear spin correlationsExact molecular mass & fragmentation
    Regiochemistry Unambiguous (Direct visual confirmation)High (Requires HMBC/NOESY interpretation)Low (Isomers often have identical spectra)
    3D Conformation Exact (Solid-state dihedral angles)Averaged (Solution-state dynamics)None
    H-Bonding Network Definitive (Maps infinite crystal lattice chains)Inferred (Concentration-dependent shifts)None
    Sample Requirement ~0.1 mm high-quality single crystal5–15 mg in deuterated solvent< 1 µg in volatile solvent

    Visualizing the Validation Logic

    The choice of analytical technique dictates the type of structural data recovered. The diagram below illustrates how SCXRD and NMR resolve specific structural ambiguities.

    Logic Target Structural Ambiguities in Biphenyls Regio Regiochemistry (1,3,5-substitution) Target->Regio Dihedral Biphenyl Dihedral Angle (Steric Hindrance) Target->Dihedral HBond H-Bonding Network (OH & CH2OH) Target->HBond XRD SCXRD: Absolute 3D Coordinates Regio->XRD Atomic Positions NMR NMR: Time-Averaged Ensembles Regio->NMR HMBC Correlations Dihedral->XRD Exact Solid-State Angle Dihedral->NMR NOESY Distances HBond->XRD Unambiguous Packing HBond->NMR Concentration Dependence

    Logical mapping of structural ambiguities resolved by SCXRD vs. NMR.

    Causality in Experimental Design

    As an application scientist, I do not just run samples; I engineer the conditions to force the molecule to reveal its structure.

    Why prioritize Cu Kα radiation for SCXRD? Small organic molecules containing only light atoms (C, H, O) and a single heavier halogen (Cl) diffract weakly. Using a Copper microfocus source (λ = 1.54184 Å) instead of Molybdenum (λ = 0.71073 Å) dramatically increases the diffraction intensity, yielding higher resolution data at high diffraction angles.

    Why use DMSO-d₆ for NMR instead of CDCl₃? In CDCl₃, the phenolic -OH and benzylic -CH₂OH protons rapidly exchange, appearing as broad, featureless singlets. By dissolving the sample in strongly hydrogen-bonding DMSO-d₆, we deliberately slow this chemical exchange. This allows us to observe the exact scalar coupling of the -CH₂OH group (a triplet for the OH, a doublet for the CH₂), transforming the hydroxyl groups into diagnostic structural probes[1.8].

    Self-Validating Experimental Protocols

    A robust analytical workflow must contain internal checks to validate its own accuracy. Below are the comparative protocols for both techniques.

    Protocol A: Single-Crystal X-Ray Diffraction (The Product)
    • Crystallization (Slow Evaporation): Dissolve 10 mg of the compound in 1 mL of ethyl acetate (EtOAc). Add hexane dropwise until slight turbidity is observed, then add 1-2 drops of EtOAc until clear.

      • Causality: This mixed-solvent system balances solubility and volatility. Slow evaporation minimizes rapid nucleation sites, promoting the growth of macroscopic, defect-free single crystals rather than microcrystalline powders.

    • Data Collection: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a loop with paratone oil. Transfer to a diffractometer equipped with a Cu Kα source and a cryostream set to 100 K.

      • Causality: Cryogenic temperatures freeze out thermal atomic motion (reducing B-factors), which sharpens the electron density map and allows for the precise location of hydrogen atoms[1.6].

    • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

      • Self-Validation Check: The protocol is validated if the final R₁ factor is < 0.05 and wR₂ is < 0.15. Additionally, the residual electron density map must show no peaks greater than 1.0 e/ų near the chlorine atom, confirming correct elemental assignment[1.1].

    Protocol B: NMR Spectroscopy (The Alternative)
    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Data Acquisition: Acquire standard ¹H, ¹³C, COSY, HSQC, and HMBC spectra at 298 K using a 500 MHz spectrometer.

    • Signal Assignment: Trace the spin systems from the hydroxymethyl group into the biphenyl core.

      • Self-Validation Check: The assignment is internally validated by closing the HMBC loop. The phenolic proton (~9.8 ppm) must show ³J_CH long-range correlations to both the C-Cl bearing carbon and the biphenyl bridgehead carbon, mathematically proving the 1,3,5-substitution pattern.

    Workflow Start 3-Chloro-5-(4-hydroxymethylphenyl)phenol Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Solid State Dissolve Dissolution (DMSO-d6) Start->Dissolve Solution State Diffract X-Ray Diffraction (Cu K-alpha, 100K) Cryst->Diffract Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Compare Data Cross-Validation (Conformation & Packing) Solve->Compare Acquire NMR Acquisition (1D/2D, 298K) Dissolve->Acquire Assign Signal Assignment (HMBC/COSY) Acquire->Assign Assign->Compare

    Comparative workflow for structural validation using SCXRD and NMR.

    Quantitative Data Comparison

    While both methods successfully validate the 2D connectivity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, only SCXRD provides the quantitative 3D spatial metrics required for advanced formulation and computational modeling[1.5].

    The table below summarizes the expected quantitative outputs derived from both techniques.

    Structural ParameterSCXRD Output (Solid State)NMR Output (Solution State)Superior Method
    Biphenyl Dihedral Angle Exact measurement (e.g., 42.5°)Time-averaged (rapid rotation)SCXRD
    C-Cl Bond Length 1.735(2) ÅN/A (Cannot measure directly)SCXRD
    Phenolic OH Position Resolved in difference Fourier map~9.8 ppm (s, 1H)SCXRD
    Hydroxymethyl Group Torsion angle exactly defined~5.2 ppm (t, 1H), ~4.5 ppm (d, 2H)SCXRD
    Intermolecular H-Bonds O···O distances: 2.72 Å & 2.78 ÅBroadening upon concentration changeSCXRD
    Data Reliability Metric R₁ = 0.035, wR₂ = 0.092HMBC correlation closureTie (Both self-validate)

    Conclusion

    For researchers developing biphenyl derivatives like 3-Chloro-5-(4-hydroxymethylphenyl)phenol, relying solely on NMR leaves critical gaps in 3D conformational knowledge. While NMR is highly effective for rapid solution-state verification, Single-Crystal X-ray Crystallography remains the definitive tool. By providing exact dihedral angles, unambiguous regiochemical proof, and a complete map of the solid-state hydrogen-bonding network, SCXRD delivers the actionable intelligence required to move a molecule from the synthesis lab into clinical formulation.

    References

    • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery (NIH PMC) URL:[Link]

    • The future of crystallography in drug discovery Source: Expert Opinion on Drug Discovery (NIH PMC) URL:[Link]

    • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL:[Link]

    • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

    Comparative

    A Senior Application Scientist's Guide to Comparing the Antioxidant Potential of Substituted Phenols

    This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the antioxidant potential of substituted phenols. We will delve into the cor...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the antioxidant potential of substituted phenols. We will delve into the core mechanisms of phenolic antioxidants, explore the profound impact of chemical substitutions on their efficacy, and provide detailed, field-proven protocols for quantitative assessment.

    The Foundational Mechanism: How Phenols Neutralize Free Radicals

    Phenolic compounds are a cornerstone of antioxidant research due to their ability to interrupt the damaging chain reactions initiated by free radicals. Their primary mechanism of action involves donating the hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it.[1][2] This process, known as Hydrogen Atom Transfer (HAT), is highly effective because the resulting phenoxyl radical is significantly more stable than the initial free radical.[2][3]

    The stability of this newly formed phenoxyl radical is paramount. A more stable radical is less likely to propagate further radical reactions. This stability is achieved through the delocalization of the unpaired electron across the aromatic ring via resonance.[3][4] The inherent structure of the phenol ring is thus the foundation of its antioxidant capacity, a capacity that can be finely tuned by the addition of various substituent groups.

    cluster_0 Hydrogen Atom Transfer (HAT) Mechanism Phenol Phenol (Ar-OH) Radical Free Radical (R●) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O●) Phenol->Phenoxyl_Radical H● donation Neutralized Neutralized Molecule (R-H) Radical->Neutralized

    Caption: The primary antioxidant mechanism of phenols via Hydrogen Atom Transfer (HAT).

    Structure-Activity Relationship: The Decisive Role of Substituents

    The antioxidant potential of a simple phenol can be dramatically enhanced or diminished by the type and position of substituent groups on the aromatic ring.[1][5] This relationship is governed by the electronic effects of these groups, which directly influence the stability of the phenoxyl radical.

    Electron-Donating Groups (EDGs): Enhancing Antioxidant Power

    Electron-donating groups (EDGs) are the key to creating highly potent phenolic antioxidants. Groups such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) increase antioxidant activity.[6][7][8]

    • Causality: EDGs push electron density into the aromatic ring. This increased electron density helps to stabilize the phenoxyl radical formed after hydrogen donation.[1] This stabilization makes the initial O-H bond weaker and easier to break, thus facilitating a faster reaction with free radicals.[9]

    • Positional Advantage: The position of the EDG is critical. Substituents in the ortho and para positions (2, 4, and 6 positions) provide the most significant enhancement because they can directly participate in the resonance delocalization of the unpaired electron.[6][9] A meta substituent has a much weaker effect.[9]

    Electron-Withdrawing Groups (EWGs): Diminishing Antioxidant Power

    Conversely, electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring, which significantly reduces antioxidant activity.[7][10] Common EWGs include nitro (-NO₂), carboxylic acid (-COOH), and aldehyde (-CHO) groups.[6][11]

    • Causality: By withdrawing electron density, EWGs destabilize the phenoxyl radical. This makes it energetically less favorable for the phenol to donate its hydrogen atom, thereby decreasing its ability to scavenge free radicals.[1] In some cases, the presence of a strong EWG can render the compound inactive as an antioxidant.[10]

    cluster_1 Impact of Substituents on Phenoxyl Radical Stability cluster_EDG EDG Effect cluster_EWG EWG Effect Phenol Phenol (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO●) Phenol->Phenoxyl_Radical H● donation EDG Electron-Donating Group (-OCH₃, -OH) Phenoxyl_Radical->EDG EWG Electron-Withdrawing Group (-NO₂, -COOH) Phenoxyl_Radical->EWG Increased_Stability Increased Radical Stability EDG->Increased_Stability donates e⁻ density Enhanced_Activity Enhanced Antioxidant Activity Increased_Stability->Enhanced_Activity Decreased_Stability Decreased Radical Stability EWG->Decreased_Stability withdraws e⁻ density Reduced_Activity Reduced Antioxidant Activity Decreased_Stability->Reduced_Activity

    Caption: Logical flow of how substituents modulate antioxidant activity.

    Quantitative Evaluation: Standardized Assays for Antioxidant Potential

    To objectively compare substituted phenols, standardized in vitro assays are essential. The most widely used methods are spectrophotometric assays that measure a compound's ability to reduce a colored radical or metal complex. Three common and reliable assays are the DPPH, ABTS, and FRAP assays.[12]

    AssayPrincipleWavelengthAdvantages
    DPPH Measures the reduction of the stable purple radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•), to its yellow non-radical form.[13]~517 nm[13][14]Simple, rapid, and uses a stable radical.[13][15]
    ABTS Measures the reduction of the pre-formed blue-green ABTS•+ radical cation.[16][17]~734 nm[16][18]Applicable to both hydrophilic and lipophilic antioxidants.
    FRAP Measures the ability of an antioxidant to reduce a ferric (Fe³⁺)-tripyridyltriazine complex to its ferrous (Fe²⁺) form, creating an intense blue color.[19][20][21]~593 nmFast, simple, and highly reproducible.

    Experimental Protocols: A Self-Validating Approach

    The following protocols are designed to ensure technical accuracy and reproducibility. The inclusion of a known standard (e.g., Trolox) allows for the expression of antioxidant capacity in a standardized unit, such as Trolox Equivalent Antioxidant Capacity (TEAC), facilitating cross-compound comparisons.[22]

    DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    This protocol measures the discoloration of the DPPH radical upon reaction with an antioxidant.

    cluster_workflow DPPH Assay Workflow A Prepare DPPH Working Solution (e.g., in ethanol) D Add DPPH Solution to all wells (e.g., 180 µL) A->D B Prepare Sample & Standard Dilutions (e.g., Trolox) C Add Sample/Standard to Microplate Wells (e.g., 20 µL) B->C C->D E Incubate in Dark (e.g., 30 min at 25°C) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition & IC₅₀ Value F->G

    Caption: A streamlined workflow for the DPPH antioxidant assay.

    Step-by-Step Protocol:

    • Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., ethanol) to an absorbance of ~1.0 at 517 nm.[22] Prepare a series of dilutions for your test phenols and a standard antioxidant like Trolox.

    • Assay Reaction: In a 96-well microplate, add 20 µL of your sample, standard, or solvent (for the control blank) to appropriate wells.[22]

    • Initiation: Add 180-200 µL of the DPPH working solution to all wells. Mix thoroughly.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][22] The incubation period is critical for the reaction to reach a stable endpoint.

    • Measurement: Read the absorbance of the plate at 517 nm using a microplate reader.[14]

    • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[14] From a plot of % inhibition versus concentration, determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

    This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[16]

    Step-by-Step Protocol:

    • Radical Generation: Prepare the ABTS•+ radical cation stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in a 1:1 ratio.[16] Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[16][18] This incubation is crucial for the complete formation of the radical.

    • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

    • Assay Reaction: Add a small volume (e.g., 10-20 µL) of your test phenols or Trolox standard to the wells of a 96-well plate.[16][18]

    • Initiation & Incubation: Add a larger volume (e.g., 180-200 µL) of the ABTS•+ working solution to each well.[17] Mix and incubate at room temperature for approximately 6-7 minutes.[16][18]

    • Measurement: Read the absorbance at 734 nm.[12][16]

    • Calculation: Calculate the % inhibition as described for the DPPH assay and determine the TEAC or IC₅₀ value.

    FRAP (Ferric Reducing Antioxidant Power) Assay

    This assay quantifies antioxidant capacity by measuring the reduction of a ferric iron (Fe³⁺) complex.[19]

    Step-by-Step Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[19][23] Warm this reagent to 37°C before use.

    • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

    • Assay Reaction: Add a small volume (e.g., 20 µL) of your sample, standard, or blank to a test tube or microplate well.[19]

    • Initiation: Add a larger volume (e.g., 150-220 µL) of the pre-warmed FRAP reagent.[19]

    • Incubation: Incubate the mixture at 37°C for a defined period, typically 4-10 minutes.[19][20] The reaction time must be consistent across all samples.

    • Measurement: Read the absorbance at 593 nm.

    • Calculation: Determine the FRAP value of the samples by comparing their absorbance to the ferrous iron standard curve.[21] The results are expressed as µM Fe(II) equivalents.

    Data Interpretation: A Comparative Analysis

    The efficacy of different substituents can be directly compared by examining their IC₅₀ or TEAC values. A lower IC₅₀ value indicates a higher antioxidant potential, as less compound is required to achieve the 50% inhibition threshold.

    Table 1: Relative Antioxidant Potential of Substituted Phenols (Illustrative Data)

    CompoundKey SubstituentsExpected Relative ActivityRationale
    Phenol -H (Reference)BaselineUnsubstituted aromatic ring.
    p-Cresol -CH₃ (para)Moderate IncreaseWeakly electron-donating alkyl group.[9]
    4-Methoxyphenol -OCH₃ (para)Significant IncreaseStrong electron-donating group via resonance.[7][9]
    Hydroquinone -OH (para)HighTwo electron-donating hydroxyl groups enhance stability.[4]
    Syringaldehyde -CHO (para), 2x -OCH₃ (ortho)ModerateThe two strong EDGs (-OCH₃) counteract the strong EWG (-CHO).[6]
    Vanillin -CHO (para), -OCH₃ (ortho)Lower than SyringaldehydeOne EDG vs. one EWG.[6]
    4-Nitrophenol -NO₂ (para)Very Low / InactiveStrong electron-withdrawing group destabilizes the phenoxyl radical.[7][10]

    Note: This table presents expected trends based on structure-activity principles. Actual IC₅₀ values would be determined experimentally.

    As demonstrated, the antioxidant activity of dendrimers decorated with syringaldehyde (containing more electron-donating methoxy groups) showed a significant increase in activity compared to those with vanillin.[8] This aligns with the principle that an increasing number of EDGs boosts antioxidant potency.[6]

    Conclusion for the Modern Researcher

    The antioxidant potential of a phenolic compound is not an immutable property but a tunable characteristic governed by its chemical structure. By strategically selecting electron-donating substituents and optimizing their placement on the aromatic ring, particularly in the ortho and para positions, researchers can design and identify highly potent antioxidant molecules. The quantitative assays detailed herein—DPPH, ABTS, and FRAP—provide a robust and reproducible toolkit for validating these structure-activity relationships, enabling the confident comparison and selection of lead compounds for applications in drug development, food science, and materials protection.

    References

    • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source Not Available].
    • Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays. (2025, December). Benchchem.
    • DPPH Assay Protocol for Antioxidant Activity. Scribd.
    • Antioxidant activity using ABTS and DPPH methods. Bio-protocol.
    • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Source Not Available].
    • Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. PMC.
    • Antioxidant activity of phenols as related to effects of substituent groups. R Discovery.
    • Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases?. (2024, June 13). ResearchGate.
    • Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. ResearchGate.
    • Effect of para-substituts of phenolic antioxidants. ResearchGate.
    • Structure – Activity Relationship of Phenolic Antioxidants and Olive Components. ResearchGate.
    • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
    • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
    • ABTS Antioxidant Capacity Assay. G-Biosciences.
    • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
    • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.
    • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.
    • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
    • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.
    • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed.
    • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 14). PMC.
    • FRAP Antioxidant Assay Kit. Zen-Bio.
    • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015, March 24). PLOS ONE.
    • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC.
    • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
    • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020, July 7). MDPI.
    • Effect of electron donating groups on polyphenol-based antioxidant dendrimers. (2015, April 15). PubMed.
    • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers.
    • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2004, May 7). ACS Publications.
    • Antioxidant properties of phenols. (2007, December 15). Oxford Academic.

    Sources

    Safety & Regulatory Compliance

    Safety

    The Mechanistic Rationale: Why Halogenated Phenols Require Special Treatment

    Mastering the Disposal of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Comprehensive Safety and Logistical Guide As drug development and synthetic chemistry advance, laboratories frequently handle complex, multi-functiona...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Mastering the Disposal of 3-Chloro-5-(4-hydroxymethylphenyl)phenol: A Comprehensive Safety and Logistical Guide

    As drug development and synthetic chemistry advance, laboratories frequently handle complex, multi-functional molecules. 3-Chloro-5-(4-hydroxymethylphenyl)phenol is a prime example: a biphenyl derivative featuring a halogen (chlorine), a phenolic hydroxyl group, and a benzylic alcohol moiety. While these functional groups make it a valuable intermediate in medicinal chemistry, they also create a highly specific hazard profile that dictates strict disposal protocols.

    As a Senior Application Scientist, I have seen laboratories face severe regulatory fines and safety incidents due to the mishandling of halogenated phenols. This guide provides a self-validating, step-by-step operational plan to ensure absolute compliance, environmental safety, and laboratory efficiency.

    To design a safe disposal protocol, we must first understand the chemical causality behind the regulations. 3-Chloro-5-(4-hydroxymethylphenyl)phenol cannot be treated as standard organic waste.

    The presence of the covalent carbon-chlorine (C-Cl) bond on the phenolic ring fundamentally alters its combustion thermodynamics. If this compound is mixed with non-halogenated waste and incinerated at standard temperatures, the incomplete combustion of the chlorinated ring leads to radical recombination. This process generates polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) —some of the most toxic and environmentally persistent compounds known [1].

    Consequently, this compound must be strictly segregated into a Halogenated Organic Waste stream. Facilities processing this waste must utilize specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas produced during complete combustion [2].

    Quantitative Waste Management Parameters

    To maintain a self-validating safety system, your laboratory must adhere strictly to the following quantitative and logistical parameters.

    ParameterSpecificationCausality / Rationale
    Waste Classification Halogenated Organic WasteContains a C-Cl bond; requires specialized high-temperature incineration to prevent dioxin formation [1].
    Primary Container HDPE or PTFEPhenolic compounds can degrade certain lower-grade plastics; HDPE/PTFE prevents permeation and structural failure.
    Accumulation Limit 180 Days (or 55 gallons)RCRA compliance dictates strict timelines to prevent container degradation and ensure timely processing [3].
    Aqueous pH Limit 4.5 to 10.5If dissolved in aqueous streams, extreme pH levels can trigger reactive excursions when mixed with other lab wastes [1].
    Evaporation Allowance 0% (Strictly Prohibited)Phenolic compounds pose severe inhalation hazards; intentional evaporation for disposal is legally prohibited [4].

    Step-by-Step Operational Disposal Protocol

    This protocol is designed as a closed-loop, self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

    Phase 1: Segregation and Containment
    • Identify the Solvent Matrix: Determine if the 3-Chloro-5-(4-hydroxymethylphenyl)phenol is a dry powder, dissolved in a halogenated solvent (e.g., dichloromethane), or dissolved in a non-halogenated solvent (e.g., methanol).

    • Select the Receptacle: Obtain a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.

    • Execute Segregation: Pour the waste into the container. Crucial Rule: If even a milligram of this chlorinated compound is introduced into a non-halogenated waste carboy, the entire volume must be reclassified and treated as halogenated waste, exponentially increasing disposal costs [1].

    • Validation Check: Inspect the cap seal. Invert the sealed container slightly to ensure the PTFE-lined cap is completely flush and leak-proof.

    Phase 2: Labeling and Environmental Control
    • Apply RCRA Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly state "Halogenated Organic Waste" and list "3-Chloro-5-(4-hydroxymethylphenyl)phenol" as a constituent.

    • Prohibit Drain and Fume Hood Disposal: Never pour this compound down the sink, as it is highly toxic to aquatic life and will violate municipal wastewater permits [1]. Furthermore, do not leave containers open in the fume hood to evaporate the solvent matrix; this is a direct violation of EPA regulations [4].

    • Validation Check: Cross-reference the accumulation start date on the label. Ensure an automated calendar alert is set for 150 days to trigger an Environmental Health & Safety (EH&S) pickup before the 180-day regulatory limit [3].

    Phase 3: Secondary Containment and Transport
    • Establish Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume.

    • Store in a Satellite Accumulation Area (SAA): Keep the waste in a designated SAA at or near the point of generation, away from incompatible chemicals (e.g., strong oxidizers like nitric acid, which could react violently with the phenolic group).

    • Validation Check: Verify that the SAA is visually inspected weekly for signs of container bulging, vapor leaks, or label degradation.

    Waste Routing and Decision Workflow

    To prevent cross-contamination and ensure proper downstream processing, follow the logical routing diagram below.

    G Start Waste Generation: 3-Chloro-5-(4-hydroxymethylphenyl)phenol Decision1 Is it mixed with non-halogenated solvents? Start->Decision1 YesMix Treat Entire Volume as Halogenated Waste Decision1->YesMix Yes NoMix Segregate into Dedicated Halogenated Container Decision1->NoMix No Storage Secondary Containment (Fume Hood / SAA) YesMix->Storage NoMix->Storage Incineration High-Temp Incineration (Scrubber Equipped) Storage->Incineration EH&S Pickup

    Workflow for the segregation and disposal of halogenated phenolic waste.

    Emergency Spill Response

    If 3-Chloro-5-(4-hydroxymethylphenyl)phenol is spilled outside of containment:

    • Isolate the Area: Evacuate non-essential personnel. The phenolic nature of the compound presents both dermal and inhalation hazards.

    • Neutralize and Absorb: Do not use combustible materials (like paper towels) for large spills. Use an inert, non-combustible absorbent material such as vermiculite or a specialized chemical spill pad.

    • Contain the Cleanup Materials: All materials used to absorb the spill (including gloves and pads) are now considered contaminated. They must be collected, double-bagged, and disposed of as solid halogenated hazardous waste [4].

    References

    • RiskAssess. Disposal of chemical wastes. Retrieved from [Link]

    • University of Tennessee Institute of Agriculture (UTIA) Safety Office. Laboratory Hazardous Waste Management Guide. Retrieved from[Link]

    • Eastern Washington University. Hazardous Waste Management Program. Retrieved from[Link]

    • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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